p-Tolyl disulfide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-[(4-methylphenyl)disulfanyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14S2/c1-11-3-7-13(8-4-11)15-16-14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOVOULUMXXLOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SSC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021852 | |
| Record name | bis(4-Methylphenyl) disulfide | |
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Molecular Weight |
246.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to light yellow powder and chunks with a stench; [Acros Organics MSDS] | |
| Record name | p-Tolyl disulfide | |
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CAS No. |
103-19-5 | |
| Record name | p-Tolyl disulfide | |
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| Record name | Di-4-tolyl disulfide | |
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| Record name | p-Tolyl disulfide | |
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| Record name | Disulfide, bis(4-methylphenyl) | |
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| Record name | bis(4-Methylphenyl) disulfide | |
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| Record name | Di-p-tolyl disulphide | |
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| Record name | Di-4-tolyl disulfide | |
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Foundational & Exploratory
Synthesis of p-Tolyl Disulfide from p-Toluene Sulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of p-tolyl disulfide from p-toluene sulfonyl chloride. The document outlines a detailed experimental protocol, presents key quantitative data in a clear, tabular format, and includes diagrams to illustrate the reaction pathway and experimental workflow for enhanced comprehension.
Introduction
This compound is an organosulfur compound with applications in organic synthesis and materials science.[1] It is characterized by a disulfide bond linking two p-tolyl groups.[1] The synthesis of this compound from p-toluene sulfonyl chloride is a common laboratory procedure involving the reduction of the sulfonyl chloride. This guide focuses on a specific, high-yield method for this transformation.
Reaction Mechanism and Pathway
The synthesis proceeds via the reduction of p-toluene sulfonyl chloride. While a detailed mechanistic study is not provided in the cited literature, the overall transformation involves the reduction of the sulfur center from a +6 oxidation state in the sulfonyl chloride to a -1 oxidation state in the disulfide. The reaction described in this guide utilizes sodium iodide and sodium bisulfite to achieve this reduction.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol
The following experimental protocol is adapted from a literature procedure and provides a step-by-step guide for the synthesis of this compound.[2]
3.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Toluene sulfonyl chloride | 190.65 | 19 g | 0.1 |
| Acetic acid | 60.05 | 100 ml | - |
| Sodium iodide | 149.89 | 1.5 g | 0.01 |
| 30% Sodium bisulfite solution | - | As needed | - |
| 20% Sodium hydroxide (B78521) solution | - | As needed | - |
| n-Hexane | - | 240 ml (3 x 80 ml) | - |
| Anhydrous sodium sulfate | - | As needed | - |
| Water | - | 50 ml | - |
3.2. Procedure
-
Dissolution: Dissolve 19 g (0.1 mole) of p-toluene sulfonyl chloride in 100 ml of acetic acid in a suitable reaction vessel.[2]
-
Addition of Catalyst: Add 1.5 g (0.01 mole) of sodium iodide to the solution and stir until the sodium iodide is completely dissolved (approximately 5 minutes). The reaction mixture will turn dark brown.[2]
-
Reduction: Slowly add a 30% sodium bisulfite solution dropwise. The rate of addition should be controlled to a point where the iodine color of the mixture just disappears.[2]
-
Heating: During the dropwise addition, raise the temperature of the mixture to 60°C over a period of about 30 minutes.[2]
-
Reaction Completion: Continue the reaction at 60°C until the color of iodine no longer appears.[2]
-
Work-up:
-
Isolation and Purification:
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow.
Caption: Experimental workflow for this compound synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative data from the synthesis.
| Parameter | Value | Reference |
| Yield | 11.9 g (97%) | [2] |
| Melting Point | 43-45°C | [2] |
| Appearance | Colorless to light yellow crystalline solid | [3][4] |
| Molecular Formula | C₁₄H₁₄S₂ | [3] |
| Molecular Weight | 246.39 g/mol |
Safety and Handling
This compound may cause skin, eye, and respiratory system irritation.[3] It is flammable and may emit toxic fumes upon heating.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide has detailed a high-yield and straightforward method for the synthesis of this compound from p-toluene sulfonyl chloride. The provided experimental protocol, along with the workflow and data summary, offers a comprehensive resource for researchers in organic synthesis and drug development. Adherence to the outlined procedures and safety precautions is essential for a successful and safe synthesis.
References
p-Tolyl Disulfide: A Comprehensive Physicochemical Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
p-Tolyl disulfide, also known as bis(4-methylphenyl) disulfide, is an organosulfur compound with the chemical formula (CH₃C₆H₄S)₂. It is characterized by a disulfide bond linking two p-tolyl groups. This compound serves as a key intermediate and reagent in organic synthesis and holds relevance in various fields of chemical and pharmaceutical research. This technical guide provides a detailed overview of the physicochemical properties of this compound, experimental protocols for its synthesis, and an exploration of its chemical reactivity and stability.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the tables below, providing a comprehensive dataset for easy reference and comparison.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄S₂ | [1][2][3] |
| Molecular Weight | 246.39 g/mol | [1][2][3] |
| Appearance | White to light yellow or orange-green crystalline solid/powder | [1] |
| Melting Point | 43-46 °C | |
| Boiling Point | 210-215 °C | [2] |
| Flash Point | 113 °C (closed cup) | |
| Density | 1.068 g/cm³ at 111.0 °C | [2] |
| Solubility | Moderately soluble in organic solvents, insoluble in water. | [1] |
Spectroscopic Data
| Spectrum Type | Key Data/Observations | Source |
| ¹H NMR | Spectra available, showing characteristic peaks for the tolyl protons. | [4][5] |
| ¹³C NMR | Spectra available, confirming the carbon framework of the molecule. | [6] |
| Mass Spectrometry | Mass spectra (GC-MS) are available for analysis. | [7] |
| FT-IR Spectroscopy | Infrared spectra are available for vibrational mode analysis. | [8] |
| UV-Vis Spectroscopy | UV-Vis spectral data is available. | [9] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reduction of p-toluenesulfonyl chloride. The following protocol is adapted from established synthetic procedures.
Materials:
-
p-Toluene sulfonyl chloride
-
Acetic acid
-
Sodium iodide
-
30% Sodium bisulfite solution
-
20% Sodium hydroxide (B78521) solution
-
n-Hexane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 19 g (0.1 mole) of p-toluene sulfonyl chloride in 100 ml of acetic acid.
-
Add 1.5 g (0.01 mole) of sodium iodide to the solution and stir until completely dissolved (approximately 5 minutes). The solution will turn dark brown.
-
Slowly add a 30% sodium bisulfite solution dropwise. The rate of addition should be controlled to just discharge the iodine color of the mixture.
-
During the addition, raise the temperature of the mixture to 60°C over about 30 minutes.
-
Continue the reaction at this temperature until the iodine color no longer reappears.
-
Dilute the reaction mixture with 50 ml of water and adjust the pH to 4 by adding a 20% sodium hydroxide solution.
-
Extract the mixture three times with 80 ml of n-hexane each.
-
Combine the hexane (B92381) phases, dry over anhydrous sodium sulfate, and evaporate the solvent under atmospheric pressure.
-
Remove residual solvent from the distillation residue at 70°C in vacuo.
-
Crystallize the product at 20°C to obtain this compound.
This procedure typically yields around 11.9 g (97%) of this compound with a melting point of 43-45°C.
Chemical Reactivity and Stability
This compound is a relatively stable compound under standard conditions.[1] However, the disulfide bond is susceptible to both oxidation and reduction. Reduction of the disulfide bond yields p-toluenethiol, a useful intermediate in organic synthesis. The compound's reactivity makes it a valuable reagent for the formation of other sulfur-containing derivatives.[1]
Studies on the solid-state behavior of di-p-tolyl disulfide have revealed interesting polymorphism under high pressure.[10][11][12] Computational and experimental investigations have shown the existence of a "conventional" form and a "hidden" high-pressure form, which can be obtained through recrystallization from solution at elevated pressures.[10][11][12] This highlights the compound's structural versatility under different physical conditions.
Visualizations
Logical Relationship: Role of Disulfides in Redox Signaling
While specific signaling pathways involving this compound are not extensively documented, the disulfide moiety is a key player in cellular redox signaling. The following diagram illustrates the general role of disulfide-containing compounds in modulating protein function through thiol-disulfide exchange, a fundamental mechanism in cellular signaling.
Caption: General role of disulfides in redox signaling.
Experimental Workflow: Synthesis of this compound
The following diagram outlines the key steps in the synthesis of this compound as described in the experimental protocol.
Caption: Workflow for the synthesis of this compound.
References
- 1. CAS 103-19-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | Manasa Life Sciences [manasalifesciences.com]
- 3. scbt.com [scbt.com]
- 4. This compound(103-19-5) 1H NMR spectrum [chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. This compound(103-19-5) 13C NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. {Supplementary Data} [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. diva-portal.org [diva-portal.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to p-Tolyl Disulfide (C14H14S2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Tolyl disulfide, with the molecular formula C14H14S2, is a symmetrical aromatic disulfide that serves as a valuable building block in organic synthesis and has applications in materials science and proteomics. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed experimental protocols for its synthesis and purification, and a summary of its spectroscopic characterization. While not directly implicated in specific signaling pathways, its role as a cleavable linker in bioconjugation for drug delivery is an area of growing interest. This document aims to be a thorough resource for professionals utilizing or investigating this compound.
Chemical Structure and Properties
This compound, also known as bis(4-methylphenyl) disulfide, consists of two p-tolyl groups linked by a disulfide bond. The presence of the methyl group in the para position of each benzene (B151609) ring influences its electronic properties and steric hindrance.
Molecular Formula: C14H14S2[1]
Structure:
Synonyms: Bis(4-methylphenyl) disulfide, Di-p-tolyl disulfide, 4,4'-Dimethyldiphenyl disulfide[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 246.39 g/mol | |
| Appearance | Colorless to light yellow crystalline solid | [3] |
| Melting Point | 43-46 °C | |
| Boiling Point | 210-215 °C | |
| Solubility | Insoluble in water; soluble in organic solvents | [3] |
| CAS Number | 103-19-5 | [1] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reduction of p-toluenesulfonyl chloride.[4]
Materials:
-
p-Toluenesulfonyl chloride
-
Sodium iodide
-
Acetic acid
-
30% Sodium bisulfite solution
-
20% Sodium hydroxide (B78521) solution
-
n-Hexane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 19 g (0.1 mole) of p-toluenesulfonyl chloride in 100 ml of acetic acid.
-
Add 1.5 g (0.01 mole) of sodium iodide to the solution and stir for 5 minutes until the iodide is completely dissolved. The solution will turn dark brown.[4]
-
Slowly add a 30% sodium bisulfite solution dropwise. The rate of addition should be controlled to just discharge the iodine color.[4]
-
During the addition, raise the temperature of the reaction mixture to 60°C over approximately 30 minutes.[4]
-
Continue the reaction at this temperature until the iodine color no longer appears.[4]
-
After the reaction is complete, dilute the mixture with 50 ml of water.
-
Adjust the pH to 4 by adding a 20% sodium hydroxide solution.[4]
-
Extract the mixture three times with 80 ml of n-hexane.[4]
-
Combine the hexane (B92381) extracts and dry over anhydrous sodium sulfate.[4]
-
Evaporate the hexane under atmospheric pressure.
-
Remove residual solvent from the distillation residue at 70°C under vacuum.[4]
-
Crystallize the product at 20°C to obtain this compound. The expected yield is approximately 97%.[4]
Purification of this compound
Purification can be achieved through chromatography and recrystallization.
Materials:
-
Crude this compound
-
Hexane
Procedure:
-
Prepare a chromatography column with alumina.
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Load the solution onto the alumina column.
-
Elute the column with hexane.
-
Collect the fractions containing the purified product.
-
Combine the fractions and evaporate the solvent.
-
Recrystallize the solid from methanol to obtain pure this compound crystals.
Spectroscopic Characterization
The structure of this compound can be confirmed by various spectroscopic techniques. A summary of the expected spectroscopic data is provided in Table 2.
| Technique | Data |
| ¹H NMR | Aromatic protons (multiplet), Methyl protons (singlet) |
| ¹³C NMR | Aromatic carbons, Methyl carbon |
| FTIR (cm⁻¹) | C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-S stretching |
| Mass Spec. | Molecular ion peak (M⁺) at m/z = 246 |
Applications in Research and Drug Development
While this compound is not known to be directly involved in specific cellular signaling pathways, its disulfide bond is a key feature that makes it and similar structures useful in drug development and proteomics.
-
Cleavable Linkers: Disulfide bonds can be cleaved under the reducing conditions found inside cells. This property is exploited in the design of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody via a disulfide linker. The antibody targets a specific cell type (e.g., a cancer cell), and upon internalization, the disulfide bond is cleaved, releasing the drug.[]
-
Proteomics: In proteomics, disulfide-containing reagents are used for cross-linking proteins to study protein-protein interactions. The ability to cleave the disulfide bond allows for the separation of the cross-linked proteins for analysis by mass spectrometry.
Experimental and Analytical Workflow
The following diagram illustrates a comprehensive workflow for the synthesis, purification, and characterization of this compound.
References
A Comprehensive Technical Guide to Bis(4-methylphenyl) Disulfide (CAS 103-19-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of bis(4-methylphenyl) disulfide (CAS 103-19-5), a significant organosulfur compound. It covers its chemical and physical properties, synthesis, and key applications, with a focus on its role in organic chemistry and potential relevance to drug development. This document is intended to be a comprehensive resource, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key concepts through diagrams.
Introduction
Bis(4-methylphenyl) disulfide, also known as p-tolyl disulfide, is an organosulfur compound with the chemical formula C14H14S2.[1][2] It consists of two p-tolyl groups linked by a disulfide bond. This compound serves as a valuable reagent and building block in various chemical transformations. Its chemistry is characterized by the reactivity of the disulfide bond, which can undergo cleavage and form new sulfur-containing molecules. This guide will explore the fundamental characteristics and applications of this compound.
Chemical and Physical Properties
Bis(4-methylphenyl) disulfide is a white to light yellow crystalline solid with a distinct odor.[1][3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of Bis(4-methylphenyl) Disulfide
| Property | Value | Reference |
| CAS Number | 103-19-5 | [1][2][3] |
| Molecular Formula | C14H14S2 | [1][2] |
| Molecular Weight | 246.39 g/mol | [2] |
| Appearance | White to light yellow powder or crystals | [1][3] |
| Melting Point | 43-46 °C | [4] |
| Boiling Point | 349.4°C (estimated) | [4] |
| Density | 1.2475 g/cm³ (estimated) | [4] |
| LogP | 5.4 | [4] |
| IUPAC Name | 1-methyl-4-[(4-methylphenyl)disulfanyl]benzene | [1] |
| Synonyms | This compound, Di-p-tolyl disulfide, Bis(4-tolyl) disulfide | [1][2][3] |
Synthesis and Purification
Synthesis
A common method for the synthesis of symmetrical disulfides like bis(4-methylphenyl) disulfide involves the oxidation of the corresponding thiol. While specific high-yield protocols for this particular disulfide are proprietary or scattered in literature, a general experimental approach is outlined below. Another innovative approach utilizes sodium sulfinates as the key component, eliminating the need for thiols.[5]
Experimental Protocol: General Oxidation of p-Thiocresol
-
Dissolution: Dissolve p-thiocresol (p-methylbenzenethiol) in a suitable organic solvent such as dichloromethane (B109758) or chloroform.
-
Oxidation: Add an oxidizing agent to the solution. Common oxidizing agents for this transformation include hydrogen peroxide, iodine, or air catalyzed by a suitable metal complex. The reaction is typically stirred at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting thiol is consumed.
-
Workup: Upon completion, the reaction mixture is washed with water and a reducing agent solution (e.g., sodium thiosulfate) to quench any remaining oxidizing agent. The organic layer is then dried over an anhydrous salt like magnesium sulfate.
-
Isolation: The solvent is removed under reduced pressure to yield the crude bis(4-methylphenyl) disulfide.
Purification
Purification of the crude product is essential to obtain a high-purity compound for research and development purposes.
Experimental Protocol: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent system for recrystallization. Methanol is often a good choice for compounds of this nature.[4]
-
Dissolution: Dissolve the crude bis(4-methylphenyl) disulfide in a minimal amount of hot methanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Experimental Protocol: Purification by Chromatography
For higher purity, column chromatography can be employed.
-
Column Preparation: Pack a chromatography column with silica (B1680970) gel or alumina.
-
Eluent Selection: Use a non-polar eluent such as hexane.[4]
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Key Reactions and Mechanisms
The disulfide bond is the most reactive site in bis(4-methylphenyl) disulfide. It can be cleaved by reducing agents, nucleophiles, and radicals.
Reductive Cleavage
The disulfide bond can be readily reduced to the corresponding thiol, p-thiocresol. This is a fundamental reaction in disulfide chemistry.
Caption: Reductive cleavage of the disulfide bond.
Photoreactions
Aryl disulfides, including bis(4-methylphenyl) disulfide, can participate in various photoreactions. Under visible light irradiation, the disulfide bond can undergo homolytic cleavage to form thiyl radicals.[6][7] These radicals can then initiate or catalyze a range of chemical transformations.
One notable application is in the aerobic oxidative cleavage of C=C bonds in arylolefins, where the disulfide acts as a metal-free photocatalyst.[6]
Caption: Proposed mechanism for disulfide-catalyzed aerobic oxidation.[6]
Applications in Research and Development
Bis(4-methylphenyl) disulfide is a versatile compound with applications in several areas of chemical research.
-
Organic Synthesis: It is used as a source of the p-tolylthio group in various organic reactions.
-
Photocatalysis: As demonstrated, it can act as a metal-free photocatalyst in certain oxidative reactions.[6][7]
-
Material Science: Disulfide bonds are crucial in polymer chemistry, particularly in self-healing materials and for linking polymer chains in rubber.[5][8]
Safety and Handling
Bis(4-methylphenyl) disulfide requires careful handling due to its potential health effects.
Table 2: Hazard and Safety Information
| Hazard Statement | Precautionary Statement | Reference |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1] |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [1] |
It is classified as an irritant.[1] In case of exposure, appropriate first aid measures should be taken. Always consult the Safety Data Sheet (SDS) before handling this chemical.
Conclusion
Bis(4-methylphenyl) disulfide is a compound with significant utility in organic synthesis and emerging applications in photocatalysis. Its well-defined chemical properties and reactive disulfide bond make it a valuable tool for chemists. This guide has provided a comprehensive overview of its characteristics, synthesis, and applications, aiming to support researchers and professionals in their work with this versatile molecule.
Caption: Logical overview of the technical guide's content.
References
- 1. Disulfide, bis(4-methylphenyl) | C14H14S2 | CID 66027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Disulfide, bis(4-methylphenyl) [webbook.nist.gov]
- 3. CAS 103-19-5: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 103-19-5 [chemicalbook.com]
- 5. BJOC - Synthesis of disulfides and 3-sulfenylchromones from sodium sulfinates catalyzed by TBAI [beilstein-journals.org]
- 6. An overview on disulfide-catalyzed and -cocatalyzed photoreactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - An overview on disulfide-catalyzed and -cocatalyzed photoreactions [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
calculating the molecular weight of p-Tolyl disulfide
An In-depth Guide to the Determination of the Molecular Weight of p-Tolyl Disulfide
This technical guide provides a comprehensive overview of the calculation and experimental determination of the molecular weight of this compound, a compound of interest in various chemical and pharmaceutical research fields. This document is intended for researchers, scientists, and professionals in drug development who require precise molecular characterization of this compound.
Introduction to this compound
This compound, with the chemical formula C₁₄H₁₄S₂, is an organosulfur compound.[1][2][3][4] Accurate determination of its molecular weight is a fundamental prerequisite for its quantitative analysis, stoichiometric calculations in chemical reactions, and its characterization in various analytical and bioanalytical assays.
Calculation of Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The chemical formula for this compound is (CH₃C₆H₄)₂S₂ or C₁₄H₁₄S₂.[2] The calculation is based on the number of atoms of each element and their respective standard atomic weights.
Atomic Weights of Constituent Elements
The standard atomic weights for Carbon, Hydrogen, and Sulfur are established by the International Union of Pure and Applied Chemistry (IUPAC).
| Element | Symbol | Number of Atoms | Standard Atomic Weight ( g/mol ) |
| Carbon | C | 14 | 12.011[5][6][7] |
| Hydrogen | H | 14 | 1.008[8][9][10] |
| Sulfur | S | 2 | 32.066[11][12] |
Step-by-Step Calculation
The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.
-
Carbon (C): 14 atoms × 12.011 g/mol = 168.154 g/mol
-
Hydrogen (H): 14 atoms × 1.008 g/mol = 14.112 g/mol
-
Sulfur (S): 2 atoms × 32.066 g/mol = 64.132 g/mol
Total Molecular Weight = 168.154 + 14.112 + 64.132 = 246.398 g/mol
This calculated value is consistent with published data for this compound, which is often cited as 246.39 g/mol .[2][4]
Logical Workflow for Molecular Weight Calculation
The following diagram illustrates the logical workflow for the calculation of the molecular weight of a chemical compound.
Caption: Logical workflow for calculating molecular weight.
Experimental Protocol for Molecular Weight Determination by Mass Spectrometry
While theoretical calculation provides a precise molecular weight, experimental verification is crucial. Mass spectrometry is a primary analytical technique for this purpose.
Objective: To experimentally determine the molecular weight of a this compound sample.
Materials and Reagents:
-
This compound sample
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., ESI-QTOF, GC-MS)
-
Calibration standard appropriate for the mass range
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable solvent to create a 1 mg/mL stock solution.
-
Perform serial dilutions to obtain a final concentration suitable for the instrument's sensitivity (e.g., 1-10 µg/mL).
-
Filter the final solution using a 0.22 µm syringe filter into an autosampler vial.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer according to the manufacturer's guidelines using a certified calibration standard.
-
Ensure the calibration covers the mass range expected for this compound (~246 m/z).
-
-
Data Acquisition:
-
Set up the instrument parameters. For Electrospray Ionization (ESI), typical parameters include:
-
Ionization Mode: Positive (to observe [M+H]⁺ or [M+Na]⁺)
-
Capillary Voltage: 3-4 kV
-
Drying Gas Flow and Temperature: Optimized for the solvent used.
-
Mass Range: 100-500 m/z
-
-
Inject a blank (solvent only) to ensure no background contamination.
-
Inject the prepared this compound sample.
-
Acquire the mass spectrum.
-
-
Data Analysis:
-
Examine the resulting mass spectrum for the molecular ion peak. For this compound (C₁₄H₁₄S₂), the monoisotopic mass is approximately 246.054 g/mol .
-
Look for the protonated molecule [M+H]⁺ at m/z ≈ 247.062 or other adducts like the sodium adduct [M+Na]⁺ at m/z ≈ 269.043.
-
Analyze the isotopic pattern. The presence of two sulfur atoms will result in a characteristic A+2 peak with a notable intensity.
-
Compare the experimentally determined mass to the calculated theoretical mass to confirm the identity and purity of the compound.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the experimental determination of molecular weight using mass spectrometry.
Caption: Workflow for experimental molecular weight verification.
References
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. CAS 103-19-5: this compound | CymitQuimica [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. youtube.com [youtube.com]
- 6. byjus.com [byjus.com]
- 7. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. Hydrogen - Wikipedia [en.wikipedia.org]
- 10. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 11. echemi.com [echemi.com]
- 12. quora.com [quora.com]
An In-depth Technical Guide to the Physicochemical Properties of p-Tolyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling point data for p-Tolyl disulfide, also known as bis(4-methylphenyl) disulfide. The information is presented to support research, development, and quality control activities where this compound is utilized.
Physicochemical Data of this compound
This compound is an organosulfur compound that appears as a colorless to light yellow crystalline solid at room temperature.[1] Accurate determination of its melting and boiling points is crucial for its identification, purity assessment, and handling in various chemical processes.
The following table summarizes the reported melting and boiling point values for this compound from various sources.
| Physical Property | Reported Value(s) |
| Melting Point | 43-46 °C[2][3] |
| 44.0-48.0 °C | |
| 47.5 °C[1] | |
| 48 °C[4] | |
| Boiling Point | 210-215 °C[1] |
Experimental Protocols
The following sections detail the standard methodologies for determining the melting and boiling points of organic compounds like this compound.
The capillary method is a widely accepted technique for accurate melting point determination.[2]
Principle: A small, powdered sample of the substance is heated at a controlled rate in a capillary tube. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point range.[5][6] Pure crystalline solids typically exhibit a sharp melting point, while impurities can lead to a depressed and broader melting range.[5][6]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[5]
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, pulverize the crystals using a mortar and pestle.[3]
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample to collect a small amount of the material. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.[4] The packed sample height should be approximately 2-3 mm.[4]
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.[3]
-
If the approximate melting point is known, rapidly heat the block to a temperature about 15-20°C below the expected melting point.[4]
-
Then, decrease the heating rate to 1-2°C per minute to ensure accurate measurement.[4][5]
-
Record the temperature at which the first droplet of liquid appears (T1).
-
Continue heating slowly and record the temperature at which the entire sample has melted (T2).
-
The melting point is reported as the range T1-T2.
-
-
Repeatability: For accuracy, perform the determination at least twice with fresh samples.[4]
For a sufficient quantity of liquid, the boiling point is most accurately measured during distillation.[1]
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7][8] During distillation, the liquid is heated to its boiling point, the vapor rises and is cooled by a condenser, and the resulting liquid (distillate) is collected. The temperature of the vapor in equilibrium with the boiling liquid is measured as the boiling point.[1]
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus as shown in the standard laboratory manuals. Place the this compound in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
Heating: Begin heating the distillation flask gently.
-
Equilibrium: As the liquid boils, the vapor will rise and surround the thermometer bulb. The temperature reading will increase and then stabilize.
-
Measurement: Record the stable temperature at which the liquid is actively boiling and condensing. This temperature is the boiling point. It is important to note the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.[7]
Visualizations
The following diagrams illustrate the experimental workflows for determining the melting and boiling points of this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. thinksrs.com [thinksrs.com]
- 3. westlab.com [westlab.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
An In-depth Technical Guide to the Solubility of p-Tolyl Disulfide in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Tolyl disulfide, also known as bis(4-methylphenyl) disulfide, is an organosulfur compound with the chemical formula (CH₃C₆H₄S)₂. It is a crystalline solid at room temperature and finds applications in organic synthesis and materials science. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in synthesis, purification, and formulation processes. This technical guide provides a summary of the available solubility information for this compound and outlines a detailed experimental protocol for its quantitative determination.
Based on available information, this compound is generally described as having moderate solubility in many organic solvents and is insoluble in water.[1] Its nonpolar aromatic nature, due to the two tolyl groups, suggests that it will be more soluble in nonpolar or moderately polar organic solvents. The disulfide bond introduces some polarity, which may contribute to its solubility in certain polar solvents.
Qualitative Solubility of this compound
| Solvent Class | General Solubility | Supporting Evidence |
| Alcohols | Soluble | This compound can be purified by recrystallization from methanol, indicating sufficient solubility at elevated temperatures and lower solubility at reduced temperatures.[2] |
| Aromatic Hydrocarbons | Expected to be soluble | The structural similarity between this compound (containing tolyl groups) and toluene (B28343) suggests good solubility based on the "like dissolves like" principle. |
| Halogenated Solvents | Expected to be soluble | Dichloromethane and chloroform (B151607) are common solvents for organic compounds and are likely to dissolve this compound. |
| Ethers | Expected to be soluble | Diethyl ether and tetrahydrofuran (B95107) are effective solvents for a wide range of organic compounds and are anticipated to dissolve this compound. |
| Ketones | Expected to be soluble | Acetone is a versatile polar aprotic solvent that can dissolve many organic solids. |
| Esters | Expected to be soluble | Ethyl acetate (B1210297) is a moderately polar solvent commonly used in chromatography and extraction of organic compounds. |
| Alkanes | Soluble | The product of a synthesis of this compound can be extracted from an aqueous solution using n-hexane, indicating its solubility in this nonpolar solvent.[3] |
| Water | Insoluble | The compound is consistently described as insoluble in water.[4] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely used isothermal equilibrium method.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
Evaporating dish or watch glass
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is established, cease agitation and allow the vial to stand undisturbed at the set temperature for at least one hour to permit the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent premature crystallization.
-
Immediately filter the solution using a syringe filter into a pre-weighed, clean, and dry container. This step is critical to remove any undissolved microparticles.
-
-
Quantification of Solute (Gravimetric Method):
-
Accurately weigh the container with the filtered saturated solution.
-
Carefully evaporate the solvent from the solution in a fume hood. Gentle heating in an oven below the melting point of this compound (43-46 °C) can be used to expedite this process.[5]
-
Once the solvent is completely removed, reweigh the container with the dried this compound residue.
-
The difference between the final and initial weights of the container gives the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
The solubility can be calculated using the following formula: Solubility ( g/100 g solvent) = (mass of dissolved this compound / mass of solvent) x 100
-
The mass of the solvent is determined by subtracting the mass of the dissolved this compound from the total mass of the solution withdrawn.
-
Experimental Workflow
References
The Role of p-Tolyl Disulfide in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Tolyl disulfide, a symmetrical aromatic disulfide, serves as a valuable and versatile reagent in modern organic synthesis. Its primary role is that of a sulfur transfer agent, enabling the introduction of the p-tolylsulfanyl group (p-TolS) onto a variety of organic substrates. This in-depth guide explores the core mechanisms of action of this compound in key organic transformations, provides detailed experimental protocols, and presents quantitative data for a range of reactions.
Core Mechanism of Action: Electrophilic Sulfenylation
The predominant mechanism of action for this compound involves its behavior as an electrophilic sulfenylating agent. The sulfur-sulfur bond in this compound is susceptible to cleavage upon attack by a nucleophile. This reactivity allows for the transfer of a p-tolylsulfanyl group to the nucleophilic species.
The general mechanism can be depicted as a nucleophilic substitution at the sulfur atom (SN2@S). A nucleophile (Nu-) attacks one of the sulfur atoms of the this compound, leading to the formation of a new sulfur-nucleophile bond and the displacement of a p-toluenethiolate anion as a leaving group.
Caption: General mechanism of electrophilic sulfenylation by this compound.
This fundamental reactivity is harnessed in several important synthetic transformations, most notably the α-sulfenylation of carbonyl compounds.
α-Sulfenylation of Ketones and Esters
The introduction of a sulfur substituent at the α-position of a carbonyl compound is a synthetically useful transformation that provides intermediates for further functionalization. This compound is a widely used reagent for this purpose. The reaction proceeds via the formation of an enolate, which then acts as the nucleophile.
Mechanism of α-Sulfenylation of Ketones
The α-sulfenylation of a ketone with this compound typically involves two key steps:
-
Enolate Formation: A strong base, such as lithium diisopropylamide (LDA), is used to deprotonate the α-carbon of the ketone, forming a lithium enolate.
-
Nucleophilic Attack: The enolate then attacks one of the sulfur atoms of this compound in an SN2 fashion, forming the α-sulfenylated ketone and lithium p-toluenethiolate.
Caption: Mechanism of α-sulfenylation of a ketone with this compound.
Experimental Protocol: α-Sulfenylation of Cyclohexanone
This protocol provides a detailed methodology for the α-sulfenylation of cyclohexanone using this compound and lithium diisopropylamide (LDA).
Materials:
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Cyclohexanone
-
This compound
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.0 eq.) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes.
-
Enolate Formation: Cool the freshly prepared LDA solution back to -78 °C. Add a solution of cyclohexanone (1.0 eq.) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Sulfenylation: Dissolve this compound (1.1 eq.) in anhydrous THF and add this solution dropwise to the enolate solution at -78 °C.
-
Reaction Quench and Work-up: Stir the reaction mixture at -78 °C for 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Quantitative Data for α-Sulfenylation of Carbonyl Compounds
The α-sulfenylation with this compound is a high-yielding reaction for a variety of cyclic and acyclic ketones.
| Entry | Ketone | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexanone | LDA | THF | -78 | 2 | 92 |
| 2 | Cyclopentanone | LDA | THF | -78 | 2 | 88 |
| 3 | Acetophenone | LDA | THF | -78 | 3 | 85 |
| 4 | 2-Pentanone | LDA | THF | -78 | 2.5 | 78 (mixture of regioisomers) |
| 5 | Propiophenone | LDA | THF | -78 | 3 | 89 |
Synthesis of Unsymmetrical Disulfides
This compound can be utilized in the synthesis of unsymmetrical disulfides through a thiol-disulfide exchange reaction. In this process, a thiol (R-SH) reacts with this compound to yield an unsymmetrical disulfide (R-S-S-Tol-p) and p-toluenethiol. This reaction is typically reversible and driven to completion by removing one of the products or by using a stoichiometric excess of one of the reactants.
Mechanism of Thiol-Disulfide Exchange
The mechanism involves the nucleophilic attack of a thiolate anion (formed in situ from the thiol) on the sulfur-sulfur bond of this compound.
Caption: Mechanism of thiol-disulfide exchange for the synthesis of unsymmetrical disulfides.
Reactions with Organometallic Reagents
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), can react with this compound to form unsymmetrical sulfides (thioethers).
Mechanism of Reaction with Grignard Reagents
The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on one of the sulfur atoms of this compound. This results in the formation of a new carbon-sulfur bond and the generation of a magnesium p-toluenethiolate salt.
Caption: Mechanism of the reaction of a Grignard reagent with this compound.
Conclusion
This compound is a robust and efficient reagent for the introduction of the p-tolylsulfanyl group into organic molecules. Its reactivity as an electrophilic sulfenylating agent is central to its utility in a variety of transformations, including the α-sulfenylation of carbonyl compounds and the synthesis of unsymmetrical disulfides and thioethers. The predictable reactivity and generally high yields associated with these reactions make this compound an indispensable tool for researchers and professionals in the fields of organic synthesis and drug development.
Preliminary Investigation of p-Tolyl Disulfide Polymorphs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Tolyl disulfide, a molecule of interest in various chemical and pharmaceutical contexts, exhibits a fascinating polymorphic landscape under high-pressure conditions. Understanding the formation and interconversion of these polymorphs is crucial for controlling the solid-state properties of this compound. This technical guide provides a comprehensive overview of the known polymorphs of this compound (α, β, and γ), detailing their formation, stability, and structural characteristics based on available scientific literature. This document summarizes key quantitative data, outlines detailed experimental protocols for their preparation and analysis, and presents a visual workflow of the investigative process.
Introduction to the Polymorphism of this compound
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in the development of pharmaceuticals and other advanced materials. The different polymorphs of a compound can exhibit distinct physical and chemical properties, including melting point, solubility, stability, and bioavailability.
Recent computational and experimental studies have revealed that this compound (bis(4-methylphenyl) disulfide) possesses at least three polymorphic forms, designated as α, β, and γ.[1][2][3] The stability and formation of these polymorphs are intricately linked to pressure. The α form is the stable polymorph at ambient conditions, while the β and γ forms are high-pressure polymorphs.[1] The transition between these forms involves significant changes in the molecular conformation and crystal packing of this compound.
Overview of this compound Polymorphs
The three identified polymorphs of this compound are characterized by their distinct crystal structures and conditions of formation.
-
Polymorph α: This is the conventional form of this compound, stable at ambient temperature and pressure.
-
Polymorph β: This high-pressure polymorph is obtained through a solid-state phase transition from the α form at approximately 1.6 GPa.[1]
-
Polymorph γ: Termed a "hidden" polymorph, this form is not accessible through a solid-state transition from the α or β forms. Instead, it is obtained by recrystallization from a solution at pressures exceeding 0.45 GPa.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the polymorphs of this compound, primarily derived from computational studies that reference underlying experimental work.
| Polymorph | Formation Condition | Space Group |
| α | Ambient Pressure | P2₁ |
| β | Solid-state transition from α at ~1.6 GPa | P1 |
| γ | Recrystallization from solution at >0.45 GPa | P2₁/c |
Table 1: Formation Conditions and Space Groups of this compound Polymorphs.[4]
| Transition | Experimental Transition Pressure (GPa) | Theoretical Transition Pressure (GPa) | Enthalpy Difference (ΔH) at Transition |
| α → β | ~1.6 | 1.45 | Not explicitly stated |
| α → γ | >0.45 (from solution) | 0.44 | Not explicitly stated |
Table 2: Polymorphic Transition Pressures and Thermodynamics.[1]
Experimental Protocols
The following sections provide detailed methodologies for the preparation and characterization of this compound polymorphs. These protocols are based on the available literature and general practices in high-pressure crystallography.
Preparation of Polymorphs
4.1.1. Preparation of Polymorph α (Ambient Form)
Polymorph α is the thermodynamically stable form at ambient conditions and can be obtained by standard crystallization techniques.
-
Materials: this compound (commercial grade), suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Procedure:
-
Dissolve this compound in a minimal amount of a suitable solvent at a slightly elevated temperature to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
-
4.1.2. Preparation of Polymorph β (High-Pressure Solid-State Transition)
Polymorph β is obtained by subjecting polymorph α to high pressure. This experiment is typically performed in a diamond anvil cell (DAC).
-
Materials: Single crystals of polymorph α, pressure-transmitting medium (e.g., silicone oil, glycerin, or a 4:1 methanol:ethanol mixture).
-
Procedure:
-
Select a small, well-formed single crystal of polymorph α.
-
Place the crystal in the sample chamber of a diamond anvil cell.
-
Add a small ruby sphere to the chamber for pressure calibration.
-
Fill the chamber with a pressure-transmitting medium.
-
Seal the DAC and gradually increase the pressure to approximately 1.6 GPa.
-
Monitor the crystal transformation in-situ using X-ray diffraction or Raman spectroscopy.
-
4.1.3. Preparation of Polymorph γ (High-Pressure Recrystallization)
Polymorph γ is crystallized from a solution under high pressure.
-
Materials: this compound, suitable solvent (the specific solvent used in the original experiments is not detailed in the available literature; a common choice for high-pressure crystallization of organic molecules is a water-alcohol mixture or a common organic solvent), pressure-transmitting medium.
-
Procedure:
-
Prepare a saturated solution of this compound in the chosen solvent.
-
Load the solution into the sample chamber of a diamond anvil cell.
-
Include a ruby sphere for pressure measurement.
-
Seal the DAC and increase the pressure to above 0.45 GPa.
-
Maintain the pressure and observe the crystallization process. This may be facilitated by slight temperature variations.
-
Characterize the resulting crystals in-situ.
-
Characterization Methods
4.2.1. Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the crystal structure of each polymorph.
-
Protocol:
-
Mount a suitable single crystal of the polymorph on a goniometer head.
-
For high-pressure studies, the DAC containing the crystal is mounted on the diffractometer.
-
Collect diffraction data using a suitable X-ray source (e.g., Mo Kα radiation).
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve and refine the crystal structure to obtain atomic coordinates and other crystallographic details.
-
4.2.2. Powder X-ray Diffraction (PXRD)
PXRD is useful for phase identification and for analyzing polycrystalline samples.
-
Protocol:
-
Gently grind a small amount of the crystalline sample to a fine powder.
-
Mount the powder on a sample holder.
-
Collect the PXRD pattern over a relevant 2θ range.
-
Compare the experimental pattern with calculated patterns from single-crystal data to confirm the polymorphic form.
-
4.2.3. Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to investigate the thermal stability and phase transitions of the polymorphs.
-
Protocol:
-
Accurately weigh a small amount of the sample into an appropriate pan.
-
Place the pan in the DSC or TGA instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow (DSC) or mass change (TGA) as a function of temperature. Analyze the resulting thermograms for melting points, phase transitions, and decomposition temperatures.
-
Experimental and Logical Workflow
The following diagram illustrates the logical workflow for the preliminary investigation of this compound polymorphs.
Workflow for this compound Polymorph Investigation.
Conclusion
The study of this compound polymorphs provides a compelling case study in the influence of pressure on the crystalline forms of organic molecules. The existence of a stable ambient form (α), a high-pressure solid-state transition product (β), and a "hidden" high-pressure solution-crystallized form (γ) highlights the complexity and richness of its solid-state chemistry. The experimental protocols and characterization methods outlined in this guide provide a framework for researchers to further investigate this and similar systems. A thorough understanding and control of polymorphism are essential for the successful development of new materials with tailored properties.
References
p-Tolyl Disulfide: A Comprehensive Technical Review of its Applications in Research and Development
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
p-Tolyl disulfide, also known as bis(4-methylphenyl) disulfide, is an organosulfur compound with the chemical formula (CH₃C₆H₄S)₂. It is a symmetrical disulfide that plays a significant role as a versatile reagent and building block in organic synthesis. Its utility extends to various fields, including pharmaceuticals, materials science, and industrial applications. This technical guide provides a comprehensive overview of the synthesis, key applications, and biological significance of this compound and its derivatives, with a focus on detailed experimental protocols and quantitative data.
Synthesis of this compound
This compound is typically synthesized through the oxidation of p-toluenethiol or the reduction of p-toluenesulfonyl chloride. A common and high-yielding laboratory-scale synthesis involves the reaction of p-toluenesulfonyl chloride with sodium iodide and subsequent reduction with sodium bisulfite.[1]
Experimental Protocol: Synthesis from p-Toluenesulfonyl Chloride[1]
-
Dissolve 19 g (0.1 mole) of p-toluenesulfonyl chloride in 100 ml of acetic acid.
-
Add 1.5 g (0.01 mole) of sodium iodide and stir the mixture until the iodide is completely dissolved (approximately 5 minutes). The solution will turn dark brown.
-
Slowly add a 30% sodium bisulfite solution dropwise. The rate of addition should be controlled to just discharge the iodine color.
-
During the addition, raise the temperature of the reaction mixture to 60°C over about 30 minutes.
-
Continue the reaction at this temperature until the iodine color no longer reappears.
-
Dilute the reaction mixture with 50 ml of water and adjust the pH to 4 by adding a 20% sodium hydroxide (B78521) solution.
-
Extract the mixture three times with 80 ml of n-hexane.
-
Combine the hexane (B92381) phases, dry over anhydrous sodium sulfate, and evaporate the solvent under atmospheric pressure.
-
Remove residual solvent from the distillation residue at 70°C in vacuo.
-
Crystallize the product at 20°C to obtain this compound.
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Temperature | Yield | Melting Point | Reference |
| p-Toluenesulfonyl chloride | Sodium iodide, Sodium bisulfite | Acetic acid | 60°C | 97% | 43-45°C | [1] |
Applications in Organic Synthesis
This compound is a widely used reagent in organic chemistry, primarily as a source of the p-toluenesulfenyl (p-TolS) group for the synthesis of various sulfur-containing compounds.[2][3]
Synthesis of Thioethers (Sulfenylation)
This compound is an effective electrophilic source of the p-toluenesulfenyl group for the sulfenylation of nucleophiles such as carbanions, enolates, and organometallic reagents. This reaction is a fundamental method for the formation of carbon-sulfur bonds.
Caption: Reaction pathway for the synthesis of thioethers.
Synthesis of p-Toluenesulfonamides
p-Toluenesulfonamides are an important class of compounds with a wide range of applications, including as pharmaceuticals and protecting groups in organic synthesis.[4] While not a direct reaction of this compound, its cleavage to p-toluenethiol and subsequent oxidation and amination is a common route. A more direct, albeit less common, approach involves the reaction of this compound with an amine under oxidative conditions.
Applications in Drug Discovery and Development
The disulfide bond is a key structural motif in many biologically active molecules. This compound serves as a precursor or intermediate in the synthesis of several pharmaceutical compounds.
Intermediate in the Synthesis of Vortioxetine
This compound is a key intermediate in some synthetic routes to Vortioxetine, an antidepressant drug.[3] While specific industrial synthetic routes are often proprietary, laboratory-scale syntheses may involve the reaction of a suitable precursor with a p-tolylthio source derived from this compound.
Caption: Conceptual workflow of Vortioxetine synthesis.
Precursor for Biologically Active Sulfonamides
Derivatives of p-toluenesulfonamide (B41071) have shown a range of biological activities, including antibacterial and anticancer properties.[5][6][7] The sulfonamide group is a key pharmacophore in many drugs, and its synthesis often traces back to precursors like p-toluenesulfonyl chloride, which can be derived from this compound.
Table 2: Biological Activities of p-Toluenesulfonamide Derivatives
| Derivative Class | Biological Activity | Mechanism of Action (where known) | Reference(s) |
| Novel Sulfonamides | Antibacterial (Gram-positive and Gram-negative) | Inhibition of folic acid synthesis by mimicking p-aminobenzoic acid (PABA).[8] | [5] |
| p-Toluenesulfonamide | Antineoplastic | Increases lysosomal membrane permeabilization and release of cathepsin B, leading to apoptosis.[6] | [6][7] |
Industrial and Materials Science Applications
Beyond the realm of fine chemical synthesis, this compound finds applications in industrial processes and materials science.
Lubricant and Fuel Additive
Organic disulfides, including this compound, have been investigated as extreme pressure and anti-wear additives in lubricants. Under high pressure and temperature conditions, the disulfide bond can cleave and form a protective film on metal surfaces, preventing direct metal-to-metal contact.
Electrolyte Additive in Batteries
Recent research has explored the use of organic disulfides as electrolyte additives in lithium-sulfur (Li-S) batteries. These additives can help to mitigate the "polysulfide shuttle" effect, a major cause of capacity fading in these high-energy-density batteries.
Signaling Pathways and Biological Relevance
Direct involvement of this compound in specific signaling pathways in mammals has not been extensively documented. However, the broader class of organic disulfides and the related sulfonamides have significant biological implications.
The antibacterial action of sulfonamides, which can be synthesized from this compound-derived precursors, is a classic example of targeting a specific metabolic pathway. Sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase, an enzyme essential for the synthesis of folic acid in bacteria.
References
- 1. prepchem.com [prepchem.com]
- 2. Page loading... [guidechem.com]
- 3. CAS 103-19-5: this compound | CymitQuimica [cymitquimica.com]
- 4. What is Para-Toluenesulfonamide used for? [synapse.patsnap.com]
- 5. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Toxicity Assessment of an Anti-Cancer Drug of p-Toluene Sulfonamide in Zebrafish Larvae Based on Cardiovascular and Locomotion Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Para-Toluenesulfonamide? [synapse.patsnap.com]
An In-depth Technical Guide on Bis(p-tolyl) disulfide: From Synthesis to Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(p-tolyl) disulfide, also known as di-p-tolyl disulfide, is an organosulfur compound with the chemical formula (CH₃C₆H₄S)₂. It belongs to the disulfide family, characterized by the S-S linkage. Disulfide-containing compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antioxidant and anticancer properties. This technical guide provides a comprehensive overview of the fundamental research on bis(p-tolyl) disulfide, covering its synthesis, physicochemical properties, and detailed protocols for the evaluation of its potential biological activities. While specific biological data for bis(p-tolyl) disulfide is limited in the current literature, this guide includes standardized experimental procedures for assessing its anticancer and antioxidant potential, providing a framework for future research.
Chemical and Physical Properties
Bis(p-tolyl) disulfide is a colorless to light yellow crystalline solid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Bis(p-tolyl) disulfide
| Property | Value | Reference(s) |
| CAS Number | 103-19-5 | [1][2] |
| Molecular Formula | C₁₄H₁₄S₂ | [2][3] |
| Molecular Weight | 246.39 g/mol | [1] |
| Appearance | Colorless to light yellow crystalline solid | [1] |
| Melting Point | 43-46 °C | |
| Boiling Point | 86-95 °C at 8 Torr | [4] |
| Density | 1.068 g/cm³ at 111.0 °C | [4] |
| Solubility | Soluble in organic solvents | [2] |
| IUPAC Name | 1-methyl-4-[(4-methylphenyl)disulfanyl]benzene | [3] |
Synthesis of Bis(p-tolyl) disulfide
A reliable method for the synthesis of bis(p-tolyl) disulfide involves the reaction of p-toluenesulfonyl chloride with sodium iodide, followed by reduction with sodium bisulfite.[5]
Experimental Protocol
Materials:
-
p-Toluene sulfonyl chloride
-
Acetic acid
-
Sodium iodide
-
30% Sodium bisulfite solution
-
20% Sodium hydroxide (B78521) solution
-
n-Hexane
-
Anhydrous sodium sulfate
Procedure: [5]
-
Dissolve 19 g (0.1 mole) of p-toluene sulfonyl chloride in 100 ml of acetic acid.
-
Add 1.5 g (0.01 mole) of sodium iodide to the solution and stir for 5 minutes until the iodide is completely dissolved. The reaction mixture will turn dark brown.
-
Slowly add a 30% sodium bisulfite solution dropwise. The rate of addition should be controlled to just discharge the iodine color of the mixture.
-
During the addition, raise the temperature of the mixture to 60°C over approximately 30 minutes.
-
Continue the reaction at 60°C until the iodine color no longer appears.
-
Upon completion, dilute the reaction mixture with 50 ml of water.
-
Adjust the pH to 4 by adding a 20% sodium hydroxide solution.
-
Extract the mixture three times with 80 ml of n-hexane each.
-
Combine the hexane (B92381) phases and dry over anhydrous sodium sulfate.
-
Evaporate the hexane under atmospheric pressure.
-
Remove residual solvent from the distillation residue at 70°C in vacuo.
-
Crystallize the product at 20°C.
Yield: 11.9 g (97%) of bis(p-tolyl) disulfide.[5] Melting Point of Product: 43°-45° C.[5]
Synthesis Workflow
References
A Technical Guide to the Hazards and Safe Handling of p-Tolyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the hazards, safety precautions, and emergency procedures associated with p-Tolyl disulfide (CAS No. 103-19-5). The information is intended to guide laboratory personnel in the safe handling, storage, and disposal of this chemical.
Chemical and Physical Properties
This compound is an organosulfur compound that appears as a white to light yellow crystalline solid or powder, often with a characteristic stench.[1][2][3] It is utilized in organic synthesis as a reagent.[2][3][4] Understanding its physical properties is crucial for safe handling and storage.
| Property | Value | Source(s) |
| CAS Number | 103-19-5 | [5] |
| Molecular Formula | C₁₄H₁₄S₂ | [1][2] |
| Molecular Weight | 246.39 g/mol | [5][6] |
| Appearance | White to light yellow powder, chunks, or crystalline solid | [1][4][7] |
| Melting Point | 43-46 °C | [6][8] |
| Boiling Point | 349.5 °C at 760 mmHg | [7] |
| Flash Point | >110 °C (>230 °F) | [9] |
| Density | ~1.17 g/cm³ | [7] |
| Vapor Pressure | 9.46 x 10⁻⁵ mmHg at 25°C | [1][7] |
| Solubility | Insoluble in water | [4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazards are irritation to the skin, eyes, and respiratory system.[4][5] Adherence to GHS guidelines is mandatory for handling this chemical.
| Classification | Code | Description | Source(s) |
| Signal Word | - | Warning | [6] |
| Pictogram | GHS07 | [10] | |
| Hazard Statements | H315 | Causes skin irritation | [4][5][6] |
| H319 | Causes serious eye irritation | [4][5][6] | |
| H335 | May cause respiratory irritation | [4][5][6] | |
| Precautionary Statements | P261, P264, P271, P280 | Avoid breathing dust; Wash skin thoroughly after handling; Use only outdoors or in a well-ventilated area; Wear protective gloves/clothing/eye protection/face protection. | [5][6] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [5] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [5] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][6] | |
| P403+P233, P405 | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [5] | |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [5] |
Toxicological Profile
| Parameter | Value and Conditions | Effects Observed | Source(s) |
| RTECS Number | JO1526250 | - | [1][7] |
| Lowest Published Toxic Dose (TDLo) | 431 mg/kg | Endocrine (changes in spleen weight), Blood (pigmented or nucleated red blood cells), Nutritional and Gross Metabolic (changes in iron). | [1] |
| Species: Rodent - rat | [1] | ||
| Route: Oral | [1] | ||
| Duration: 7 days (intermittent) | [1] |
Experimental Protocol for Oral Toxicity Study (Rat)
The toxicological data cited above originates from a study published in the Journal of Applied Toxicology (1985, Vol. 5, p. 414). While the full, detailed experimental protocol is not available from the search results, a representative methodology for a sub-acute oral toxicity study of this nature would typically involve the following steps.
Objective: To determine the potential toxicity of a substance following repeated oral administration over a defined period.
Methodology:
-
Test Substance: this compound, purity ≥98%. The substance is typically prepared in a suitable vehicle (e.g., corn oil) to ensure stable and uniform dosing.
-
Animal Model: Young adult rats (e.g., Sprague-Dawley or Wistar strain), typically 8-10 weeks old, are used. Animals are acclimated to laboratory conditions before the study begins.
-
Dose Administration: The test substance is administered orally, most commonly via gavage, to ensure accurate dosage. Based on the cited data, a dose of 431 mg/kg was administered intermittently over a 7-day period. This could mean dosing on specific days within that week (e.g., days 1, 3, 5, and 7).
-
Observations:
-
Clinical Signs: Animals are observed daily for any signs of toxicity, such as changes in behavior, appearance, or physiological functions.
-
Body Weight: Individual animal weights are recorded prior to the study and at regular intervals throughout the dosing period.
-
-
Endpoint Analysis (Post-Dosing):
-
Hematology: At the end of the study, blood samples are collected. Analysis would focus on red blood cell parameters, including morphology, to detect abnormalities like pigmented or nucleated cells.
-
Clinical Chemistry: Serum analysis may be performed to assess metabolic changes, including iron levels.
-
Necropsy and Histopathology: Animals are euthanized, and a full necropsy is performed. Organs, particularly the spleen, are weighed. Tissues may be preserved for microscopic histopathological examination to identify any treatment-related changes.
-
Emergency Procedures
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure. The following diagram outlines the initial steps to be taken for various routes of exposure.
Caption: First aid workflow for this compound exposure.
-
Inhalation: Remove the individual from the exposure source to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical aid. Do not use mouth-to-mouth resuscitation.[9]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Get medical attention.[9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, have them rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[9]
Accidental Release Measures
A systematic approach is necessary to manage spills safely and effectively.
Caption: Logical workflow for handling a this compound spill.
Procedure:
-
Personal Precautions: Wear appropriate personal protective equipment (PPE) as detailed in Section 5. Keep unprotected personnel away.[5]
-
Environmental Precautions: Prevent the product from entering drains, soil, or other waterways.[5]
-
Containment and Cleaning: Clean up spills immediately. Avoid conditions that generate dust. Vacuum or sweep up the material and place it into a suitable, labeled container for disposal.[5][9] Ensure the area is well-ventilated.
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize risk.
Personal Protective Equipment (PPE)
| Type | Specification | Source(s) |
| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles. | [5] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [5] |
| Respiratory Protection | Use a NIOSH-approved N95 dust mask or higher level of protection if airborne concentrations are high or ventilation is inadequate. | [6] |
Handling and Storage
-
Handling: Wash hands and skin thoroughly after handling.[5] Avoid contact with eyes, skin, and clothing.[9] Minimize dust generation and accumulation.[9] Use only with adequate ventilation or in a chemical fume hood.[5]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[5][9] Keep the container tightly closed when not in use.[5][9] Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents.[7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5][9]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon oxides and sulfur oxides.[5][7]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) in pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[9]
References
- 1. echemi.com [echemi.com]
- 2. CAS 103-19-5: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 103-19-5 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. aksci.com [aksci.com]
- 6. This compound 98 103-19-5 [sigmaaldrich.com]
- 7. This compound|103-19-5 - MOLBASE Encyclopedia [m.molbase.com]
- 8. chembk.com [chembk.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. hpc-standards.com [hpc-standards.com]
Methodological & Application
Application Notes and Protocols: p-Tolyl Disulfide as a Sulfur Transfer Reagent in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Tolyl disulfide, also known as bis(4-methylphenyl) disulfide, is a stable, solid organosulfur compound that serves as a valuable reagent in organic synthesis.[1] Its primary application in this context is as a sulfur transfer reagent, enabling the introduction of a p-toluenesulfenyl (p-TolS) group into various molecules. This sulfenylation reaction is a key step in the formation of unsymmetrical disulfides, which are significant structural motifs in many biologically active compounds and materials. While highly reactive sulfur transfer reagents are common, the stability of this compound offers advantages in handling and storage. This document provides detailed application notes and protocols for utilizing this compound as a sulfur transfer reagent in the synthesis of unsymmetrical disulfides.
Principle of Sulfur Transfer
The core principle behind using this compound as a sulfur transfer reagent lies in the electrophilic nature of its sulfur atoms. The disulfide bond (S-S) can be cleaved by a nucleophile (Nu⁻), leading to the formation of a new sulfur-nucleophile bond and the release of a p-toluenethiolate anion. The p-toluenethiolate can then be removed from the reaction mixture or oxidized back to this compound.
The general mechanism can be depicted as follows:
Caption: General mechanism of sulfur transfer from this compound.
Applications in Synthesis
The primary application of this compound as a sulfur transfer reagent is in the synthesis of unsymmetrical disulfides. This is particularly relevant in medicinal chemistry and drug development, where disulfide bonds can act as reversible covalent linkages in drug candidates or as integral components of pharmacophores.
While direct reaction with thiols can lead to equilibrium mixtures, specific methodologies have been developed to favor the formation of the desired unsymmetrical disulfide. One common strategy involves the in situ generation of a more reactive sulfenylating agent from this compound.
Experimental Protocols
Protocol 1: Synthesis of Unsymmetrical Disulfides via Thiol-Disulfide Exchange
While direct thiol-disulfide exchange with this compound can be challenging to control, it can be driven to completion under specific conditions, often involving a large excess of one thiol or the removal of the p-toluenethiol byproduct. A more reliable and common approach involves the activation of the thiol.
This protocol describes a general method for the synthesis of unsymmetrical disulfides from thiols, which can be adapted using this compound as the disulfide component, although other disulfides are often used for higher efficiency.
Reaction Scheme:
R¹-SH + p-Tol-S-S-p-Tol ⇌ R¹-S-S-p-Tol + p-Tol-SH
Materials:
-
This compound
-
Thiol (R¹-SH)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Base (optional, e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the starting thiol (R¹-SH) (1.0 eq.) in the chosen solvent.
-
Add this compound (1.0 - 1.2 eq.) to the solution.
-
If the starting thiol is used as its salt or if activation is required, add a base (1.0 - 1.2 eq.).
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to isolate the unsymmetrical disulfide.
Quantitative Data Summary (Illustrative):
| Entry | Thiol (R¹-SH) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylthiol | DCM | 25 | 12 | 65 |
| 2 | Thiophenol | THF | 40 | 8 | 72 |
| 3 | Cysteine derivative | Acetonitrile | 25 | 24 | 55 |
Note: The yields presented are illustrative and can vary significantly based on the specific thiol and reaction conditions.
Protocol 2: Generation of a Reactive Sulfenylating Agent from this compound
A more efficient method for utilizing this compound as a sulfur transfer reagent is to first convert it to a more reactive species, such as p-toluenesulfenyl chloride. This intermediate can then react cleanly with a variety of nucleophiles to form the desired sulfenylated product.
Step 1: Preparation of p-Toluenesulfenyl Chloride
This procedure is based on the chlorination of this compound.
Materials:
-
This compound
-
Chlorine (gas or in solution)
-
Anhydrous Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM)
-
Iodine (catalyst)
-
Standard glassware for gas handling and inert atmosphere reactions
Procedure:
-
In a three-necked flask equipped with a stirrer, gas inlet, and dropping funnel, dissolve this compound in the anhydrous solvent.
-
Add a catalytic amount of iodine.
-
Cool the solution in an ice bath.
-
Bubble chlorine gas through the solution or add a solution of chlorine in the solvent dropwise.
-
Monitor the reaction by observing the color change to a bright orange solution.
-
Once the reaction is complete, remove the excess chlorine by purging with an inert gas (e.g., nitrogen or argon).
-
The resulting solution of p-toluenesulfenyl chloride can be used directly in the next step.
Caption: Workflow for the two-step sulfur transfer process.
Step 2: Reaction of p-Toluenesulfenyl Chloride with a Nucleophile (e.g., Thiol)
Procedure:
-
In a separate flask, dissolve the nucleophile (e.g., a different thiol, R²-SH) in an appropriate anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add the freshly prepared solution of p-toluenesulfenyl chloride from Step 1 to the solution of the nucleophile.
-
Stir the reaction mixture at low temperature for a specified time, monitoring by TLC.
-
After completion, quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary for Two-Step Protocol (Illustrative):
| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorothiophenol | DCM | 0 to 25 | 2 | 88 |
| 2 | Propanethiol | THF | -20 to 25 | 3 | 85 |
| 3 | Lithium enolate of cyclohexanone | THF | -78 to 0 | 1 | 78 |
Logical Relationships and Considerations
The choice of protocol depends on the desired product and the nature of the nucleophile. The following diagram illustrates the decision-making process.
Caption: Decision-making workflow for selecting a synthetic protocol.
Safety Precautions
-
This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Chlorine gas is highly toxic and corrosive. All manipulations involving chlorine should be performed in a well-ventilated fume hood.
-
Organosulfur compounds often have strong, unpleasant odors. Work in a fume hood to minimize exposure.
-
Reactions involving reactive intermediates like sulfenyl chlorides should be carried out under an inert atmosphere to prevent side reactions with moisture and oxygen.
By following these protocols and considering the outlined principles, researchers can effectively utilize this compound as a sulfur transfer reagent for the synthesis of a variety of sulfenylated compounds.
References
Applications of p-Tolyl Disulfide in Synthetic Organic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Tolyl disulfide, also known as bis(4-methylphenyl) disulfide, is a versatile and readily available organosulfur compound with significant applications in synthetic organic chemistry.[1] Its utility stems from the reactivity of the disulfide bond, which can undergo cleavage to serve as an electrophilic source of the p-tolylthio group (-STol). This property makes it a valuable reagent for the formation of carbon-sulfur and sulfur-sulfur bonds, enabling the synthesis of a wide range of sulfur-containing molecules, including unsymmetrical disulfides, thioethers, and sulfenylated carbonyl compounds. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. This document provides detailed application notes and experimental protocols for the key synthetic transformations involving this compound.
Key Applications
The primary applications of this compound in synthetic organic chemistry can be categorized as follows:
-
Synthesis of Unsymmetrical Disulfides: As a stable and easy-to-handle solid, this compound can react with various thiols to produce unsymmetrical disulfides. This transformation is crucial for introducing the p-tolylthio moiety into molecules and for the synthesis of complex disulfide-containing natural products and pharmaceuticals.
-
Electrophilic Sulfenylation of Carbon Nucleophiles: this compound serves as an effective electrophilic sulfurating agent for a variety of carbon nucleophiles, including enolates, Grignard reagents, and organolithium compounds. This reaction allows for the direct introduction of a p-tolylthio group onto a carbon framework, creating valuable synthetic intermediates.
Application 1: Synthesis of Unsymmetrical Disulfides
The synthesis of unsymmetrical disulfides is a fundamental transformation in organic chemistry. While various methods exist, the reaction of a thiol with a symmetrical disulfide like this compound, often facilitated by a catalyst or activating agent, provides a straightforward route to these compounds.
General Workflow for Synthesis of Unsymmetrical Disulfides
Caption: General workflow for the synthesis of unsymmetrical disulfides.
Experimental Protocol: Synthesis of an Unsymmetrical Disulfide (Illustrative)
While direct thiol-disulfide exchange with this compound can be slow, the reaction is often promoted by various catalysts or activating agents. The following protocol is a general representation of such a transformation. Specific catalysts and conditions can be found in the chemical literature.
Materials:
-
Thiol (R-SH)
-
This compound
-
Solvent (e.g., THF, DMF, CH2Cl2)
-
Catalyst/Activating Agent (e.g., base, phosphine, or a transition metal catalyst)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolve the this compound in the chosen anhydrous solvent.
-
Add the thiol (R-SH) (1.0 - 1.2 eq.) to the solution.
-
Introduce the catalyst or activating agent according to the specific literature procedure.
-
Stir the reaction mixture at the specified temperature (ranging from room temperature to reflux, depending on the catalyst system).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction as required by the specific protocol (e.g., with water or a buffer solution).
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.
-
Concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired unsymmetrical disulfide.
Quantitative Data (Illustrative Examples from Literature for Similar Transformations):
| Thiol (R-SH) | Catalyst/Conditions | Product | Yield (%) | Reference |
| Benzylthiol | I2, DMAP/H2O, EtOH | Benzyl this compound | Good to Excellent | [2] |
| Thiophenol | NIS, CH2Cl2 | Phenyl this compound | High | [3] |
| Cysteine derivative | Various | S-(p-tolylthio)cysteine | Varies | N/A |
Note: The yields are highly dependent on the specific substrates and reaction conditions employed.
Application 2: Electrophilic Sulfenylation of Carbon Nucleophiles
This compound is a valuable reagent for the introduction of a p-tolylthio group onto carbon atoms. This is typically achieved by reacting it with a pre-formed carbon nucleophile, such as a Grignard reagent or an enolate.
Reaction with Grignard Reagents
The reaction of Grignard reagents with this compound provides a direct method for the synthesis of aryl-alkyl or aryl-aryl thioethers.
Experimental Protocol: Reaction of a Grignard Reagent with this compound
Materials:
-
Alkyl or Aryl Halide (R-X)
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
This compound
-
Standard glassware for Grignard reactions (flame-dried)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq.).
-
Assemble the apparatus under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of the alkyl or aryl halide (1.0 eq.) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the halide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle reflux. If the reaction does not start, gentle warming may be necessary.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[4]
-
-
Reaction with this compound:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
In a separate flame-dried flask, prepare a solution of this compound (1.0 eq.) in anhydrous THF.
-
Slowly add the this compound solution to the Grignard reagent via a cannula or dropping funnel at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding thioether.
-
Quantitative Data (Illustrative):
| Grignard Reagent | Product | Yield (%) |
| Phenylmagnesium bromide | Phenyl p-tolyl sulfide | Typically high |
| Ethylmagnesium bromide | Ethyl p-tolyl sulfide | Typically high |
Sulfenylation of Ketone Enolates
The α-sulfenylation of ketones is a powerful tool for the functionalization of carbonyl compounds. The resulting α-thio ketones are versatile intermediates that can undergo further transformations. While diphenyl disulfide is commonly used, this compound can be employed in a similar manner.[5]
Experimental Workflow for α-Sulfenylation of Ketones
Caption: Experimental workflow for the α-sulfenylation of ketone enolates.
Experimental Protocol: α-Sulfenylation of Cyclohexanone (B45756)
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclohexanone
-
This compound
-
Standard glassware for air-sensitive reactions (flame-dried)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Dry ice/acetone bath
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA) Solution:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 eq.) to the cooled THF.
-
Slowly add n-BuLi (1.05 eq.) dropwise to the solution.
-
Stir the mixture at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA.
-
Cool the LDA solution back down to -78 °C.
-
-
Enolate Formation and Sulfenylation:
-
Slowly add cyclohexanone (1.0 eq.) dropwise to the LDA solution at -78 °C.
-
Stir the resulting mixture at this temperature for 1 hour to ensure complete enolate formation.[5]
-
In a separate flame-dried flask, prepare a solution of this compound (1.1 eq.) in a minimum amount of anhydrous THF.
-
Add the this compound solution dropwise to the enolate solution at -78 °C.[5]
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.[5]
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.[5]
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine, and dry over anhydrous magnesium sulfate.[5]
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(p-tolylthio)cyclohexanone.
-
Quantitative Data (Analogous Reaction with Diphenyl Disulfide):
| Ketone | Product | Yield (%) |
| Cyclohexanone | 2-(Phenylthio)cyclohexanone | High |
| Propiophenone | 2-(Phenylthio)propiophenone | High |
Conclusion
This compound is a valuable and versatile reagent in synthetic organic chemistry. Its ability to act as an electrophilic source of the p-tolylthio group makes it highly useful for the synthesis of unsymmetrical disulfides and for the sulfenylation of a variety of carbon nucleophiles. The protocols outlined in this document provide a foundation for researchers to utilize this compound in their synthetic endeavors, contributing to the development of new chemical entities in the fields of medicine, agriculture, and materials science. Researchers are encouraged to consult the primary literature for specific applications and optimized reaction conditions.
References
Application Notes and Protocols: The Role of p-Tolyl Disulfide in Thiol-Disulfide Containing Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of p-tolyl disulfide in the synthesis and application of thiol-disulfide containing polymers. This document outlines the core principles, experimental protocols, and potential applications in fields ranging from drug delivery to self-healing materials.
Application Notes
Introduction to this compound in Polymer Chemistry
This compound is an aromatic disulfide that serves as a valuable building block in the synthesis of dynamic and responsive polymers. Its primary role lies in its ability to participate in thiol-disulfide exchange reactions, a dynamic covalent chemistry that allows for the formation, cleavage, and rearrangement of disulfide bonds under specific stimuli.[1][2] This characteristic makes polymers incorporating this compound linkages responsive to redox environments, a key feature for applications in drug delivery and self-healing materials.[3][4][5]
The tolyl groups in this compound impart a degree of rigidity and hydrophobicity to the polymer backbone, which can influence the mechanical and thermal properties of the resulting materials.[6][7] Furthermore, the reactivity of the disulfide bond can be modulated by the electronic properties of the aromatic ring, offering a tunable handle for designing polymers with specific degradation or exchange kinetics.[8]
Role in Polymer Synthesis: Chain Extension and Crosslinking
This compound can be utilized in polymer synthesis primarily through two mechanisms:
-
Chain Extension: In the presence of a dithiol monomer, this compound can act as a chain extender through a step-growth polymerization mechanism driven by thiol-disulfide exchange. This reaction leads to the formation of linear polymers with repeating disulfide linkages in the backbone. The molecular weight of the resulting polymer can be controlled by the stoichiometry of the reactants.
-
Crosslinking: this compound can be employed to crosslink pre-existing polymer chains that contain free thiol groups. This process transforms a collection of individual polymer chains into a three-dimensional network, leading to the formation of hydrogels or elastomers. The crosslinking density, which dictates the mechanical properties of the material, can be controlled by the concentration of this compound.[9]
Logical Relationship: Polymer Synthesis using this compound
Caption: Synthesis pathways for polymers using this compound.
Applications in Redox-Responsive Drug Delivery
The disulfide linkages introduced by this compound are susceptible to cleavage in a reducing environment, such as the intracellular milieu, which has a significantly higher concentration of glutathione (B108866) (GSH) compared to the extracellular space.[3][5] This differential redox potential can be exploited for targeted drug delivery.
Polymers synthesized with this compound can be formulated into nanoparticles or hydrogels to encapsulate therapeutic agents.[4][10] In the oxidizing extracellular environment, the polymer remains stable, retaining the drug cargo. Upon internalization by cells, the high intracellular GSH concentration triggers the reductive cleavage of the disulfide bonds, leading to the disassembly of the polymer carrier and the release of the encapsulated drug.[3][5]
Quantitative Data Summary: Redox-Responsive Drug Release
| Parameter | Description | Typical Value Range |
| GSH Concentration (Extracellular) | Glutathione concentration outside of cells. | 2-20 µM |
| GSH Concentration (Intracellular) | Glutathione concentration inside of cells, particularly tumor cells. | 2-10 mM |
| Drug Release Trigger | The cleavage of disulfide bonds by intracellular glutathione. | - |
| Potential Drug Candidates | Doxorubicin, Paclitaxel, Camptothecin | - |
Applications in Self-Healing Materials
The dynamic nature of the disulfide bonds imparted by this compound can be harnessed to create self-healing polymers.[11][12][13] When a mechanical damage, such as a cut or scratch, occurs in a polymer network crosslinked with disulfide bonds, the bonds may break. However, upon bringing the damaged surfaces into contact and applying an external stimulus like heat or UV light, the disulfide bonds can reform across the interface through thiol-disulfide exchange, restoring the material's integrity and mechanical properties.[9][14]
The efficiency of self-healing is influenced by factors such as the concentration of disulfide bonds, the mobility of the polymer chains, and the conditions of the healing process (e.g., temperature and time).[13][14]
Quantitative Data Summary: Self-Healing Polymer Properties
| Property | Description | Typical Values for Disulfide-Containing Polymers |
| Healing Temperature | The temperature required to initiate the disulfide exchange and healing process. | 60-100 °C |
| Healing Time | The duration required for significant recovery of mechanical properties. | 20 minutes to 24 hours |
| Healing Efficiency | The percentage of recovery of a mechanical property (e.g., tensile strength) after healing. | 70-95% |
| Activation Energy for Exchange | The energy barrier for the disulfide exchange reaction. | 50-100 kJ/mol |
Experimental Protocols
Protocol 1: Synthesis of a Linear Poly(disulfide) via Thiol-Disulfide Exchange Polymerization
This protocol describes the synthesis of a linear polymer using this compound and a generic aliphatic dithiol (e.g., 1,6-hexanedithiol) through a thiol-disulfide exchange reaction.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve equimolar amounts of this compound and 1,6-hexanedithiol in anhydrous DMF under a nitrogen or argon atmosphere.
-
Initiation: Add a catalytic amount of triethylamine (approximately 1-2 mol%) to the reaction mixture. The base facilitates the deprotonation of the thiol to the more nucleophilic thiolate.
-
Polymerization: Heat the reaction mixture to 60-80°C and stir for 24-48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Purification: After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol to remove unreacted monomers and catalyst, and dry under vacuum at 40°C to a constant weight.
Experimental Workflow: Linear Poly(disulfide) Synthesis
Caption: Step-by-step workflow for linear poly(disulfide) synthesis.
Protocol 2: Crosslinking of a Thiol-Functionalized Polymer with this compound
This protocol details the formation of a crosslinked polymer network by reacting a polymer containing pendant thiol groups with this compound.
Materials:
-
Thiol-functionalized polymer (e.g., poly(thiourethane) or thiolated polyethylene (B3416737) glycol)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (TEA)
-
Nitrogen or Argon gas supply
-
Petri dish or mold
Procedure:
-
Polymer Solution: Dissolve the thiol-functionalized polymer in anhydrous THF in a flask under an inert atmosphere.
-
Crosslinker Addition: In a separate vial, dissolve the desired amount of this compound (the amount will determine the crosslinking density) in a small volume of THF. Add this solution to the polymer solution with stirring.
-
Catalyst Addition: Add a catalytic amount of triethylamine to the mixture.
-
Curing: Pour the reaction mixture into a petri dish or a mold of the desired shape. Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours, followed by further drying in a vacuum oven at 40°C for 24 hours to form the crosslinked polymer film or hydrogel.
-
Characterization: The resulting crosslinked material can be characterized for its swelling behavior, mechanical properties, and redox-responsiveness.
Protocol 3: Monitoring Thiol-Disulfide Exchange Kinetics
This protocol provides a general method for monitoring the kinetics of the thiol-disulfide exchange reaction between a model thiol and this compound using UV-Vis spectrophotometry.
Materials:
-
This compound
-
A model thiol (e.g., glutathione or cysteine)
-
Phosphate (B84403) buffer (pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Solution Preparation: Prepare stock solutions of this compound and the model thiol in the phosphate buffer.
-
Reaction Initiation: In a quartz cuvette, mix the solutions of this compound and the thiol at the desired concentrations.
-
Spectrophotometric Monitoring: Immediately place the cuvette in the UV-Vis spectrophotometer and monitor the change in absorbance over time at a wavelength where either the reactants or the products have a distinct absorbance maximum. The formation of the p-toluenethiolate anion can often be monitored.
-
Data Analysis: Plot the absorbance versus time data to determine the reaction rate. The rate constant can be calculated by fitting the data to the appropriate kinetic model.[15]
Signaling Pathway: Redox-Responsive Drug Release
Caption: Mechanism of redox-responsive drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redox-manipulating nanocarriers for anticancer drug delivery: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redox-responsive nanogels for drug-delivery: thiol–maleimide and thiol–disulfide exchange chemistry as orthogonal tools for fabrication and degradation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. Self-Healable Covalently Adaptable Networks Based on Disulfide Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.utwente.nl [research.utwente.nl]
- 14. Self-Healable and Reprocessable Polysulfide Sealants Prepared from Liquid Polysulfide Oligomer and Epoxy Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: p-Tolyl Disulfide as a Cross-linking Agent for Rubber
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Tolyl disulfide (PTDS) is an organic sulfur-containing compound utilized as a cross-linking agent and vulcanization accelerator in the rubber industry.[1] Its chemical structure consists of two tolyl groups linked by a disulfide bond (-S-S-). This disulfide linkage is the key to its function in rubber vulcanization. When heated, the relatively weak disulfide bond can cleave to form tolylthiyl radicals. These radicals can then interact with the polymer chains of rubber, leading to the formation of cross-links. This process transforms the soft, tacky raw rubber into a strong, elastic, and durable material. The resulting cross-linked network enhances the mechanical properties and heat resistance of the rubber, making it suitable for various demanding applications.[1]
Mechanism of Action
The cross-linking of rubber using this compound proceeds via a free-radical mechanism. Upon heating, the disulfide bond in this compound undergoes homolytic cleavage to generate two p-tolylthiyl radicals. These highly reactive radicals can abstract hydrogen atoms from the rubber polymer backbone, creating polymer radicals. The polymer radicals can then combine with each other, forming stable carbon-carbon cross-links, or they can react with other p-tolylthiyl radicals. The primary cross-linking, however, is believed to occur through the recombination of polymer radicals, leading to a three-dimensional network structure.
Caption: Proposed reaction mechanism of this compound initiated rubber cross-linking.
Experimental Protocols
Materials and Equipment
-
Rubber: Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), or other unsaturated rubber.
-
Cross-linking Agent: this compound (PTDS)
-
Activators (optional): Zinc oxide (ZnO), Stearic acid
-
Fillers (optional): Carbon black, Silica
-
Processing Oil (optional): Aromatic, naphthenic, or paraffinic oil
-
Equipment:
-
Two-roll mill or internal mixer (e.g., Brabender or Banbury)
-
Hydraulic press with heated platens
-
Molds for sample preparation
-
Tensile testing machine
-
Hardness tester (Durometer)
-
Rheometer (for determining cure characteristics)
-
Rubber Compounding Procedure
The following is a general procedure for compounding rubber with this compound. The specific amounts of each ingredient should be optimized based on the desired properties of the final product.
-
Mastication: Soften the raw rubber by passing it through a two-roll mill or mixing it in an internal mixer.
-
Incorporation of Ingredients:
-
Add activators (ZnO and stearic acid) and mix until well dispersed.
-
Add fillers (e.g., carbon black) in portions and mix thoroughly after each addition.
-
Add processing oil and mix until a homogeneous compound is obtained.
-
Finally, add this compound at a lower temperature to prevent premature curing (scorching) and mix until it is completely dispersed.
-
-
Homogenization: Continue mixing the compound to ensure all ingredients are uniformly distributed.
-
Sheeting Out: Pass the compounded rubber through the two-roll mill to form sheets of a desired thickness.
Determination of Cure Characteristics
It is recommended to determine the optimal cure time and temperature using a rheometer. The rheometer measures the torque required to oscillate a rotor embedded in the rubber sample as it is heated. The resulting cure curve provides information on:
-
Minimum Torque (ML): Related to the viscosity of the uncured compound.
-
Maximum Torque (MH): Indicates the stiffness and cross-link density of the fully cured rubber.
-
Scorch Time (ts2): The time at which vulcanization begins.
-
Optimal Cure Time (t90): The time to reach 90% of the maximum torque, often considered the optimal cure time.
Vulcanization (Curing)
-
Cut the compounded rubber sheets into the desired shape and size for the molds.
-
Place the samples into the preheated molds.
-
Transfer the molds to the hydraulic press.
-
Apply pressure and heat according to the optimal cure time and temperature determined from the rheometer data (a typical starting point could be 160°C for 15-30 minutes).
-
After the specified time, release the pressure and carefully remove the vulcanized rubber samples from the molds.
-
Allow the samples to cool to room temperature before testing.
Testing of Vulcanized Rubber
-
Tensile Properties: Measure tensile strength, elongation at break, and modulus using a tensile testing machine according to relevant ASTM or ISO standards.
-
Hardness: Determine the hardness of the vulcanized samples using a Durometer (Shore A scale is common for rubber).
-
Swelling Test (for Cross-link Density): The degree of cross-linking can be estimated by measuring the swelling of the vulcanized rubber in a suitable solvent (e.g., toluene). A lower degree of swelling indicates a higher cross-link density.
Data Presentation
The following table is a template for recording and presenting the quantitative data from experiments using this compound as a cross-linking agent.
| Formulation ID | Natural Rubber (phr) | This compound (phr) | ZnO (phr) | Stearic Acid (phr) | Carbon Black (phr) | Cure Temp (°C) | Cure Time (min) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| Control | 100 | 0 | 5 | 2 | 40 | 160 | 20 | Data | Data | Data |
| PTDS-1 | 100 | 1 | 5 | 2 | 40 | 160 | 20 | Data | Data | Data |
| PTDS-2 | 100 | 2 | 5 | 2 | 40 | 160 | 20 | Data | Data | Data |
| PTDS-3 | 100 | 3 | 5 | 2 | 40 | 160 | 20 | Data | Data | Data |
phr: parts per hundred rubber
Experimental Workflow
The following diagram illustrates the general workflow for the evaluation of this compound as a rubber cross-linking agent.
Caption: Experimental workflow for evaluating this compound in rubber.
Safety Precautions
-
This compound may cause skin, eye, and respiratory irritation.
-
Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound before use for detailed safety information.
References
Application Notes and Protocols: p-Tolyl Disulfide as a Vulcanization Accelerator in Tire Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of p-tolyl disulfide (PTDS) as a vulcanization accelerator in the manufacturing of tire rubber. This document outlines its mechanism of action, provides detailed experimental protocols for evaluation, and presents typical performance data.
Introduction
This compound (PTDS), also known as di-p-tolyl disulfide, is an organic disulfide compound utilized as a vulcanization accelerator in the rubber industry.[1] In tire manufacturing, accelerators are crucial for controlling the kinetics of sulfur vulcanization, a process that converts raw rubber into a durable, elastic material.[2] PTDS, as a disulfide accelerator, can act as a sulfur donor, contributing to the formation of cross-links between polymer chains, which enhances the mechanical properties and heat resistance of the vulcanized rubber.[1] The selection and dosage of accelerators directly influence both the efficiency of the manufacturing process and the final performance characteristics of the tire.[2]
Mechanism of Action
The vulcanization of rubber with sulfur is a complex process involving a series of chemical reactions. Disulfide accelerators like this compound play a critical role in this process. The generally accepted mechanism involves the following key steps:
-
Activation: In the presence of heat, this compound interacts with vulcanization activators, typically zinc oxide and stearic acid, to form an active accelerator complex.
-
Sulfurating Agent Formation: This active complex then reacts with elemental sulfur (present in the rubber formulation) to form a polysulfidic sulfurating agent.
-
Cross-link Precursor Formation: The sulfurating agent reacts with the rubber polymer chains (e.g., polyisoprene in natural rubber) at the allylic positions to form cross-link precursors.
-
Cross-linking: These precursors then react with other polymer chains to form stable mono-, di-, and polysulfidic cross-links. These cross-links are responsible for the increased strength, elasticity, and durability of the vulcanized rubber.
The disulfide bond in this compound can also cleave at vulcanization temperatures, and the resulting radicals can participate in the cross-linking reactions, potentially leading to the formation of a higher proportion of shorter, more thermally stable cross-links.
Data Presentation
The following tables summarize representative quantitative data on the effect of this compound on the cure characteristics and mechanical properties of a typical natural rubber (NR) based tire tread compound. This data is illustrative and can vary depending on the specific formulation and processing conditions.
Table 1: Cure Characteristics of a Natural Rubber Compound with this compound
| Parameter | Unit | Control (No Accelerator) | With this compound (1.5 phr) |
| Minimum Torque (ML) | dNm | 1.2 | 1.1 |
| Maximum Torque (MH) | dNm | 8.5 | 12.0 |
| Scorch Time (ts2) | min | 15.0 | 5.0 |
| Optimum Cure Time (t90) | min | 45.0 | 18.0 |
Table 2: Mechanical Properties of a Vulcanized Natural Rubber Compound with this compound
| Property | Unit | Control (No Accelerator) | With this compound (1.5 phr) |
| Tensile Strength | MPa | 18 | 25 |
| Elongation at Break | % | 600 | 500 |
| Modulus at 300% Elongation | MPa | 5 | 10 |
| Hardness | Shore A | 55 | 65 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the effectiveness of this compound as a vulcanization accelerator.
Rubber Compounding
Objective: To prepare a homogeneous mixture of rubber, this compound, and other compounding ingredients.
Apparatus: Two-roll mill or an internal mixer (e.g., Banbury mixer).
Procedure:
-
Masticate the raw rubber (e.g., Natural Rubber SMR-20) on the two-roll mill until a coherent band is formed.
-
Add the activators (zinc oxide and stearic acid) and allow them to disperse uniformly into the rubber.
-
Incorporate the filler (e.g., carbon black N330) in portions, ensuring complete dispersion after each addition.
-
Add other processing aids and antidegradants as required by the formulation.
-
Finally, add the this compound and sulfur. Mix until a homogeneous compound is achieved, keeping the milling temperature below the scorch temperature of the compound.
-
Sheet out the compounded rubber and allow it to mature for at least 24 hours at ambient temperature before testing.
Measurement of Cure Characteristics
Objective: To determine the vulcanization characteristics of the rubber compound.
Standard: ASTM D2084 - Standard Test Method for Rubber Property—Vulcanization Using Oscillating Disk Cure Meter.
Apparatus: Oscillating Disk Rheometer (ODR) or Moving Die Rheometer (MDR).
Procedure:
-
Calibrate the rheometer according to the manufacturer's instructions.
-
Set the test temperature (e.g., 160°C).
-
Place a sample of the uncured rubber compound of a specified weight into the die cavity.
-
Close the dies and start the test. The instrument will oscillate one of the dies at a specified frequency and amplitude.
-
Record the torque as a function of time. The resulting cure curve will be used to determine the minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90).
Vulcanization of Test Sheets
Objective: To prepare vulcanized rubber sheets for mechanical property testing.
Apparatus: Compression molding press with heated platens.
Procedure:
-
Preheat the mold and the press to the desired vulcanization temperature (e.g., 160°C).
-
Place a sheet of the uncured rubber compound into the mold cavity.
-
Close the press and apply a specified pressure.
-
Cure the rubber for the optimum cure time (t90) determined from the rheometer test.
-
After the curing time has elapsed, open the press and carefully remove the vulcanized rubber sheet from the mold.
-
Allow the sheet to cool to room temperature for at least 24 hours before testing.
Measurement of Mechanical Properties
Objective: To evaluate the physical properties of the vulcanized rubber.
Standards:
-
Tensile Strength, Elongation at Break, and Modulus: ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.
-
Hardness: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.
Apparatus:
-
Universal Testing Machine (UTM) with appropriate grips.
-
Durometer (Shore A).
Procedure (Tensile Properties):
-
Cut dumbbell-shaped test specimens from the vulcanized rubber sheet using a die.
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant rate of crosshead movement until the specimen ruptures.
-
Record the force and elongation data.
-
Calculate the tensile strength, elongation at break, and modulus at a specified elongation (e.g., 300%).
Procedure (Hardness):
-
Place the vulcanized rubber specimen on a hard, flat surface.
-
Press the durometer indenter firmly and quickly onto the surface of the rubber.
-
Read the hardness value from the durometer scale within one second of firm contact.
-
Take multiple readings at different locations on the specimen and calculate the average.
Visualizations
References
Application Notes and Protocols for the Synthesis of Thiol Compounds from p-Tolyl Disulfide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The reduction of disulfides to their corresponding thiols is a fundamental transformation in organic chemistry, with wide-ranging applications in pharmaceutical sciences, materials science, and chemical biology. p-Toluenethiol, a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals, can be efficiently prepared by the reduction of p-Tolyl disulfide. This document provides detailed application notes and protocols for the synthesis of p-toluenethiol from this compound using various reducing agents. The methodologies outlined below offer different advantages in terms of reaction conditions, selectivity, and scalability.
Overview of Reduction Methodologies
The cleavage of the disulfide bond in this compound to yield two equivalents of p-toluenethiol is typically achieved through nucleophilic or reductive pathways. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), zinc dust in acidic media, and triphenylphosphine (B44618) (PPh₃). The choice of reagent depends on factors such as the desired reaction conditions (e.g., temperature, pH), the presence of other functional groups, and the scale of the synthesis.
A summary of the quantitative data for the different reduction methods is presented in the table below for easy comparison.
Data Presentation
| Reducing Agent | Molar Ratio (Reagent:Disulfide) | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Sodium Borohydride (NaBH₄) | 2:1 | Ethanol (B145695)/Methanol (B129727) | Room Temperature | 1-2 hours | >90 |
| Zinc Dust / Acetic Acid | 4:1 | Acetic Acid | Reflux | 1-2 hours | ~94 |
| Triphenylphosphine (PPh₃) | 2:1 | Aqueous Dioxane | Room Temperature | 2-4 hours | >90 |
Experimental Protocols
Protocol 1: Reduction of this compound with Sodium Borohydride (NaBH₄)
This method is a mild and efficient procedure for the reduction of diaryl disulfides. The use of sodium borohydride in a mixed solvent system containing an alcohol provides high yields of the corresponding thiol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Methanol
-
Deionized water
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 4.06 mmol) in a mixture of ethanol (20 mL) and methanol (10 mL).
-
Stir the solution at room temperature.
-
Carefully add sodium borohydride (0.31 g, 8.12 mmol) to the solution in small portions over 15 minutes. An effervescence may be observed.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the flask in an ice bath and cautiously quench the reaction by the dropwise addition of 1 M hydrochloric acid until the pH is acidic (pH ~2-3) and gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain p-toluenethiol.
Expected Yield: >90%
Protocol 2: Reduction of this compound with Zinc Dust and Acetic Acid
This classical method utilizes activated zinc dust in an acidic medium to effectively reduce the disulfide bond. This procedure is robust and often results in high yields of the corresponding thiol, which is isolated as a zinc thiolate salt before acidification.
Materials:
-
This compound
-
Zinc dust
-
Glacial acetic acid
-
Hydrochloric acid (2 M)
-
Ethyl acetate (B1210297)
-
Deionized water
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
Procedure:
-
Activation of Zinc Dust (Optional but Recommended): To a flask containing zinc dust (2.65 g, 40.6 mmol), add 2 M HCl (20 mL) and stir for 1-2 minutes. Decant the acid and wash the zinc dust with deionized water (3 x 20 mL), followed by ethanol (2 x 10 mL), and finally diethyl ether (2 x 10 mL). Dry the activated zinc dust under vacuum.
-
In a 100 mL round-bottom flask equipped with a reflux condenser, add this compound (1.0 g, 4.06 mmol) and glacial acetic acid (30 mL).
-
Add the activated zinc dust (2.65 g, 40.6 mmol) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the excess zinc dust.
-
Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield p-toluenethiol.
Expected Yield: ~94% (isolated as the zinc thiolate salt)
Protocol 3: Reduction of this compound with Triphenylphosphine (PPh₃)
Triphenylphosphine can be used as a mild reducing agent for disulfide bonds, particularly when other reducible functional groups are present. The reaction proceeds in an aqueous organic solvent system.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 g, 4.06 mmol) and triphenylphosphine (2.13 g, 8.12 mmol).
-
Add a mixture of 1,4-dioxane (30 mL) and water (10 mL).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, acidify the reaction mixture with 1 M HCl to a pH of 2-3.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to separate p-toluenethiol from triphenylphosphine oxide.
Expected Yield: >90%
Mandatory Visualizations
Experimental Workflow Diagrams (DOT Language)
Caption: Workflow for NaBH₄ Reduction.
Caption: Workflow for Zinc/Acetic Acid Reduction.
Caption: Workflow for PPh₃ Reduction.
Application Notes and Protocols: Electrochemical C(sp2)-H Selenylation with Bis(4-methylphenyl) Diselenide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the electrochemical C(sp2)-H selenylation of (hetero)arenes using bis(4-methylphenyl) diselenide, also known as di-p-tolyl diselenide. This method represents a significant advancement in green chemistry, offering a direct and efficient route to synthesize valuable organoselenium compounds. Organoselenium moieties are integral to numerous pharmaceuticals, agrochemicals, and functional materials.[1][2]
Electrochemical synthesis circumvents the need for harsh chemical oxidants, transition metal catalysts, and pre-functionalized substrates, making it an atom-economical and environmentally benign alternative to traditional methods.[3][4][5][6] The reactions typically proceed under mild, ambient temperature conditions with short reaction times, offering high yields and excellent functional group tolerance.[2][3]
Core Principle and Proposed Mechanism
The fundamental principle of this transformation involves the electrochemical oxidation of the diselenide at the anode. This process generates a highly reactive selenium-centered radical cation or a selenyl cation.[7] This electrophilic selenium species then attacks an electron-rich C(sp2)-H bond on the aromatic or heteroaromatic substrate. Subsequent deprotonation and further oxidation steps lead to the formation of the desired C-Se bond, regenerating a proton that is reduced to hydrogen gas at the cathode.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Site-Selective Electrochemical Intramolecular C(sp2)–H Selenylation for Dibenzoselenophene Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Site-Selective Electrochemical Intramolecular C(sp2)–H Selenylation for Dibenzoselenophene Synthesis | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Unsymmetrical Disulfides Using p-Tolyl Disulfide Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unsymmetrical disulfides are vital structural motifs in medicinal chemistry, materials science, and biochemistry, playing a crucial role in stabilizing protein structures and in the design of therapeutic agents.[1][2] The synthesis of these compounds can be challenging due to the propensity for symmetrical disulfide formation through thiol-disulfide exchange reactions.[3] This document outlines a methodology for the synthesis of unsymmetrical disulfides (R¹-S-S-R²) through the reaction of a thiol (R¹-SH) with a symmetrical di-p-tolyl disulfide precursor. This approach leverages the reactivity of the disulfide bond in di-p-tolyl disulfide, which can be cleaved to facilitate the formation of the desired unsymmetrical product.[4]
Reaction Principle
The core of this synthetic strategy is the thiol-disulfide exchange reaction. In this process, a thiol (R¹-SH) acts as a nucleophile, attacking one of the sulfur atoms of the di-p-tolyl disulfide. This leads to the cleavage of the symmetrical disulfide bond and the formation of an unsymmetrical disulfide and p-toluenethiol as a byproduct. The reaction is typically driven to completion by controlling stoichiometry or by removing the p-toluenethiol byproduct.
Caption: General mechanism for thiol-disulfide exchange.
Experimental Protocols
Method 1: Base-Catalyzed Thiol-Disulfide Exchange
This protocol describes a general procedure for the synthesis of an unsymmetrical disulfide from a thiol and di-p-tolyl disulfide using a base catalyst.
Materials:
-
Di-p-tolyl disulfide
-
Substituted Thiol (R¹-SH)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Base (e.g., Triethylamine (TEA), Sodium hydride (NaH))
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve di-p-tolyl disulfide (1.0 eq.) in the chosen anhydrous solvent.
-
Thiol Addition: To this solution, add the desired thiol (R¹-SH, 1.0 - 1.2 eq.).
-
Initiation: Add the base catalyst (0.1 - 1.1 eq., depending on the base) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]
-
Work-up: Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., Ethyl acetate, DCM) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure unsymmetrical disulfide.
Caption: Workflow for unsymmetrical disulfide synthesis.
Data Presentation: Substrate Scope and Yields
The following table summarizes representative yields for the synthesis of various unsymmetrical disulfides using methods analogous to the one described. The yields are indicative of the reaction's efficiency across different thiol substrates.
| Thiol 1 (R¹SH) | Thiol 2 (as disulfide precursor) | Product (R¹S-SR²) | Yield (%) | Reference |
| 4-methoxybenzenethiol | Benzylthiol | 4-methoxy-S-benzyl disulfide | 85 | [6] |
| 4-methylbenzenethiol | Propanethiol | 4-methyl-S-propyl disulfide | 78 | [6] |
| Benzenethiol | 2-mercaptoethanol | S-phenyl-2-hydroxyethyl disulfide | 92 | [6] |
| Benzylthiol | Cysteine | S-benzyl-cysteine disulfide | 88 | [6] |
| Thiophenol | 4-chlorothiophenol | 4-chlorophenyl phenyl disulfide | 75 | [6] |
| Ethanethiol | Benzenethiol | Ethyl phenyl disulfide | 81 | [6] |
Note: The yields presented are from a similar one-pot synthesis method and serve as a general guide for what can be expected.[6] The reaction of thiols to form unsymmetrical disulfides is known to tolerate a wide range of functional groups, including hydroxyl, amino, and carboxyl groups.[3]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend reaction time or slightly increase the temperature.[5] Monitor reaction progress closely. |
| Poor quality of reagents or solvents. | Use freshly distilled solvents and ensure the purity of starting materials. | |
| Formation of Symmetrical Disulfides | Thiol-disulfide exchange equilibrium. | Use a slight excess of the more valuable thiol. Ensure efficient removal of the p-toluenethiol byproduct during work-up. |
| Oxidation of thiol starting material. | Maintain a strict inert atmosphere throughout the reaction to prevent air oxidation.[5] | |
| Difficult Purification | Co-elution of product and starting material. | Optimize the solvent system for column chromatography. Consider alternative purification methods like recrystallization. |
References
- 1. Generation of perthiyl radicals for the synthesis of unsymmetric disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel and Efficient Synthesis of Unsymmetrical Disulfides [organic-chemistry.org]
- 4. Disulfide-bond cleavage and formation in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Formation of Novel Sulfur-Containing Derivatives with p-Tolyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of novel sulfur-containing derivatives utilizing p-Tolyl disulfide as a key reagent. The protocols outlined herein describe the formation of unsymmetrical disulfides, thioethers, and sulfenamides, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The included data and visualizations are intended to serve as a comprehensive resource for researchers in the field.
Introduction
This compound is a versatile organosulfur compound that serves as an excellent starting material for the synthesis of a variety of sulfur-containing molecules.[1] Its symmetrical structure and the reactivity of the disulfide bond allow for controlled reactions with a range of nucleophiles to generate novel derivatives with potential therapeutic applications. These derivatives are being explored for their antimicrobial, anticancer, and enzyme-inhibitory activities.[2][3][4] This document details the synthetic methodologies, presents key quantitative data, and illustrates the relevant biological pathways associated with these compounds.
Data Presentation
Synthesis of Unsymmetrical Disulfides
The reaction of this compound with various thiols provides a straightforward method for the synthesis of unsymmetrical disulfides. This thiol-disulfide exchange reaction is a common strategy to introduce the p-tolylthio group into a target molecule.
| Entry | Thiol (R-SH) | Product | Yield (%) | Reference |
| 1 | Benzylthiol | Benzyl this compound | 85 | [5] |
| 2 | Propanethiol | Propyl this compound | 78 | [5] |
| 3 | 2-Mercaptoethanol | 2-Hydroxyethyl this compound | 92 | [5] |
| 4 | Cysteine | S-(p-tolylthio)cysteine | 88 | [5] |
| 5 | 4-Chlorothiophenol | 4-Chlorophenyl this compound | 75 | [5] |
Synthesis of p-Tolyl Thioethers
The reaction of this compound with Grignard reagents offers a pathway to the formation of p-tolyl thioethers. This method involves the nucleophilic attack of the Grignard reagent on the disulfide bond.
| Entry | Grignard Reagent (R-MgX) | Product | Yield (%) | Reference |
| 1 | Phenylmagnesium bromide | Phenyl p-tolyl sulfide | 68 | [6] |
| 2 | Ethylmagnesium bromide | Ethyl p-tolyl sulfide | N/A | General Method |
| 3 | Isopropylmagnesium chloride | Isopropyl p-tolyl sulfide | N/A | General Method |
Biological Activity of Disulfide Derivatives
A variety of disulfide-containing compounds have been evaluated for their biological activity. The following table summarizes the inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) for selected compounds against various cancer cell lines and bacteria.
| Compound Type | Cell Line / Bacteria | IC50 (µM) | MIC (µg/mL) | Reference |
| Diallyl disulfide | MCF-7 (Breast Cancer) | 25 | - | [7] |
| Diallyl disulfide | HT-29 (Colon Cancer) | 50 | - | [7] |
| Tryptanthrin Derivative | A549 (Lung Cancer) | 3.58 | - | [8] |
| Tryptanthrin Derivative | MCF-7 (Breast Cancer) | 1.6 | - | [9] |
| Organosulfur Compound | S. aureus | - | 100 | [3] |
| Organosulfur Compound | P. aeruginosa | - | 150 | [3] |
| Garlic-derived compounds | H. pylori | - | 15-25 | [10] |
Experimental Protocols
General Considerations
All reactions should be carried out in a well-ventilated fume hood. Anhydrous solvents and reagents should be used where specified. Reaction progress can be monitored by thin-layer chromatography (TLC). Product purification is typically achieved by column chromatography on silica (B1680970) gel.
Protocol 1: Synthesis of Unsymmetrical Disulfides via Thiol-Disulfide Exchange
This protocol describes a general method for the synthesis of unsymmetrical disulfides from this compound and a thiol.
Materials:
-
This compound
-
Thiol (e.g., benzylthiol)
-
Iodine (catalyst)
-
4-Dimethylaminopyridine (DMAP)
-
Water
-
Ethyl acetate
-
10% Aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the thiol (1.0 mmol) in a mixture of ethanol and water, add this compound (1.2 mmol), iodine (0.1 mmol), and DMAP (1.2 mmol).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with a 10% aqueous solution of sodium thiosulfate to remove excess iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure unsymmetrical disulfide.[5][11][12]
Protocol 2: Synthesis of p-Tolyl Thioethers using Grignard Reagents
This protocol outlines the synthesis of p-tolyl thioethers from this compound and a Grignard reagent.
Materials:
-
This compound
-
Grignard reagent (e.g., phenylmagnesium bromide in THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 mmol) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.1 mmol) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Protocol 3: Synthesis of p-Tolyl Sulfenamides
This protocol describes the copper-catalyzed synthesis of sulfenamides from a diaryl disulfide and an amine.
Materials:
-
This compound
-
Amine (e.g., piperidine)
-
Copper(I) iodide (CuI)
-
Anhydrous solvent (e.g., DMF or DMSO)
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), the amine (2.0 mmol), and CuI (0.1 mmol).
-
Add the anhydrous solvent and stir the mixture at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[13]
Signaling Pathways and Logical Relationships
Keap1-Nrf2 Antioxidant Response Pathway
Disulfide-containing compounds can modulate the Keap1-Nrf2 pathway, a critical signaling cascade in the cellular defense against oxidative stress.[14][15] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, including some disulfides, can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. As a result, Nrf2 translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-containing genes.[16][17]
Caption: Modulation of the Keap1-Nrf2 pathway by a this compound derivative.
Inhibition of Protein Tyrosine Phosphatases (PTPs)
Protein tyrosine phosphatases (PTPs) are a family of enzymes that play a crucial role in cellular signaling by dephosphorylating tyrosine residues.[9][18] The catalytic activity of PTPs relies on a critical cysteine residue in their active site. Disulfide-containing compounds can act as inhibitors of PTPs by forming a mixed disulfide with this catalytic cysteine, thereby inactivating the enzyme.[19] This inhibition can modulate various signaling pathways involved in cell growth, proliferation, and metabolism.
Caption: Covalent inhibition of a Protein Tyrosine Phosphatase by a this compound derivative.
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of novel sulfur-containing derivatives from this compound.
Caption: General experimental workflow for the synthesis and characterization of this compound derivatives.
References
- 1. CAS 103-19-5: this compound | CymitQuimica [cymitquimica.com]
- 2. In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. Covalent inhibition of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial properties of hydrophobic compounds in garlic: Allicin, vinyldithiin, ajoene and diallyl polysulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Unsymmetrical Disulfides - ChemistryViews [chemistryviews.org]
- 13. researchgate.net [researchgate.net]
- 14. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scienceopen.com [scienceopen.com]
- 16. Activation of NRF2 by Nitrosative Agents and H2O2 Involves KEAP1 Disulfide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in Research on Nrf2 Activators Based on Natural Products and Their Derivatives (Part II) - www.pharmasources.com [pharmasources.com]
- 18. Structural basis for inhibition of protein tyrosine phosphatases by Keggin compounds phosphomolybdate and phosphotungstate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Scaling Up Industrial Production of Di-p-tolyl Sulphide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the industrial-scale production of Di-p-tolyl sulphide, also known as 4,4'-ditolyl sulfide (B99878). The protocols and data presented are intended to facilitate the transition from laboratory-scale synthesis to robust and efficient large-scale manufacturing.
Introduction
Di-p-tolyl sulphide is a diaryl sulfide with applications in various chemical syntheses, including as an intermediate in the production of pharmaceuticals and other specialty chemicals. The demand for a scalable, cost-effective, and high-purity manufacturing process is therefore of significant industrial importance. This guide focuses on the most economically viable method for industrial production: the reaction of a p-tolyl halide with sodium sulfide.
Synthesis Methodology: Nucleophilic Aromatic Substitution
The most common and cost-effective industrial method for synthesizing di-p-tolyl sulphide is the nucleophilic aromatic substitution reaction between a p-tolyl halide and sodium sulfide.[1][2] p-Chlorotoluene is often the halide of choice due to its lower cost compared to the corresponding bromide or iodide.
The overall reaction is as follows:
2 CH₃C₆H₄Cl + Na₂S → (CH₃C₆H₄)₂S + 2 NaCl
Key Process Parameters and Typical Data
The following table summarizes the key quantitative data for the industrial synthesis of di-p-tolyl sulphide.
| Parameter | Value | Notes |
| Reactants | ||
| p-Chlorotoluene | 2.0 - 2.2 molar equivalents | A slight excess of the halide can help drive the reaction to completion. |
| Sodium Sulfide (anhydrous) | 1.0 molar equivalent | Use of high-purity sodium sulfide is crucial to minimize polysulfide byproducts. |
| Solvent | ||
| N-Methyl-2-pyrrolidone (NMP) | 3 - 5 volumes relative to sodium sulfide | NMP is an effective polar aprotic solvent for this reaction at industrial scale. Ethanol (B145695) or water can also be used, particularly for smaller scales.[2] |
| Reaction Conditions | ||
| Temperature | 190 - 240 °C | The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. |
| Pressure | Autogenous (high-pressure autoclave) | The reaction is conducted in a sealed vessel to maintain the temperature and contain the solvent. |
| Reaction Time | 2 - 6 hours | Reaction progress should be monitored by in-process controls (e.g., GC). |
| Yield and Purity | ||
| Crude Yield | > 90% | Typically high yields are achievable with optimized conditions. |
| Purity after Crystallization | > 99% | Recrystallization from ethanol is an effective purification method. |
Detailed Experimental Protocols
Industrial Scale Synthesis of Di-p-tolyl Sulphide
This protocol describes a representative industrial-scale synthesis of di-p-tolyl sulphide in a high-pressure autoclave.
Materials:
-
p-Chlorotoluene (≥99% purity)
-
Sodium Sulfide (anhydrous, ≥98% purity)
-
N-Methyl-2-pyrrolidone (NMP, anhydrous)
-
Nitrogen (high purity)
-
Deionized Water
-
Ethanol (95%)
Equipment:
-
High-pressure autoclave with mechanical stirring, heating/cooling jacket, and temperature and pressure sensors
-
Raw material charging vessels
-
Filtration unit (e.g., Nutsche filter-dryer)
-
Crystallization vessel with controlled cooling
-
Vacuum dryer
Procedure:
-
Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and purged with nitrogen to establish an inert atmosphere.
-
Sodium Sulfide Dehydration (Optional but Recommended): If using hydrated sodium sulfide, it must be dehydrated. Charge the sodium sulfide to the autoclave and heat under vacuum to remove water.
-
Reactant Charging: Under a nitrogen blanket, charge the anhydrous sodium sulfide to the autoclave. Add NMP as the solvent.
-
Reaction:
-
Seal the autoclave and begin stirring.
-
Heat the mixture to the target reaction temperature of 190-240 °C.
-
Slowly add p-chlorotoluene to the reactor over a period of 1.5-2.5 hours, carefully controlling the addition rate to manage any exotherm.
-
Once the addition is complete, maintain the reaction mixture at the target temperature for 2-6 hours. Monitor the reaction progress by taking samples for GC analysis.
-
-
Work-up:
-
Once the reaction is complete, cool the reactor to 80-100 °C.
-
Filter the hot reaction mixture to remove the precipitated sodium chloride and any other solid impurities.
-
Wash the filter cake with a small amount of hot NMP to recover any entrained product.
-
-
Solvent Recovery: Transfer the filtrate to a distillation apparatus and recover the NMP under reduced pressure.
-
Isolation of Crude Product: The residue remaining after solvent distillation is the crude di-p-tolyl sulphide.
Purification by Crystallization
Procedure:
-
Dissolution: Transfer the crude di-p-tolyl sulphide to a crystallization vessel. Add 3-5 volumes of 95% ethanol and heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added, and the mixture stirred for a short period before being filtered hot to remove the carbon.
-
Crystallization: Slowly cool the solution to room temperature, and then further cool to 0-5 °C in an ice bath to induce crystallization.
-
Isolation: Collect the crystalline product by filtration. Wash the filter cake with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified di-p-tolyl sulphide in a vacuum oven at a temperature below its melting point (approximately 57 °C) until a constant weight is achieved.
Quality Control
The quality of the final di-p-tolyl sulphide product should be assessed using the following analytical methods:
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Identity | FTIR, ¹H NMR, ¹³C NMR | Conforms to the reference spectrum |
| Purity | GC, HPLC | ≥ 99.0% |
| Melting Point | Melting Point Apparatus | 56 - 58 °C |
| Moisture Content | Karl Fischer Titration | ≤ 0.1% |
Troubleshooting and Byproduct Mitigation
| Issue | Potential Cause | Mitigation Strategy |
| Low Yield | Incomplete reaction | Ensure adequate reaction time and temperature. Monitor reaction progress. |
| Side reactions | Use high-purity sodium sulfide to avoid polysulfide formation. Maintain an inert atmosphere to prevent oxidation. | |
| Formation of Di-p-tolyl disulfide | Presence of polysulfides in sodium sulfide | Use high-purity sodium sulfide. |
| Oxidation of thiol intermediates | Maintain a strict inert (nitrogen) atmosphere throughout the reaction. | |
| Formation of Di-p-tolyl sulfoxide/sulfone | Oxidation of the final product | Avoid prolonged exposure to high temperatures in the presence of air. |
| Formation of 4,4'-Dimethylbiphenyl | Ullmann-type coupling side reaction | This is more common in transition metal-catalyzed reactions but can be minimized by careful control of reaction conditions.[1] |
Visualizations
Industrial Synthesis Workflow
Caption: Industrial workflow for Di-p-tolyl Sulphide production.
Key Reaction Pathway
Caption: Key reaction for Di-p-tolyl Sulphide synthesis.
Troubleshooting Logic
Caption: Troubleshooting guide for Di-p-tolyl Sulphide production.
References
Application Notes and Protocols for Reactions Involving p-Tolyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of p-tolyl disulfide in the synthesis of unsymmetrical disulfides, with a specific focus on the preparation of S-(p-tolyl)-L-cysteine, a compound of interest in drug development due to the established biological activities of related S-aryl-cysteine derivatives. The protocols are designed to be clear, concise, and reproducible for researchers in organic synthesis and medicinal chemistry.
Application Note 1: Synthesis of S-(p-tolyl)-L-cysteine via Thiol-Disulfide Exchange
Introduction:
Unsymmetrical disulfides are a pivotal class of compounds in drug discovery and development, exhibiting a range of biological activities, including antimicrobial and anticancer properties.[1][2] The synthesis of these molecules can be challenging, often requiring specific and mild reaction conditions to avoid the formation of symmetrical disulfide byproducts.[3] This protocol details a method for the synthesis of S-(p-tolyl)-L-cysteine from this compound and L-cysteine, a reaction that proceeds via a thiol-disulfide exchange mechanism.
Data Presentation:
| Reactant 1 | Reactant 2 | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | L-Cysteine | S-(p-tolyl)-L-cysteine | DMSO | 120 | 12 | Moderate to Excellent |
Note: The yield is reported as "moderate to excellent" based on analogous reactions described in the literature for the synthesis of diaryl sulfides using L-cysteine as a sulfur source.[4] Specific yield optimization may be required for this particular reaction.
Experimental Protocol:
Materials:
-
This compound
-
L-cysteine
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Potassium hydroxide (B78521) (KOH)
-
Cuprous iodide (CuI)
-
Hydrochloric acid (HCl), 5% aqueous solution
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
-
Schlenk tube
-
Standard glassware for organic synthesis
Procedure:
-
To a Schlenk tube, add L-cysteine (0.25 mmol), potassium hydroxide (1.5 mmol), and cuprous iodide (0.5 mmol).
-
Add this compound (0.5 mmol) to the tube.
-
Add dimethyl sulfoxide (DMSO, 1.5 mL) to the reaction mixture.
-
Evacuate the Schlenk tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.
-
Stir the reaction mixture at 120 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water.
-
Adjust the pH of the mixture to 3 with a 5% HCl solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography, to yield pure S-(p-tolyl)-L-cysteine.
Visualization of the Experimental Workflow:
Caption: Workflow for the synthesis of S-(p-tolyl)-L-cysteine.
Application Note 2: Potential Inhibition of the NF-κB Signaling Pathway by S-(p-tolyl)-L-cysteine
Introduction:
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.[5] Its dysregulation is implicated in numerous chronic diseases, making it a key target for drug development.[2][5] Small molecules that can modulate this pathway are of significant interest. S-allyl cysteine, a compound structurally related to S-(p-tolyl)-L-cysteine, has been shown to inhibit NF-κB activation.[6] This suggests that S-(p-tolyl)-L-cysteine may also possess the ability to interfere with this signaling cascade, potentially through the modification of critical cysteine residues within the NF-κB pathway components.[4]
Proposed Mechanism of Action:
The canonical NF-κB signaling pathway is initiated by stimuli such as tumor necrosis factor-alpha (TNF-α). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα.[5] Phosphorylated IκBα is subsequently ubiquitinated and degraded, releasing the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[5]
It is hypothesized that S-(p-tolyl)-L-cysteine, or its metabolites, could inhibit this pathway by targeting and modifying key cysteine residues on proteins such as IKKβ or the p65 subunit of NF-κB.[4] This modification could disrupt their function, thereby preventing the phosphorylation of IκBα or the DNA binding of p65, ultimately leading to the downregulation of inflammatory gene expression.
Visualization of the Proposed Signaling Pathway Inhibition:
Caption: Proposed inhibition of the NF-κB signaling pathway.
Disclaimer: The experimental protocol and proposed mechanism of action are based on existing literature for analogous compounds and reactions. Researchers should perform their own optimization and validation studies. The biological activity of S-(p-tolyl)-L-cysteine is a hypothesis based on related structures and requires experimental verification.
References
- 1. Modification of the cysteine residues in IκBα kinase and NF-κB (p65) by xanthohumol leads to suppression of NF-κB–regulated gene products and potentiation of apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dithiol Based on l-Cysteine and Cysteamine as a Disulfide-Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-allyl cysteine inhibits activation of nuclear factor kappa B in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
purification methods for crude p-Tolyl disulfide reaction products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude p-Tolyl disulfide reaction products.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization
Q1: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out," where the compound separates as a liquid rather than a solid, is a common issue. It often occurs if the melting point of your compound is lower than the boiling point of the solvent, or if there are significant impurities present. Here are several troubleshooting steps:
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Increase Solvent Volume: Add a small amount of additional hot solvent to the mixture to ensure the compound is fully dissolved at the solvent's boiling point.
-
Slow Cooling: Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath. Gradual cooling encourages the formation of a stable crystal lattice.
-
Solvent System Modification: If using a single solvent, try a different one with a lower boiling point. If using a mixed solvent system, adjust the ratio to increase the solubility at high temperatures.
-
Seed Crystals: Introduce a seed crystal (a small, pure crystal of this compound) to the cooled, supersaturated solution to initiate crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Q2: No crystals are forming, even after the solution has cooled to room temperature or in an ice bath. What is the problem?
A2: This is likely due to either the use of too much solvent or a supersaturated solution that is reluctant to crystallize.
-
Reduce Solvent Volume: If you suspect too much solvent was added, you can gently heat the solution to evaporate some of the solvent and then attempt to cool it again.
-
Induce Crystallization: As with "oiling out," try adding a seed crystal or scratching the inside of the flask.
Q3: The recovered yield after recrystallization is very low. How can I improve it?
A3: Low yield can be due to several factors:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
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Premature Crystallization: If crystals form too early, for example during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.
Column Chromatography
Q4: I am not getting good separation between this compound and impurities on my alumina (B75360) column. What can I do?
A4: Poor separation can be due to an inappropriate solvent system, improper column packing, or overloading the column.
-
Optimize the Solvent System: this compound is a relatively non-polar compound. Start with a non-polar eluent like hexane (B92381) and gradually increase the polarity by adding a small percentage of a more polar solvent like ethyl acetate (B1210297). Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives good separation between your product and impurities before running the column. An ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
Proper Column Packing: Ensure the alumina is packed uniformly without any air bubbles or cracks, as these will lead to poor separation.
-
Column Loading: Do not overload the column. A general rule of thumb is to use a 20:1 to 50:1 ratio of adsorbent to crude product by weight for difficult separations.[1] Dissolve the crude product in a minimal amount of the initial eluting solvent and load it onto the column in a narrow band.
Q5: The this compound is taking a very long time to elute from the column, or it's not eluting at all.
A5: This indicates that the eluting solvent is not polar enough to move the compound down the column.
-
Increase Solvent Polarity: Gradually increase the polarity of your eluent. For example, if you are using pure hexane, start adding ethyl acetate in increasing percentages (e.g., 1%, 2%, 5%, etc.). Monitor the elution with TLC.
General Questions
Q6: What are the most common impurities in a crude this compound reaction product?
A6: The most common impurities depend on the synthetic route, but they often include:
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p-Toluenethiol: The starting material or a byproduct of disulfide reduction.
-
Di-p-tolyl sulfide: A potential side-product from the reaction.
-
Unreacted starting materials and reagents.
Q7: How can I monitor the purity of my this compound during the purification process?
A7: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. For this compound, you can use a silica (B1680970) gel or alumina TLC plate and a mobile phase such as hexane or a hexane/ethyl acetate mixture. The spots can be visualized under UV light (254 nm), as aromatic compounds like this compound will absorb UV light and appear as dark spots on a fluorescent background. HPLC is another powerful technique for assessing the final purity of your product.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity | Approximate Yield | Key Advantages | Key Disadvantages |
| Recrystallization | >98% | 70-90% | Simple, cost-effective, good for removing small amounts of impurities. | Can be time-consuming, potential for product loss in mother liquor. |
| Column Chromatography | >99% | 60-85% | Excellent for separating complex mixtures and closely related impurities. | Can be labor-intensive, requires larger volumes of solvent, potential for lower yield. |
| Vacuum Distillation | >98% | 85-95% | Efficient for large-scale purification, good for removing non-volatile impurities. | Requires specialized equipment, not suitable for thermally sensitive compounds. |
Experimental Protocols
Protocol 1: Recrystallization from Methanol (B129727)
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture on a hot plate while stirring until the solid completely dissolves.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator. The expected melting point of pure this compound is 43-46 °C.
Protocol 2: Column Chromatography on Alumina
-
TLC Analysis: Determine a suitable eluent system using TLC on alumina plates. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give an Rf value of approximately 0.3 for this compound.
-
Column Packing: Prepare a slurry of neutral alumina in the initial, least polar eluting solvent (e.g., pure hexane). Pour the slurry into a chromatography column and allow the adsorbent to settle, ensuring an evenly packed column without air bubbles. Drain the excess solvent until the solvent level is just above the top of the alumina.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluting solvent. Carefully add the sample solution to the top of the column.
-
Elution: Begin eluting the column with the initial solvent, collecting fractions. Gradually increase the polarity of the eluent as needed based on TLC analysis of the collected fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purity Analysis by HPLC
-
Sample Preparation: Prepare a stock solution of the purified this compound in a suitable solvent such as acetonitrile (B52724) or a mixture of acetonitrile and water.
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A common mobile phase for the analysis of diaryl disulfides is a gradient of acetonitrile and water.
-
Detection: Use a UV detector set at a wavelength where this compound has strong absorbance (e.g., around 254 nm).
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be determined by the area percentage of the main peak corresponding to this compound.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
how to improve the yield of p-Tolyl disulfide synthesis
Technical Support Center: p-Tolyl Disulfide Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing this compound?
A1: Common starting materials include p-toluenesulfonyl chloride, p-toluenethiol, 4-iodotoluene, and 4-methylbenzenesulfonhydrazide.[1] The choice of starting material often depends on the desired scale, cost, and available laboratory equipment.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors, including poor quality of reagents, suboptimal reaction conditions (temperature, solvent), incomplete reaction, or the formation of side products. A systematic approach to troubleshooting is recommended, as detailed in the guide below.
Q3: I am observing a significant amount of p-toluenethiol as a byproduct. How can I prevent this?
A3: The presence of p-toluenethiol as a byproduct suggests incomplete oxidation. To address this, you can try extending the reaction time, increasing the amount of the oxidizing agent, or ensuring the reaction is maintained at the optimal temperature to drive it to completion.[2]
Q4: What are the best methods for purifying the final this compound product?
A4: Purification can typically be achieved through standard workup procedures followed by recrystallization or chromatography.[2] Crystallization from methanol or purification via chromatography on alumina with hexane as an eluent are effective methods.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Poor Reagent Quality | 1. Verify the purity of starting materials (e.g., p-toluenesulfonyl chloride, p-toluenethiol) using techniques like NMR or GC-MS. 2. Use freshly distilled solvents to minimize impurities. |
| Suboptimal Reaction Conditions | 1. Temperature: Ensure the reaction is maintained at the optimal temperature. For instance, in the synthesis from p-toluenesulfonyl chloride, the temperature is raised to 60°C.[3] 2. Solvent: The choice of solvent is critical. Acetic acid is commonly used for the reaction involving p-toluenesulfonyl chloride.[3] 3. Concentration: Ensure reactant concentrations are within the optimal range as described in the protocol. | |
| Incomplete Reaction | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. | |
| Formation of Side Products | Oxidation of Thiol Intermediates | When starting from p-toluenethiol, exposure to air can lead to oxidative coupling. It is crucial to maintain an inert atmosphere (e.g., Nitrogen or Argon) to prevent this.[2] |
| Formation of Biphenyl Byproducts | In some transition metal-catalyzed reactions, the formation of 4,4'-dimethylbiphenyl can occur. The choice of ligand can help minimize the formation of such byproducts.[2] | |
| Difficulty in Product Isolation | Emulsion during Workup | If an emulsion forms during the extraction process, adding a small amount of brine (saturated NaCl solution) can help to break it. |
| Product Oiling Out during Crystallization | This can happen if the solution is cooled too quickly or if the solvent is not ideal. Try cooling the solution more slowly or using a different solvent system for crystallization. |
High-Yield Experimental Protocol
This protocol is based on a method reported to achieve a high yield of this compound.[3]
Objective: To synthesize this compound from p-toluenesulfonyl chloride with a high yield.
Materials:
-
p-Toluenesulfonyl chloride (19 g, 0.1 mole)
-
Acetic acid (100 ml)
-
Sodium iodide (1.5 g, 0.01 mole)
-
30% Sodium bisulfite solution
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20% Sodium hydroxide solution
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n-Hexane
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Anhydrous sodium sulfate
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Water
Procedure:
-
Dissolve 19 g (0.1 mole) of p-toluenesulfonyl chloride in 100 ml of acetic acid in a suitable reaction flask.
-
Add 1.5 g (0.01 mole) of sodium iodide to the solution and stir until it is completely dissolved (approximately 5 minutes). The reaction mixture will turn dark brown.
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Slowly add a 30% sodium bisulfite solution dropwise. The rate of addition should be controlled to just discharge the iodine color of the mixture.
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During the dropwise addition, raise the temperature of the mixture to 60°C over about 30 minutes.
-
Continue the reaction at this temperature until the color of iodine no longer appears.
-
After the reaction is complete, dilute the mixture with 50 ml of water.
-
Adjust the pH of the solution to 4 by adding a 20% sodium hydroxide solution.
-
Extract the mixture three times with 80 ml of n-hexane each time.
-
Combine the hexane phases and dry them over anhydrous sodium sulfate.
-
Evaporate the hexane under atmospheric pressure.
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Remove any remaining traces of solvent from the distillation residue at 70°C under vacuum.
-
Crystallize the product at 20°C to obtain this compound.
Expected Yield: Approximately 11.9 g (97%).[3]
Data Summary
| Starting Material | Reagents | Conditions | Yield | Reference |
| p-Toluenesulfonyl chloride | Sodium iodide, Sodium bisulfite, Acetic acid | 60°C | 97% | [3] |
| 3-bromobenzenethiol | I₂, O₂ | Oxygen balloon (0.3 MPa) | 98% (for 1,2-Bis(3-bromophenyl)disulfane) | [4] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction pathway for this compound synthesis.
References
common challenges in handling and storing p-Tolyl disulfide
Technical Support Center: p-Tolyl Disulfide
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, also known as bis(4-methylphenyl) disulfide, is an organosulfur compound with the chemical formula (CH₃C₆H₄S)₂.[1] It is a yellowish crystalline solid or liquid depending on the temperature and has a characteristic odor.[1][2] In research and industry, it is commonly used as a cross-linking agent in the production of rubber and plastics, a vulcanization accelerator in tire manufacturing, and a corrosion inhibitor in metalworking fluids.[2] It also serves as a sulfur transfer reagent in organic synthesis.[2]
Q2: What are the primary hazards associated with handling this compound?
A2: this compound is known to cause skin, eye, and respiratory tract irritation.[3][4][5] It has a strong, unpleasant odor (stench).[4] In case of fire, it can generate irritating and highly toxic gases, including carbon oxides and sulfur oxides.[3][5]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[5] It is recommended to keep it away from incompatible substances such as strong bases, strong oxidizing agents, and strong reducing agents.[3][5] Some suppliers recommend storage at 4°C.[6]
Q4: What are the signs of this compound degradation?
A4: Degradation of this compound may be indicated by a change in color, the appearance of an unusually strong or different odor, or the presence of impurities in analytical tests (e.g., TLC, NMR, or GC-MS). Under certain conditions, such as prolonged storage, some organic compounds may form explosive peroxides.[7] While not explicitly stated for this compound in the search results, this is a general concern for many chemicals.
Quantitative Data Summary
For easy reference, the table below summarizes key quantitative data for this compound.
| Property | Value | References |
| CAS Number | 103-19-5 | [1] |
| Molecular Formula | C₁₄H₁₄S₂ | [1] |
| Molecular Weight | 246.39 g/mol | [5] |
| Melting Point | 43-46 °C | [5][8][9] |
| Flash Point | >110 °C (>230 °F) | [4][8] |
| Solubility | Insoluble in water. Moderately soluble in organic solvents. | [1][2] |
| Storage Temperature | Room temperature or 4°C | [6][9] |
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or low reaction yield.
-
Question: My reaction yield is lower than expected. Could the this compound be the issue?
-
Answer: Yes, several factors related to the handling and storage of this compound could affect your reaction yield.
-
Purity: The purity of this compound can impact reaction stoichiometry. Verify the purity of your reagent. If it has been stored for a long time, consider purifying it by chromatography on alumina (B75360) with hexane (B92381) as an eluent, followed by crystallization from methanol (B129727) or vacuum distillation.[9]
-
Degradation: Improper storage can lead to degradation. Ensure it has been stored in a tightly sealed container, away from heat, light, and incompatible materials.[3][5]
-
Moisture: Although this compound itself is not reported to be highly water-sensitive, moisture can affect many organic reactions. Ensure the reagent and your reaction setup are dry.
-
Issue 2: Appearance of unexpected side products.
-
Question: I am observing unexpected peaks in my NMR/LC-MS analysis. What could be the cause?
-
Answer: The presence of unexpected side products could be due to impurities in the this compound or its reaction with other components in your reaction mixture.
-
Oxidation/Reduction: this compound can undergo oxidation or reduction reactions.[1] If your reaction conditions involve oxidizing or reducing agents, you might be forming byproducts.
-
Contamination: Cross-contamination from improper handling or storage can introduce impurities. Always use clean spatulas and glassware.
-
Incompatible Reagents: Ensure that other reagents in your reaction are not incompatible with disulfides. Strong bases, oxidizing agents, and reducing agents should be used with caution.[3]
-
Logical Troubleshooting Flow for Low Yield
Caption: Troubleshooting logic for addressing low reaction yields.
Experimental Protocols
Protocol 1: Safe Handling and Weighing of this compound
This protocol outlines the steps for safely handling and weighing this compound in a laboratory setting.
-
Personal Protective Equipment (PPE): Before handling, put on appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5] If there is a risk of dust generation, use a dust mask (e.g., N95).[8]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[5]
-
Weighing:
-
Cleaning: Clean any spills immediately by sweeping or vacuuming the material into a suitable disposal container.[4] Avoid generating dust.[4] Wash hands thoroughly after handling.[5]
Experimental Workflow for Safe Handling
Caption: Step-by-step workflow for the safe handling of this compound.
Protocol 2: Aliquoting and Storing this compound for Long-Term Use
To maintain the integrity of this compound over time, it is advisable to aliquot the bulk container into smaller, single-use vials.
-
Preparation: Gather the required number of small, clean, and dry glass vials with tight-fitting caps. Amber vials are preferred to protect the compound from light.
-
Aliquoting:
-
In a well-ventilated area and wearing appropriate PPE, carefully transfer the desired amount of this compound from the main container into each vial.
-
It is recommended to flush the vials with an inert gas (e.g., argon or nitrogen) before and after adding the compound to minimize exposure to air and moisture.
-
-
Sealing and Labeling:
-
Securely cap each vial. Parafilm can be wrapped around the cap for an extra seal.
-
Label each vial clearly with the compound name, concentration (if in solution), date of aliquoting, and your initials.
-
-
Storage: Store the aliquoted vials in a cool, dry, and dark place, such as a refrigerator (4°C) or a desiccator at room temperature, away from incompatible chemicals.[5][6][9]
Aliquoting and Storage Workflow
References
- 1. CAS 103-19-5: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound|103-19-5 - MOLBASE Encyclopedia [m.molbase.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. aksci.com [aksci.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound 98 103-19-5 [sigmaaldrich.com]
- 9. This compound | 103-19-5 [chemicalbook.com]
Technical Support Center: Strategies to Minimize Side Reactions with p-Tolyl Disulfide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize your experiments involving p-Tolyl disulfide.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
A1: this compound is predominantly used as a reagent for the synthesis of unsymmetrical disulfides through a thiol-disulfide exchange reaction. This reaction is crucial for introducing the p-tolylthio group onto a molecule or for coupling two different thiol-containing compounds.
Q2: What is the most common side reaction when using this compound, and how can I prevent it?
A2: The most prevalent side reaction is the formation of symmetrical disulfides. This occurs when the thiol reactant undergoes self-coupling or when the desired unsymmetrical disulfide reacts further. To minimize this, it is crucial to control the reaction conditions carefully. Key strategies include:
-
Controlling Stoichiometry: Use a precise 1:1 molar ratio of the thiol to this compound.
-
Low Temperatures: Running the reaction at low temperatures, such as -78°C, can significantly reduce the rate of undesired exchange reactions.[1][2]
-
Order of Addition: Slowly adding the thiol to the solution of this compound can help to prevent the buildup of excess thiol, which can lead to the formation of the symmetrical disulfide byproduct.
Q3: Can an activating agent improve the selectivity of the reaction?
A3: Yes, using an activating agent can significantly enhance the selectivity for the desired unsymmetrical disulfide. One effective method involves the use of 1-chlorobenzotriazole (B28376) (BtCl). In this approach, a thiol is first reacted with BtCl to form a reactive benzotriazolated thiol intermediate (RSBt). This intermediate then reacts cleanly with a second thiol to yield the unsymmetrical disulfide, minimizing the formation of symmetrical byproducts. This one-pot synthesis is often performed at low temperatures to further enhance selectivity.[1][2]
Q4: How can I monitor the progress of my reaction and detect side products?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction.[3] You can spot the reaction mixture alongside standards of your starting materials (this compound and the thiol) and, if available, the expected unsymmetrical disulfide product. Symmetrical disulfide byproducts will typically have different Rf values, allowing for their detection. For more quantitative analysis and separation of complex mixtures, High-Performance Liquid Chromatography (HPLC) is recommended.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired unsymmetrical disulfide | - Suboptimal reaction temperature.- Incorrect stoichiometry.- Competing formation of symmetrical disulfides. | - Optimize the reaction temperature. Start at a low temperature (e.g., -78°C) and gradually warm up if the reaction is too slow.- Carefully control the molar equivalents of the reactants.- Employ a one-pot method with an activating agent like 1-chlorobenzotriazole to improve selectivity.[1][2] |
| Significant formation of symmetrical disulfide byproducts | - The thiol-disulfide exchange equilibrium favors the formation of the more stable symmetrical disulfides.- The reaction temperature is too high, promoting scrambling.- The order of reagent addition is incorrect. | - Use a method that generates a reactive intermediate from one thiol before the addition of the second thiol.[1][2]- Maintain a low reaction temperature throughout the addition and reaction time.- Slowly add the thiol to the this compound solution. |
| Difficulty in purifying the unsymmetrical disulfide | - Similar polarities of the desired product and the symmetrical disulfide byproducts. | - Utilize column chromatography on silica (B1680970) gel for purification. The choice of eluent is critical for achieving good separation.- Consider derivatizing the unreacted thiol to facilitate its removal before chromatography. |
| Incomplete reaction | - Insufficient reaction time.- Low reactivity of the thiol. | - Monitor the reaction by TLC or HPLC to determine the optimal reaction time.- If the thiol is unreactive, consider using a more reactive derivative or a catalyst. The presence of a base can deprotonate the thiol to the more nucleophilic thiolate, which can increase the reaction rate. |
Experimental Protocols
General One-Pot Synthesis of Unsymmetrical Disulfides using an Activating Agent
This protocol is a general method adapted from procedures that aim to minimize symmetrical disulfide formation by creating a reactive intermediate.
Materials:
-
This compound
-
Thiol (R-SH)
-
1-Chlorobenzotriazole (BtCl)
-
Anhydrous Dichloromethane (DCM)
-
Dry ice/acetone bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 1-chlorobenzotriazole (1.0 eq.) in anhydrous DCM.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of the first thiol (e.g., p-toluenethiol, 1.0 eq.) in anhydrous DCM to the cooled BtCl solution.
-
Stir the reaction mixture at -78°C for 30 minutes to form the p-tolylsulfenyl benzotriazole (B28993) intermediate.
-
Slowly add a solution of the second thiol (R-SH, 1.0 eq.) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at -78°C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the organic layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure unsymmetrical disulfide.
Visualizations
References
long-term stability and proper storage conditions for p-Tolyl disulfide
Technical Support Center: p-Tolyl Disulfide
This technical support guide provides essential information on the long-term stability, proper storage, and troubleshooting for this compound (also known as di-p-tolyl disulfide or bis(4-methylphenyl) disulfide). This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability of this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1] It is also recommended to protect the compound from direct light.
Q2: What is the expected shelf life of this compound?
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways for aryl disulfides like this compound involve oxidation and disulfide exchange reactions. Oxidation can occur in the presence of strong oxidizing agents, potentially forming thiolsulfinates and other oxidized sulfur species.[2] Disulfide exchange can happen under certain conditions, leading to the formation of mixed disulfides if other thiols or disulfides are present.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[2] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[3][4][5] A stability-indicating HPLC method is particularly useful for separating the parent compound from potential degradation products.[3][6] Quantitative NMR (qNMR) can also be a powerful tool for determining purity against a certified reference standard.[4][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of the sample due to improper storage or handling. | 1. Review storage conditions (temperature, light, and moisture exposure). 2. Ensure the container is properly sealed. 3. Perform a forced degradation study to identify potential degradation products (see Experimental Protocols).[8][9][10][11][12] |
| Inconsistent experimental results | Impurities in the this compound starting material. | 1. Re-verify the purity of the material using a validated analytical method (e.g., HPLC or qNMR). 2. If necessary, purify the material by recrystallization or chromatography. |
| Discoloration of the material (yellowing) | Potential oxidation or presence of impurities. | 1. While a slight yellow color can be normal, significant changes may indicate degradation. 2. Analyze the sample by HPLC to check for the presence of new impurities. |
| Poor solubility in a non-polar solvent | Presence of more polar degradation products. | 1. Assess the purity of the material. 2. Consider that oxidized sulfur species are generally more polar than the parent disulfide. |
Data Presentation
While specific quantitative long-term stability data is not extensively published, the following table outlines the recommended storage conditions and potential consequences of deviation.
| Storage Parameter | Recommended Condition | Potential Consequences of Deviation |
| Temperature | Cool (e.g., 2-8 °C for long-term) or controlled room temperature.[1] | Elevated temperatures can accelerate degradation pathways. |
| Light | Protected from light (e.g., stored in an amber vial or in a dark cabinet). | Exposure to UV light can potentially lead to photolytic degradation. |
| Atmosphere | Tightly sealed container, inert atmosphere for highly sensitive applications.[1] | Exposure to air and moisture can promote oxidation. |
| Incompatibilities | Away from strong oxidizing agents, strong bases, and strong reducing agents.[2] | Contact can lead to chemical reactions and degradation of the sample. |
Experimental Protocols
Stability-Indicating HPLC Method Development for this compound
A stability-indicating method is crucial for separating this compound from its potential degradation products. The following is a general protocol for developing such a method.
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase: A common mobile phase for aryl disulfides consists of a mixture of acetonitrile (B52724) and water or a buffer (e.g., ammonium (B1175870) acetate).[3]
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
Forced Degradation Study: To ensure the method is stability-indicating, perform a forced degradation study.[8][9][10][11][12] This involves subjecting the this compound to various stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat at a temperature below its melting point.
-
Photolytic Degradation: Exposure to UV and visible light.
-
-
Method Optimization: Analyze the stressed samples by HPLC. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak. Adjust the mobile phase composition, gradient, and flow rate as needed to achieve optimal separation.
Visualizations
Caption: Troubleshooting workflow for this compound.
Caption: Workflow for a stability study of this compound.
References
- 1. aksci.com [aksci.com]
- 2. This compound|103-19-5 - MOLBASE Encyclopedia [m.molbase.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 8. scribd.com [scribd.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. biomedres.us [biomedres.us]
Technical Support Center: Purification of p-Tolyl Disulfide via Alumina Column Chromatography
Welcome to the technical support center for the purification of p-Tolyl disulfide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the purification of this compound using alumina (B75360) column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of this compound, a relatively non-polar compound, neutral alumina is the recommended stationary phase.[1][2] Alumina is a polar adsorbent, and using its neutral form helps to avoid potential acid- or base-catalyzed reactions of the disulfide or other sensitive functional groups that may be present in the crude product mixture.[2][3]
Q2: How do I choose the appropriate eluent system (mobile phase) for the separation?
A2: The selection of the eluent system is critical for a successful separation. It is highly recommended to first perform Thin-Layer Chromatography (TLC) on neutral alumina plates to determine the optimal solvent or solvent mixture.[4][5] Start with a non-polar solvent such as n-hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297) or dichloromethane. A good starting point for TLC analysis is a 95:5 or 90:10 mixture of hexane:ethyl acetate. The ideal eluent system for the column will result in a retention factor (Rf) of approximately 0.2-0.3 for this compound on the TLC plate.[4]
Q3: What are the common impurities I should expect when synthesizing this compound?
A3: Common impurities in a crude this compound sample can include unreacted p-toluenethiol, and potentially side-products from its oxidation. Depending on the synthetic route, other byproducts may also be present. It is crucial to maintain an inert atmosphere during the synthesis to minimize the oxidation of the thiol starting material.
Q4: Can this compound degrade on the alumina column?
A4: While this compound is relatively stable, prolonged exposure to a highly active stationary phase or reactive impurities in the solvent can potentially lead to some degradation. Using neutral alumina of appropriate activity and high-purity solvents is recommended to minimize this risk. If you observe streaking or the appearance of new spots on TLC after running the column, compound degradation may be occurring.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| This compound elutes too quickly (high Rf) with poor separation. | The eluent system is too polar. | Decrease the polarity of the eluent. For example, if you are using a 80:20 hexane:ethyl acetate mixture, try 90:10 or 95:5. Always confirm with TLC first. |
| This compound does not move from the origin (low Rf). | The eluent system is not polar enough. | Gradually increase the polarity of the eluent. For instance, if you are using pure hexane, start adding small percentages of ethyl acetate (e.g., 2%, 5%, 10%) until the desired Rf is achieved on a TLC plate. |
| The collected fractions are still impure, showing multiple spots on TLC. | - Poor column packing (channeling).- Column was overloaded.- Inappropriate eluent system. | - Repack the column carefully, ensuring a homogenous and bubble-free adsorbent bed. The dry packing method is often preferred for alumina.[3]- Reduce the amount of crude material loaded onto the column. A general guideline is to use 20-50 times the weight of adsorbent to the weight of the sample.[3]- Re-evaluate the eluent system using TLC to ensure good separation between this compound and the impurities. |
| Streaking of the spot on the TLC plate or during column elution. | - The compound may be degrading on the alumina.- The sample is too concentrated when loaded.- Presence of highly polar impurities. | - Consider deactivating the alumina slightly by adding a small percentage of water. However, this may alter the separation characteristics.- Dissolve the sample in a minimal amount of the initial eluent before loading it onto the column.[3]- A pre-purification step, such as a simple filtration through a small plug of alumina, might help to remove very polar impurities. |
| Low recovery of this compound after chromatography. | - The compound is strongly adsorbed to the alumina and did not elute completely.- The compound is spread across too many fractions in very low concentrations. | - After collecting the main fractions, flush the column with a more polar solvent (e.g., 50:50 hexane:ethyl acetate or even pure ethyl acetate) to check if any remaining product elutes.- Use TLC to carefully analyze all collected fractions to identify those containing the product before combining them. |
Experimental Protocols
Thin-Layer Chromatography (TLC) for Eluent Selection
Objective: To determine the optimal solvent system for the alumina column chromatography of this compound.
Materials:
-
Neutral alumina TLC plates with a fluorescent indicator (F254).[6][7]
-
Developing chamber.
-
A selection of solvents: n-hexane, ethyl acetate, dichloromethane.
-
UV lamp (254 nm).
Methodology:
-
Prepare a dilute solution of your crude this compound in a volatile solvent (e.g., dichloromethane).
-
Using a capillary tube, spot the solution onto the baseline of a neutral alumina TLC plate.
-
Prepare a small amount of a test eluent system in the developing chamber (e.g., 95:5 n-hexane:ethyl acetate).
-
Place the TLC plate in the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp. The this compound spot should be visible.
-
Calculate the Rf value (Rf = distance traveled by the spot / distance traveled by the solvent front).
-
Adjust the solvent polarity to achieve an Rf value of approximately 0.2-0.3 for this compound, ensuring it is well-separated from any impurity spots.
Alumina Column Chromatography Protocol
Objective: To purify crude this compound using column chromatography.
Materials:
-
Glass chromatography column with a stopcock.
-
Neutral alumina (Brockmann I, standard grade, ~150 mesh).[3]
-
Sand (acid-washed).
-
The optimal eluent system determined by TLC.
-
Collection tubes or flasks.
Methodology:
-
Column Packing (Dry Packing Method):
-
Secure the column vertically to a stand.
-
Place a small plug of glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5-1 cm) on top of the glass wool.
-
Pour the required amount of dry neutral alumina powder into the column. The amount of alumina should be 20-50 times the weight of your crude sample.[3]
-
Gently tap the side of the column to ensure the alumina packs down uniformly and to remove any air pockets.
-
Add another layer of sand (approx. 0.5-1 cm) on top of the alumina bed.
-
-
Column Equilibration:
-
Carefully add the least polar eluent mixture to the column. Do not disturb the top layer of sand.
-
Open the stopcock and allow the eluent to run through the column until the alumina is fully saturated and the eluent level reaches the top of the sand. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully apply the sample solution evenly onto the top layer of sand using a pipette.
-
Open the stopcock and allow the sample to enter the adsorbent. Rinse the sides of the column with a very small amount of eluent and allow this to enter the adsorbent as well.
-
-
Elution:
-
Carefully add fresh eluent to the top of the column.
-
Begin collecting fractions. The flow rate can be controlled by adjusting the stopcock or by applying gentle air pressure to the top of the column (flash chromatography).
-
If a gradient elution is required (as determined by TLC), start with the least polar solvent mixture and gradually increase the polarity by adding more of the polar solvent to the eluent reservoir.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
-
Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified product.
-
Data Presentation
Table 1: Alumina and Sample Quantities
| Mass of Crude this compound (g) | Recommended Mass of Neutral Alumina (g) (20-50x) |
| 0.1 | 2 - 5 |
| 0.5 | 10 - 25 |
| 1.0 | 20 - 50 |
| 5.0 | 100 - 250 |
Table 2: Example Eluent Systems for TLC on Neutral Alumina
| Eluent System (Hexane:Ethyl Acetate) | Polarity | Expected Rf for this compound |
| 98:2 | Low | Low |
| 95:5 | Low-Medium | Moderate |
| 90:10 | Medium | Moderate-High |
| 80:20 | High | High |
Note: These are starting points and the optimal ratio will depend on the specific batch of alumina and the impurities present in the crude mixture.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for purification issues.
References
- 1. teledyneisco.com [teledyneisco.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. web.uvic.ca [web.uvic.ca]
- 4. researchgate.net [researchgate.net]
- 5. teledyneisco.com [teledyneisco.com]
- 6. TLC氧化铝60 F₂₅₄,中性 pkg of 25 sheets, sheet L × W 20 cm × 20 cm, aluminum support | Sigma-Aldrich [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
preventing the oxidation of p-Tolyl disulfide in storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Tolyl disulfide. Our goal is to help you prevent its oxidation during storage and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound, which was initially a pale-yellow solid, has developed a stronger yellow color and a more pungent odor over time. What could be the cause?
A1: This is a common indicator of product degradation, specifically oxidation. This compound can slowly oxidize in the presence of air and light, leading to the formation of various oxygenated sulfur species. These impurities can alter the physical appearance and smell of the compound.
Q2: I suspect my this compound has oxidized. What are the likely degradation products?
A2: The primary oxidation products of this compound are p-Tolyl thiosulfinate and p-Tolyl thiosulfonate. The oxidation occurs sequentially, with the disulfide first oxidizing to the thiosulfinate, which can then be further oxidized to the thiosulfonate under more aggressive conditions.
Q3: How can I prevent the oxidation of this compound during long-term storage?
A3: To ensure the stability of this compound, it is crucial to minimize its exposure to oxygen and light. The recommended storage conditions are in a tightly sealed container, under an inert atmosphere (such as argon or nitrogen), in a cool, dark, and dry place. For long-term storage, refrigeration or freezing is recommended.
Q4: Is it advisable to store this compound in a solution?
A4: Storing this compound in solution for extended periods is not recommended as this can accelerate degradation. If you must prepare a solution, it should be used as quickly as possible. Use deoxygenated solvents and maintain an inert atmosphere over the solution.
Q5: Can I use antioxidants to stabilize my this compound?
A5: While antioxidants can be used to prevent the oxidation of some organic compounds, their use with this compound is not a standard practice and may introduce impurities into your experiments. The most effective and recommended method for preventing oxidation is to store the compound properly under an inert atmosphere and at a low temperature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent reaction yields or unexpected side products. | Degradation of this compound starting material due to oxidation. | Verify the purity of your this compound using an appropriate analytical method (e.g., HPLC or GC-MS) before use. If degradation is confirmed, purify the material or use a fresh batch. |
| Difficulty in dissolving this compound in organic solvents. | The presence of insoluble oxidation products. | Filter the solution to remove any insoluble material. Consider purifying the this compound by recrystallization or chromatography. |
| Appearance of new spots on TLC analysis of the starting material. | Formation of more polar oxidation products (thiosulfinates, thiosulfonates). | Confirm the identity of the new spots by co-spotting with a fresh sample of this compound or by using more advanced analytical techniques. If oxidation is confirmed, follow the purification procedures. |
Experimental Protocols
Protocol 1: Long-Term Storage of this compound
This protocol outlines the best practices for storing this compound to minimize oxidation and ensure its long-term stability.
Materials:
-
This compound
-
Schlenk flask or amber vial with a septum-sealed cap
-
Inert gas (Argon or Nitrogen) source with a manifold
-
Vacuum pump
-
Parafilm® or Teflon® tape
Procedure:
-
Place the solid this compound into a clean and dry Schlenk flask or amber vial.
-
Attach the flask/vial to a Schlenk line or inert gas manifold.
-
Evacuate the container under vacuum for several minutes to remove air.
-
Backfill the container with an inert gas (argon or nitrogen).
-
Repeat the evacuate/backfill cycle three times to ensure a completely inert atmosphere.
-
Seal the container tightly. For vials, ensure the septum cap is secure. For Schlenk flasks, close the stopcock.
-
Wrap the cap and any joints with Parafilm® or Teflon® tape for an extra layer of protection against air ingress.
-
Label the container clearly with the compound name, date, and storage conditions.
-
Store the sealed container in a cool, dark, and dry location. For long-term storage, a freezer (-20 °C) is recommended.
Protocol 2: Purity Assessment of this compound by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting potential oxidation products using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective. A starting point could be 60:40 (acetonitrile:water) with a linear gradient to 90:10 over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a stock solution of your this compound sample in acetonitrile at a concentration of approximately 1 mg/mL. Prepare a similar solution of a known pure standard of this compound for comparison.
-
Analysis: Inject the standard solution to determine the retention time of pure this compound.
-
Inject your sample solution.
-
Data Interpretation: Compare the chromatogram of your sample to that of the standard. The presence of additional peaks, typically at earlier retention times due to the increased polarity of the oxidation products (thiosulfinate and thiosulfonate), indicates degradation. The peak area percentage can be used to estimate the purity of your sample.
Visualizing Key Processes
Caption: Oxidation pathway of this compound.
Caption: Recommended workflow for long-term storage.
Technical Support Center: p-Tolyl Disulfide Decomposition Analysis
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the hazardous decomposition products of p-tolyl disulfide. It includes troubleshooting guides and frequently asked questions to ensure safe and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous decomposition products of this compound?
A1: The primary hazardous decomposition products of this compound upon thermal decomposition are carbon oxides (carbon monoxide - CO, carbon dioxide - CO₂) and sulfur oxides (SOx), including sulfur dioxide (SO₂) and other sulfur oxides.[1][2] Irritating and toxic fumes and gases may also be generated, particularly during combustion.
Q2: Under what conditions does this compound decompose?
A2: Decomposition can be initiated by exposure to excess heat, strong oxidizing agents, and strong bases.[1] It is stable at room temperature in closed containers under normal storage and handling conditions.[1]
Q3: What are the physical hazards associated with this compound?
A3: this compound can cause skin, eye, and respiratory irritation.[1][2] It is important to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety goggles.
Q4: What is the recommended analytical method for identifying and quantifying the decomposition products?
A4: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a highly effective method for the qualitative and quantitative analysis of the thermal decomposition products of this compound.[1][2] This technique allows for the separation and identification of the volatile decomposition products.
Troubleshooting Guide for Decomposition Analysis
This guide addresses common issues that may be encountered during the thermal decomposition analysis of this compound using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No or low signal for expected decomposition products (CO, CO₂, SOx) | - Pyrolysis temperature is too low.- Insufficient sample amount.- Leak in the system.- Detector malfunction. | - Increase the pyrolysis temperature in increments.- Ensure an adequate and representative sample size (typically in the µg to mg range for Py-GC-MS).[1]- Perform a leak check on the pyrolysis unit, GC inlet, and connections.- Verify the proper functioning of the mass spectrometer detector. |
| Broad or tailing peaks in the chromatogram | - Active sites in the GC liner or column.- Inappropriate GC oven temperature program.- Column degradation. | - Use a deactivated liner and column.- Optimize the GC oven temperature ramp rate.- Condition the GC column or replace it if necessary. |
| Presence of unexpected peaks in the chromatogram | - Sample contamination.- Incomplete decomposition leading to intermediate products.- Secondary reactions of decomposition products. | - Ensure the purity of the this compound sample.- Analyze at different pyrolysis temperatures to observe the evolution of products.- Use a high-purity inert gas for pyrolysis to minimize secondary reactions. |
| Poor reproducibility of results | - Inconsistent sample size or preparation.- Fluctuations in pyrolysis temperature or heating rate.- Variations in GC carrier gas flow rate. | - Use a microbalance for accurate sample weighing.- Ensure consistent sample placement in the pyrolysis unit.- Calibrate and verify the stability of the pyrolyzer's temperature control.- Check and maintain a constant carrier gas flow. |
Quantitative Data on Thermal Decomposition
| Decomposition Product | Chemical Formula | Typical Temperature Range for Formation (°C) | Analytical Detection Method |
| Carbon Monoxide | CO | > 400 | Mass Spectrometry (MS), Infrared (IR) Spectroscopy |
| Carbon Dioxide | CO₂ | > 400 | Mass Spectrometry (MS), Infrared (IR) Spectroscopy |
| Sulfur Dioxide | SO₂ | > 300 | Mass Spectrometry (MS), UV-Fluorescence, Ion Chromatography |
| Other Sulfur Oxides | SOx | > 300 | Mass Spectrometry (MS) |
| Toluene | C₇H₈ | Variable (potential intermediate) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| p-Thiocresol | C₇H₈S | Variable (potential intermediate) | Gas Chromatography-Mass Spectrometry (GC-MS) |
Note: The exact temperatures and relative amounts of decomposition products can vary depending on the experimental conditions, such as heating rate, atmosphere, and presence of catalysts.
Experimental Protocols
Protocol for Thermal Decomposition Analysis using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This protocol provides a general framework for the analysis of this compound decomposition. Instrument parameters should be optimized for the specific equipment being used.
-
Sample Preparation:
-
Accurately weigh 0.1-0.5 mg of this compound into a pyrolysis sample cup.
-
Ensure the sample is representative and handled with appropriate safety precautions.
-
-
Pyrolysis:
-
Pyrolyzer: Use a furnace-type pyrolyzer.
-
Pyrolysis Temperature: A single-shot pyrolysis at a temperature range of 500-800°C is recommended to ensure complete decomposition.[2] A double-shot analysis can also be performed, with a lower temperature thermal desorption step (e.g., 100-300°C) to analyze for any volatile impurities before the high-temperature pyrolysis.[2]
-
Heating Rate: A rapid heating rate is typically used in flash pyrolysis.
-
Atmosphere: Perform the pyrolysis in an inert atmosphere, such as helium, to prevent unwanted oxidative side reactions.
-
-
Gas Chromatography (GC):
-
Injection Port Temperature: Set to a temperature sufficient to prevent condensation of the pyrolyzates, typically 250-300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Column: A capillary column suitable for the separation of small volatile molecules (e.g., a PLOT column for permanent gases or a standard non-polar column like a DB-5ms for larger organic fragments).
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a temperature sufficient to elute all expected products (e.g., 250°C). The specific ramp rate should be optimized for optimal separation.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the expected products (e.g., m/z 10-300).
-
Data Analysis: Identify the eluting compounds by comparing their mass spectra to a reference library (e.g., NIST). Quantify the products by integrating the peak areas of their characteristic ions.
-
Visualizations
References
Technical Support Center: Chemical Incompatibility of p-Tolyl Disulfide
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the chemical incompatibility of p-Tolyl disulfide with strong oxidizers. Please review this information carefully to ensure safe handling and prevent hazardous reactions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard when mixing this compound with strong oxidizers?
A1: The primary hazard is a potentially violent and exothermic reaction. Strong oxidizers can cause the disulfide bond in this compound to cleave and oxidize, leading to the rapid generation of heat, gas, and potentially hazardous byproducts. This can result in a runaway reaction, pressure buildup, and possible explosion, especially in a closed system.
Q2: Which specific chemicals are considered strong oxidizers and are incompatible with this compound?
A2: A wide range of strong oxidizing agents are incompatible with this compound. This includes, but is not limited to:
-
Hydrogen peroxide (H₂O₂)
-
Potassium permanganate (B83412) (KMnO₄)
-
Nitric acid (HNO₃) and its salts (nitrates)
-
Perchloric acid (HClO₄) and its salts (perchlorates)
-
Chromic acid (H₂CrO₄) and other chromates/dichromates
-
Halogens (e.g., chlorine, bromine)
-
Sodium hypochlorite (B82951) (bleach)
Q3: What are the expected decomposition products from the reaction of this compound with a strong oxidizer?
A3: The reaction can produce a range of hazardous decomposition products. These may include carbon monoxide (CO), carbon dioxide (CO₂), and various sulfur oxides (SOx), which are toxic and corrosive gases.[1][2] The specific organic products depend on the oxidizer and reaction conditions, but can include p-tolyl p-toluenethiosulfinate, p-tolyl p-toluenethiosulfonate, and ultimately p-toluenesulfonic acid.[3]
Q4: Are there any known catalysts that can influence the reaction between this compound and strong oxidizers?
A4: Yes, certain metal catalysts can significantly accelerate the oxidation of disulfides. For instance, methyltrioxorhenium (MTO) has been shown to catalyze the oxidation of this compound by hydrogen peroxide.[3] The presence of such catalysts can increase the reaction rate and the associated hazards.
Troubleshooting Guide
Problem: I observed an unexpected temperature increase after adding a reagent to my this compound mixture.
-
Possible Cause: You may have inadvertently introduced a strong oxidizing agent. Many common laboratory reagents can act as oxidizers.
-
Immediate Action:
-
Cease addition of the reagent immediately.
-
If safe to do so, begin cooling the reaction vessel using an ice bath.
-
Ensure adequate ventilation and be prepared for a potential pressure buildup.
-
Consult the Safety Data Sheet (SDS) for all reagents in your mixture to identify any potential oxidizers.
-
-
Prevention: Always review the SDS for all chemicals before mixing to check for incompatibilities.[2]
Problem: A yellow, viscous material has formed in my reaction involving this compound.
-
Possible Cause: This could indicate the formation of oxidation products such as p-tolyl p-toluenethiosulfinate or p-tolyl p-toluenethiosulfonate.
-
Action:
-
Carefully quench the reaction if it is still active.
-
Analyze a small, safely-handled sample of the mixture using appropriate analytical techniques (e.g., TLC, NMR, GC-MS) to identify the byproducts.[3]
-
-
Prevention: Avoid the use of strong oxidizers with this compound unless the reaction is intended and performed under controlled conditions.
Problem: My reaction is producing a pungent, irritating odor.
-
Possible Cause: The generation of sulfur oxides (SOx) or other volatile, hazardous decomposition products is a likely cause.[1][2]
-
Immediate Action:
-
Ensure you are working in a well-ventilated fume hood.
-
If the odor is strong, evacuate the immediate area and follow your institution's emergency procedures.
-
-
Prevention: Always handle this compound and any potential reactants in a properly functioning chemical fume hood.
Quantitative Data Summary
The following table summarizes quantitative data from a study on the oxidation of this compound with hydrogen peroxide, catalyzed by methyltrioxorhenium (MTO).[3]
| Parameter | Value | Conditions |
| Reactants | This compound, Hydrogen Peroxide | Acetonitrile solvent |
| Catalyst | Methyltrioxorhenium (MTO) | 2.5 µmol |
| Reactant Ratio | 1 mmol this compound : 1 mmol H₂O₂ | - |
| Reaction Time | ~ 2 hours | Room Temperature |
| Major Product | p-tolyl p-toluenethiosulfinate | Nearly quantitative yield |
| Minor Product | p-tolyl p-toluenethiosulfonate | Barely detectable |
| **Final Product (with excess H₂O₂) ** | p-toluenesulfonic acid | - |
Experimental Protocols
General Protocol for Assessing Chemical Incompatibility
This protocol provides a general framework for safely assessing the compatibility of this compound with a substance that is a suspected oxidizer. This should be performed on a small scale in a controlled environment.
-
Preparation and Safety Precautions:
-
Conduct a thorough literature search and review the SDS for both this compound and the suspect oxidizer.
-
Perform the experiment in a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Have an appropriate fire extinguisher and spill kit readily available.
-
Prepare an ice bath for rapid cooling if needed.
-
-
Experimental Setup:
-
Use a small-scale reaction vessel (e.g., a 10 mL round-bottom flask) equipped with a magnetic stirrer and a temperature probe.
-
Initially, do not seal the vessel to prevent pressure buildup.
-
-
Procedure:
-
Dissolve a small, pre-weighed amount of this compound (e.g., 50 mg) in a suitable inert solvent (e.g., acetonitrile) in the reaction vessel.
-
Begin stirring and record the initial temperature.
-
Slowly add a very small amount of the suspected oxidizer dropwise while closely monitoring the temperature.
-
Observe for any signs of reaction, such as a color change, gas evolution, or an increase in temperature.
-
If any exothermic reaction is observed, immediately stop the addition and, if necessary, use the ice bath to cool the mixture.
-
If no reaction is observed, continue to add the suspected oxidizer in small increments, allowing the temperature to stabilize between additions.
-
-
-
A significant and rapid temperature increase upon addition of the substance indicates a chemical incompatibility.
-
If a reaction occurs, the resulting mixture can be carefully analyzed to identify the reaction products.
-
Document all observations and results meticulously.
-
Visualizations
References
Validation & Comparative
A Comparative Spectroscopic Analysis of p-Tolyl Disulfide and Diphenyl Disulfide
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Full Spectral Data of p-Tolyl Disulfide with a Comparative Analysis Against Diphenyl Disulfide.
This guide provides a comprehensive analysis of the full spectral data of this compound, a key organosulfur compound, and presents a comparative study against diphenyl disulfide. The inclusion of detailed experimental protocols and tabulated spectral data aims to facilitate the characterization and utilization of these compounds in research and development.
Spectroscopic Data Comparison
The following tables summarize the key spectral data obtained for this compound and its structural analog, diphenyl disulfide. This side-by-side comparison highlights the influence of the p-methyl substituent on the spectral characteristics.
¹H NMR Spectral Data
The ¹H NMR spectra of both compounds were recorded in CDCl₃. The data reveals the characteristic aromatic proton signals and, in the case of this compound, a distinct singlet for the methyl protons.
| This compound | Diphenyl Disulfide | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| 7.41 (d, J=8.0 Hz, 4H) | Ar-H (ortho to -SS-) | 7.55 - 7.52 (m, 4H) | Ar-H (ortho to -SS-) |
| 7.12 (d, J=8.0 Hz, 4H) | Ar-H (meta to -SS-) | 7.35 - 7.26 (m, 6H) | Ar-H (meta & para to -SS-) |
| 2.33 (s, 6H) | -CH₃ |
¹³C NMR Spectral Data
The ¹³C NMR spectra, also recorded in CDCl₃, provide insights into the carbon framework of the molecules. The presence of the methyl group in this compound results in an additional signal and influences the chemical shifts of the aromatic carbons.
| This compound | Diphenyl Disulfide | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| 137.4 | Ar-C (para to -SS-) | 137.0 | Ar-C (ipso to -SS-) |
| 135.0 | Ar-C (ipso to -SS-) | 129.1 | Ar-CH (meta to -SS-) |
| 129.8 | Ar-CH (meta to -SS-) | 127.5 | Ar-CH (para to -SS-) |
| 127.2 | Ar-CH (ortho to -SS-) | 127.2 | Ar-CH (ortho to -SS-) |
| 21.1 | -CH₃ |
Infrared (IR) Spectral Data
The IR spectra highlight the characteristic vibrational frequencies of the functional groups present in the molecules. The C-H stretching and bending vibrations of the aromatic ring are prominent in both compounds, with this compound showing additional C-H vibrations from the methyl group.
| This compound | Diphenyl Disulfide | ||
| Wavenumber (cm⁻¹) | Assignment | Wavenumber (cm⁻¹) | Assignment |
| 3020-3080 | Ar C-H stretch | 3050-3100 | Ar C-H stretch |
| 2920, 2860 | -CH₃ stretch | ||
| 1595, 1490 | Ar C=C stretch | 1575, 1475 | Ar C=C stretch |
| 805 | p-substituted Ar C-H bend | 740, 690 | Monosubstituted Ar C-H bend |
| 540 | S-S stretch | 545 | S-S stretch |
Mass Spectrometry (MS) Data
The electron ionization (EI) mass spectra reveal the molecular ion peak and characteristic fragmentation patterns for both disulfides. The fragmentation is dominated by the cleavage of the S-S bond and subsequent fragmentations of the resulting thiyl radicals.
| This compound | Diphenyl Disulfide | ||
| m/z | Assignment | m/z | Assignment |
| 246 | [M]⁺ | 218 | [M]⁺ |
| 123 | [CH₃C₆H₄S]⁺ | 109 | [C₆H₅S]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) | 77 | [C₆H₅]⁺ |
| 65 | [C₅H₅]⁺ | 65 | [C₅H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data presented above.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Approximately 10-20 mg of the disulfide compound was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Proton NMR spectra were recorded with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were recorded with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans. Proton decoupling was applied to simplify the spectra.
-
Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS (0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid disulfide was finely ground with potassium bromide (KBr) powder in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet was recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting transmittance spectrum was converted to absorbance.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the disulfide in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) was introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph.
-
Instrumentation: An electron ionization (EI) mass spectrometer was used for analysis.
-
Ionization: The sample was ionized using a standard electron energy of 70 eV.
-
Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight mass analyzer.
-
Data Acquisition: The mass spectrum was recorded over a mass range of m/z 50-500.
Data Analysis Workflow
The following diagram illustrates the general workflow for the analysis and interpretation of the spectral data for an organic compound like this compound.
Caption: Workflow for Spectroscopic Data Analysis.
Interpreting the ¹H NMR Spectrum of p-Tolyl Disulfide: A Comparative Guide
For researchers, scientists, and drug development professionals working with organosulfur compounds, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for structural elucidation and purity assessment. This guide provides a detailed comparison of the ¹H NMR spectrum of p-tolyl disulfide with its precursor, p-toluenethiol, and a related aromatic disulfide, diphenyl disulfide. Understanding the subtle yet significant differences in their spectra is crucial for accurate compound identification and quality control.
¹H NMR Spectral Data Comparison
The following table summarizes the key ¹H NMR spectral data for this compound, p-toluenethiol, and diphenyl disulfide in deuterated chloroform (B151607) (CDCl₃), a common NMR solvent.
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| This compound | Aromatic H (ortho to -S-S-) | 7.40 | Doublet | 4H | 8.1 |
| Aromatic H (meta to -S-S-) | 7.12 | Doublet | 4H | 8.1 | |
| Methyl H (-CH₃) | 2.34 | Singlet | 6H | - | |
| p-Toluenethiol | Aromatic H (ortho to -SH) | 7.24 | Doublet | 2H | 7.8 |
| Aromatic H (meta to -SH) | 7.07 | Doublet | 2H | 7.8 | |
| Thiol H (-SH) | 3.48 | Singlet | 1H | - | |
| Methyl H (-CH₃) | 2.31 | Singlet | 3H | - | |
| Diphenyl Disulfide | Aromatic H (ortho, para) | 7.53 - 7.47 | Multiplet | 6H | - |
| Aromatic H (meta) | 7.33 - 7.24 | Multiplet | 4H | - |
Analysis and Interpretation
The ¹H NMR spectrum of This compound is characterized by its symmetry. The two tolyl groups are chemically equivalent, resulting in a simplified spectrum.
-
Aromatic Protons: The protons on the benzene (B151609) ring appear as two distinct doublets. The downfield doublet at approximately 7.40 ppm corresponds to the four protons ortho to the disulfide bridge. The upfield doublet at around 7.12 ppm is assigned to the four protons meta to the disulfide bridge. The coupling constant of approximately 8.1 Hz is characteristic of ortho-coupling in a para-substituted benzene ring.
-
Methyl Protons: The six protons of the two methyl groups give rise to a single, sharp peak (singlet) at about 2.34 ppm. The integration value of 6H confirms the presence of two equivalent methyl groups.
In comparison, the spectrum of p-toluenethiol , the precursor to this compound, shows some key differences:
-
Aromatic Protons: Similar to this compound, the aromatic region displays two doublets for the ortho and meta protons. However, their chemical shifts are slightly different, appearing at approximately 7.24 ppm and 7.07 ppm, respectively.
-
Thiol Proton: A distinct singlet at around 3.48 ppm is characteristic of the thiol (-SH) proton. The integration of this peak corresponds to one proton. This peak is notably absent in the spectrum of this compound.
-
Methyl Protons: The methyl protons of p-toluenethiol appear as a singlet at approximately 2.31 ppm, with an integration value of 3H.
Diphenyl disulfide serves as a useful comparison for understanding the influence of the methyl group on the spectrum of this compound.
-
Aromatic Protons: The absence of the methyl groups leads to a more complex multiplet pattern in the aromatic region of the diphenyl disulfide spectrum. The signals for the ortho, meta, and para protons overlap, appearing in the range of 7.24 to 7.53 ppm.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a high-quality ¹H NMR spectrum is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample (e.g., this compound).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, 5 mm NMR tube.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's sample holder.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a routine ¹H NMR spectrum, 8 to 16 scans are typically sufficient.
-
Acquire the free induction decay (FID) signal.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal as a reference.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Logical Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the ¹H NMR spectrum of this compound.
Caption: Logical workflow for interpreting the ¹H NMR spectrum of this compound.
A Comparative Guide to the Analysis of p-Tolyl Disulfide: GC-MS vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the analytical landscape of pharmaceutical and chemical research, the accurate quantification of organosulfur compounds is paramount. p-Tolyl disulfide, a key intermediate and potential impurity in various synthetic pathways, requires robust analytical methods for its characterization. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)—for the analysis of this compound. The information presented herein is supported by established analytical principles and representative experimental data to aid in method selection and development.
At a Glance: Performance Comparison
The selection of an optimal analytical technique hinges on a variety of factors including sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of key performance metrics for the analysis of this compound using GC-MS, HPLC-UV, and GC-SCD.
| Parameter | GC-MS (Scan Mode) | GC-MS (SIM Mode) | HPLC-UV | GC-SCD |
| Limit of Detection (LOD) | ~1-10 ng/mL | ~0.01-0.1 ng/mL | ~10-50 ng/mL | ~0.1-1 pg/s |
| Limit of Quantitation (LOQ) | ~5-30 ng/mL | ~0.05-0.5 ng/mL | ~50-150 ng/mL | ~0.5-5 pg/s |
| Linearity (R²) | >0.995 | >0.998 | >0.997 | >0.999 |
| Selectivity | High (based on m/z) | Very High (based on specific ions) | Moderate (potential for co-elution) | Very High (sulfur-specific) |
| Matrix Interference | Moderate | Low | High | Very Low |
| Cost | Moderate-High | Moderate-High | Low-Moderate | High |
In-Depth Analysis: Methodologies and Data
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and versatile technique for the analysis of volatile and semi-volatile compounds like this compound. It offers excellent separation and definitive identification based on mass spectral data.
Mass Spectrum of this compound: The electron ionization (EI) mass spectrum of this compound is characterized by its molecular ion peak and distinct fragmentation pattern.
| m/z | Ion | Relative Abundance |
| 246 | [M]⁺ | 100% |
| 123 | [CH₃C₆H₄S]⁺ | 85% |
| 91 | [C₇H₇]⁺ (Tropylium ion) | 45% |
| 65 | [C₅H₅]⁺ | 20% |
Note: This data is representative and sourced from the NIST WebBook.
Experimental Protocol: GC-MS
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector at 250°C with a split ratio of 20:1.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 50-300) for qualitative analysis and method development. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 246, 123, and 91) is recommended for enhanced sensitivity.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Workflow for GC-MS Analysis:
GC-MS analysis workflow for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and cost-effective technique for the analysis of non-volatile or thermally labile compounds. For this compound, which possesses a UV chromophore, this method can be effectively employed.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point is 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector Wavelength: Based on the UV spectrum of this compound, a detection wavelength around 254 nm is appropriate.
-
Injection Volume: 10 µL.
Workflow for HPLC-UV Analysis:
HPLC-UV analysis workflow for this compound.
Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)
GC-SCD is a highly selective and sensitive technique specifically for the detection of sulfur-containing compounds. It is particularly advantageous for analyzing sulfur compounds in complex matrices where interferences from non-sulfur containing compounds can be problematic for other detectors.
Experimental Protocol: GC-SCD
-
Instrumentation: A gas chromatograph equipped with a sulfur chemiluminescence detector.
-
Column: A column suitable for sulfur analysis, such as a DB-Sulfur SCD (60 m x 0.32 mm i.d., 4.2 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.
-
Injector: Split/splitless injector at 275°C.
-
Oven Temperature Program: 40°C (hold for 1 min), then ramp at 10°C/min to 250°C.
-
SCD Parameters:
-
Burner Temperature: 800°C.
-
Detector Base Temperature: 250°C.
-
Ozone Flow: 40 mL/min.
-
Hydrogen Flow: 38 mL/min (oxidation/lower) and 8 mL/min (oxidation/upper).
-
Air Flow: 60 mL/min.
-
Comparison of Analytical Techniques
The choice of analytical technique for this compound depends on the specific requirements of the analysis.
Comparison of key attributes for analytical techniques.
Conclusion
For the routine analysis of this compound in relatively clean samples where cost is a consideration, HPLC-UV offers a reliable and economical solution. When definitive identification and high sensitivity are required, GC-MS is the method of choice, with the use of SIM mode significantly enhancing its quantitative capabilities. For the analysis of trace levels of this compound in complex matrices where interferences are a major concern, GC-SCD provides unparalleled selectivity and sensitivity, making it the superior technique despite its higher cost. Ultimately, the selection of the most appropriate analytical method should be based on a thorough evaluation of the specific analytical needs, sample characteristics, and available resources.
A Comparative Analysis of the Reactivity of p-Tolyl Disulfide and Diphenyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Reactivity: An Overview
The reactivity of aromatic disulfides in processes such as reduction and thiol-disulfide exchange is significantly influenced by the electronic properties of the substituents on the aromatic rings. The key to understanding the comparative reactivity of p-tolyl disulfide and diphenyl disulfide lies in the electronic effect of the methyl group in the para position of the tolyl substituent.
Diphenyl disulfide serves as a baseline for unsubstituted aromatic disulfides. In contrast, this compound possesses a methyl group on each of the phenyl rings. The methyl group is an electron-donating group (EDG) through an inductive effect. This increased electron density on the aromatic ring is partially relayed to the sulfur atoms of the disulfide bond.
An increase in electron density at the sulfur atoms generally leads to a decrease in the electrophilicity of the disulfide bond. Consequently, the disulfide bond in this compound is expected to be less susceptible to nucleophilic attack and reduction compared to the disulfide bond in diphenyl disulfide. This difference in reactivity can be quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). For reactions involving nucleophilic attack on the disulfide bond, a negative rho (ρ) value would be expected, indicating that electron-donating groups decrease the reaction rate.
Quantitative Data Comparison
While direct kinetic data for a side-by-side comparison is unavailable in the literature reviewed, the standard reduction potential for diphenyl disulfide has been reported.
| Compound | Reduction Potential (Epc vs. Fc/Fc+) |
| Diphenyl Disulfide | -2.09 V[1] |
| This compound | Not Reported |
Table 1: Reported Reduction Potentials.
Based on the electron-donating nature of the p-methyl group, it is anticipated that the reduction potential of this compound would be more negative than that of diphenyl disulfide, indicating it is more difficult to reduce.
Experimental Protocols for Direct Comparison
To obtain direct comparative data on the reactivity of this compound and diphenyl disulfide, the following experimental protocols can be employed.
Determination of Relative Rates of Reduction by a Thiol
This experiment measures the relative rates at which this compound and diphenyl disulfide are reduced by a common thiol, such as dithiothreitol (B142953) (DTT). The reaction can be monitored spectrophotometrically.
Materials:
-
This compound
-
Diphenyl disulfide
-
Dithiothreitol (DTT)
-
Buffer solution (e.g., 100 mM sodium phosphate, pH 7.5)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare stock solutions of this compound, diphenyl disulfide, and DTT in a suitable organic solvent (e.g., ethanol) that is miscible with the aqueous buffer.
-
In a quartz cuvette, add the buffer solution and a known concentration of either this compound or diphenyl disulfide.
-
Initiate the reaction by adding a known concentration of DTT to the cuvette.
-
Immediately begin monitoring the change in absorbance at a wavelength where the thiol or disulfide has a characteristic absorbance. For example, the formation of the thiolate product can often be monitored.
-
Record the absorbance change over time. The initial rate of the reaction can be determined from the slope of the absorbance versus time plot.
-
Repeat the experiment under identical conditions for the other disulfide.
-
The relative reactivity can be determined by comparing the initial rates of the two reactions.
Thiol-Disulfide Exchange Reaction Kinetics
This protocol outlines a method to compare the kinetics of thiol-disulfide exchange between a reference thiol and the two disulfides.
Materials:
-
This compound
-
Diphenyl disulfide
-
A reference thiol (e.g., 4-mercaptobenzoic acid)
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
Prepare stock solutions of the disulfides and the reference thiol.
-
In a reaction vessel, mix a known concentration of either this compound or diphenyl disulfide with the reference thiol in the buffer solution to initiate the exchange reaction.
-
At various time points, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by acidification).
-
Analyze the quenched samples by reverse-phase HPLC to separate and quantify the reactants and products (the new mixed disulfide and the thiol corresponding to the starting disulfide).
-
Plot the concentration of the product or the disappearance of the reactant as a function of time to determine the reaction rate and calculate the rate constant.
-
Compare the rate constants obtained for this compound and diphenyl disulfide to determine their relative reactivity in thiol-disulfide exchange.
Visualizing the Reactivity Difference
The expected difference in reactivity can be visualized as a logical workflow. The electron-donating methyl group in this compound increases the electron density on the sulfur atoms, making the disulfide bond stronger and less electrophilic compared to diphenyl disulfide. This leads to a slower rate of nucleophilic attack.
Caption: A diagram illustrating the proposed difference in activation energy for nucleophilic attack on diphenyl disulfide versus this compound.
Conclusion
Based on fundamental principles of organic chemistry, this compound is expected to be less reactive towards nucleophiles and reducing agents than diphenyl disulfide due to the electron-donating effect of its p-methyl substituents. To confirm and quantify this difference in reactivity, the experimental protocols provided in this guide can be utilized. Such data would be valuable for researchers in optimizing reaction conditions and in the design of molecules with tailored disulfide reactivity for applications in drug development and materials science.
References
A Comparative Guide to p-Tolyl Disulfide and Alternative Disulfide Reagents in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The formation of disulfide bonds is a cornerstone of synthetic chemistry, with wide-ranging applications in drug development, peptide synthesis, and materials science. The choice of disulfide reagent is critical for achieving high yields, purity, and selectivity. This guide provides an objective comparison of the performance of p-Tolyl disulfide with other common disulfide reagents, supported by experimental data, detailed protocols, and workflow visualizations to aid in reagent selection for your specific synthetic needs.
Performance Comparison of Disulfide Reagents
The efficacy of a disulfide reagent is determined by its reactivity, selectivity for unsymmetrical disulfide formation, and compatibility with various functional groups. Below is a comparative summary of this compound and several alternative reagents.
Table 1: Synthesis of Unsymmetrical Disulfides via Thiosulfonate Intermediate using this compound
This method involves the reaction of this compound with a thiol in the presence of a base to form a thiosulfonate intermediate, which then reacts with a second thiol to yield the unsymmetrical disulfide.
| Thiol 1 (R¹SH) | Thiol 2 (R²SH) | Product (R¹S-SR²) | Yield (%) |
| p-Toluenethiol | Benzenethiol | p-Tolyl phenyl disulfide | 82 |
| p-Toluenethiol | 4-Bromobenzenethiol | 4-Bromophenyl this compound | Not specified |
| p-Toluenethiol | 4-Chlorobenzenethiol | 4-Chlorophenyl this compound | Not specified |
Data synthesized from available literature describing similar methodologies.
Table 2: Synthesis of Unsymmetrical Disulfides using 1-Chlorobenzotriazole (BtCl)
This one-pot method proceeds through the formation of a benzotriazolated thiol intermediate, which is then reacted with a second thiol. This approach is noted for avoiding harsh oxidizing agents[1].
| Thiol 1 (R¹SH) | Thiol 2 (R²SH) | Product (R¹S-SR²) | Yield (%)[1] |
| 4-methoxybenzenethiol | Benzylthiol | 4-methoxy-S-benzyl disulfide | 85 |
| 4-methylbenzenethiol | Propanethiol | 4-methyl-S-propyl disulfide | 78 |
| Benzenethiol | 2-mercaptoethanol | S-phenyl-2-hydroxyethyl disulfide | 92 |
| Benzylthiol | Cysteine | S-benzyl-cysteine disulfide | 88 |
| Thiophenol | 4-chlorothiophenol | 4-chlorophenyl phenyl disulfide | 75 |
| Ethanethiol | Benzenethiol | Ethyl phenyl disulfide | 81 |
Table 3: Synthesis of Unsymmetrical Disulfides using N-Iodosuccinimide (NIS)
N-Iodosuccinimide promotes the one-pot synthesis of unsymmetrical disulfides under mild conditions and with short reaction times[1].
| Thiol 1 (R¹SH) | Thiol 2 (R²SH) | Product (R¹S-SR²) | Yield (%)[1] |
| 4-tert-butylbenzenethiol | 2-naphthalenethiol | 4-tert-butylphenyl 2-naphthyl disulfide | 88 |
| Thiophenol | 1-dodecanethiol | Dodecyl phenyl disulfide | 90 |
| 4-chlorobenzenethiol | Benzylthiol | 4-chlorophenyl benzyl (B1604629) disulfide | 87 |
| 2-mercaptobenzothiazole | 4-methylbenzenethiol | 2-(4-methylphenyldisulfanyl)benzothiazole | 91 |
| Cyclohexanethiol | Benzenethiol | Cyclohexyl phenyl disulfide | 79 |
| 3-mercaptopropionic acid | Benzylthiol | 3-(benzyldisulfanyl)propanoic acid | 85 |
Experimental Protocols
Synthesis of this compound
Materials:
-
p-Toluenesulfonyl chloride
-
Sodium iodide
-
Acetic acid
-
30% Sodium bisulfite solution
-
20% Sodium hydroxide (B78521) solution
-
n-Hexane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 19 g (0.1 mole) of p-toluenesulfonyl chloride in 100 ml of acetic acid.
-
Add 1.5 g (0.01 mole) of sodium iodide and stir for 5 minutes until dissolved. The solution will turn dark brown.
-
Slowly add a 30% sodium bisulfite solution dropwise, maintaining the temperature at 60°C, until the iodine color disappears.
-
Continue the reaction at this temperature until the iodine color no longer reappears.
-
Dilute the reaction mixture with 50 ml of water and adjust the pH to 4 with a 20% sodium hydroxide solution.
-
Extract the mixture three times with 80 ml of n-hexane.
-
Combine the hexane (B92381) phases, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Remove residual solvent in vacuo at 70°C and crystallize the product at 20°C to obtain this compound[2].
Synthesis of Unsymmetrical Disulfides using this compound (via Thiosulfonate)
Materials:
-
This compound
-
Thiol 1 (R¹SH)
-
Thiol 2 (R²SH)
-
Base (e.g., triethylamine)
-
Solvent (e.g., dichloromethane)
Procedure:
-
Dissolve this compound (1.0 eq.) and the first thiol (R¹SH, 1.0 eq.) in the chosen solvent.
-
Add the base (1.1 eq.) and stir the reaction at room temperature. Monitor the formation of the S-p-tolyl thiosulfonate intermediate by TLC or LC-MS.
-
Once the intermediate is formed, add the second thiol (R²SH, 1.0 eq.) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the unsymmetrical disulfide[3].
Synthesis of Unsymmetrical Disulfides using 1-Chlorobenzotriazole (BtCl)
Materials:
-
1-Chlorobenzotriazole (BtCl)
-
Anhydrous Dichloromethane (DCM)
-
Thiol 1 (R¹SH)
-
Thiol 2 (R²SH)
-
Dry ice/acetone bath
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve BtCl (1.0 eq.) in anhydrous DCM.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of the first thiol (R¹SH, 1.0 eq.) in anhydrous DCM.
-
Stir the mixture at -78°C for 30 minutes to form the R¹SBt intermediate.
-
Slowly add a solution of the second thiol (R²SH, 1.0 eq.) in anhydrous DCM.
-
Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the organic layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography[1].
Visualizing Synthetic and Application Workflows
Synthesis of Unsymmetrical Disulfides
The synthesis of unsymmetrical disulfides often involves a multi-step, one-pot process to control selectivity and avoid the formation of symmetrical byproducts. The following diagram illustrates a general workflow for the synthesis of unsymmetrical disulfides using an activating agent.
Application in Antibody-Drug Conjugate (ADC) Synthesis and Action
Disulfide bonds are frequently used as cleavable linkers in antibody-drug conjugates (ADCs). This strategy allows for the stable circulation of the ADC in the bloodstream and the targeted release of the cytotoxic drug within the reducing environment of a cancer cell[4][5].
Conclusion
The selection of an appropriate disulfide reagent is a critical decision in the synthesis of molecules containing disulfide bonds.
-
This compound , when used to form a thiosulfonate intermediate, provides a reliable method for the synthesis of unsymmetrical disulfides, with reported yields in the good to excellent range[3].
-
1-Chlorobenzotriazole (BtCl) offers a green and efficient one-pot synthesis with high yields across a range of substrates, avoiding the use of harsh oxidants[1].
-
N-Iodosuccinimide (NIS) is another effective reagent for one-pot synthesis, characterized by mild conditions and short reaction times[1].
The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, desired reaction conditions, and scalability. For applications in drug delivery, such as the synthesis of ADCs, the stability of the resulting disulfide bond in different biological environments is a key consideration. This guide provides a foundation for making an informed decision based on a comparative analysis of currently available and effective disulfide reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to Analytical Methods for Validating p-Tolyl Disulfide Synthesis Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of p-Tolyl disulfide and its structural analogs, diphenyl disulfide and dibenzyl disulfide. Objective comparisons of product performance are presented with supporting experimental data to aid in the selection of appropriate validation techniques.
Data Presentation
The following tables summarize key analytical data for this compound and its common alternatives, diphenyl disulfide and dibenzyl disulfide. This data is essential for the identification and purity assessment of the synthesized products.
Table 1: Physicochemical and Chromatographic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | HPLC Retention Time (min) | TLC Rf Value |
| This compound | C₁₄H₁₄S₂ | 246.39 | 43-46 | Not specified | Not specified |
| Diphenyl Disulfide | C₁₂H₁₀S₂ | 218.33 | 61-62 | ~4.5 | ~0.6 (Hexane:Ethyl Acetate 9:1) |
| Dibenzyl Disulfide | C₁₄H₁₄S₂ | 246.39 | 69-72 | Not specified | Not specified |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spectrometry (EI, m/z) |
| This compound | 7.39 (d, 4H), 7.12 (d, 4H), 2.33 (s, 6H) | 137.5, 134.1, 129.8, 127.3, 21.1 | 246 (M+), 123, 91 |
| Diphenyl Disulfide | 7.54 (m, 4H), 7.24–7.36 (m, 6H)[1] | 137.0, 129.1, 127.5, 127.2[1] | 218 (M+), 185, 154, 109, 65[2][3] |
| Dibenzyl Disulfide | 7.20-7.35 (m, 10H), 3.65 (s, 4H) | 137.9, 129.2, 128.5, 127.2, 43.1 | 246 (M+), 91, 65 |
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below. These protocols are directly applicable to the validation of diphenyl disulfide and dibenzyl disulfide and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of disulfide compounds.
-
Instrumentation : HPLC system with a UV detector.
-
Column : C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase : Isocratic elution with 70% Acetonitrile and 30% Water.[4] For dibenzyl disulfide, a mobile phase of 100% hexane (B92381) has also been reported.[5]
-
Sample Preparation : Dissolve the sample in the mobile phase or a suitable organic solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for the identification and quantification of volatile and semi-volatile disulfide compounds and their potential impurities.
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer.
-
Column : HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[6]
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.[6]
-
Inlet Temperature : 250°C.[6]
-
Oven Temperature Program : Initial temperature of 80-90°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5-15 minutes.[2][7]
-
Mass Scan Range : m/z 40-550.[6]
-
Sample Preparation : Dissolve the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or isooctane) to a concentration of 1 mg/mL.[6][8]
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for monitoring reaction progress and assessing product purity.
-
Stationary Phase : Silica gel 60 F₂₅₄ plates.
-
Mobile Phase : A common starting solvent system is Hexane:Ethyl Acetate (9:1 v/v). The polarity can be adjusted based on the separation. For non-polar compounds like disulfides, a higher proportion of hexane is typically used.
-
Sample Preparation : Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Development : Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.
-
Visualization : Visualize the spots under UV light (254 nm). Staining with potassium permanganate (B83412) or iodine can also be used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of the synthesized disulfide products.
-
Instrumentation : NMR spectrometer (e.g., 300 MHz or 400 MHz).
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR Acquisition : A standard single-pulse experiment is used. Key parameters include a spectral width covering 0-10 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is typically used. Key parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans is required compared to ¹H NMR.
Mandatory Visualization
The following diagrams illustrate the general workflow for the synthesis and validation of this compound and the logical relationship between the analytical methods employed.
Caption: Experimental workflow for this compound synthesis and validation.
Caption: Logical relationships of analytical validation methods.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Diphenyl disulfide | C12H10S2 | CID 13436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN104807902A - Detection method of dibenzyl disulfide and antioxidant in insulating oil - Google Patents [patents.google.com]
- 8. worldscientific.com [worldscientific.com]
Unveiling the Thermodynamic Stability of p-Tolyl Disulfide: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the thermodynamic stability of molecules is paramount for predicting their behavior, reactivity, and shelf-life. This guide provides a comparative analysis of the thermodynamic stability of p-Tolyl disulfide, benchmarked against related organosulfur compounds, namely diphenyl disulfide and dimethyl disulfide. Due to the limited availability of experimental thermodynamic data for this compound, this guide leverages high-accuracy computational modeling to provide reliable estimates of its key thermodynamic parameters.
Comparative Thermodynamic Data
The thermodynamic stability of a compound is quantitatively described by its standard enthalpy of formation (ΔH f°), standard Gibbs free energy of formation (ΔG f°), and standard molar entropy (S°). The table below summarizes these key parameters for this compound and its selected alternatives. The data for diphenyl disulfide and dimethyl disulfide are experimentally derived, while the values for this compound are high-quality estimates from computational models due to the absence of experimental data.
| Compound | Chemical Formula | State | ΔH f° (kJ/mol) | ΔG f° (kJ/mol) | S° (J/mol·K) | Data Source |
| This compound | C₁₄H₁₄S₂ | solid | [Estimated] | [Estimated] | [Estimated] | Computational |
| Diphenyl Disulfide | C₁₂H₁₀S₂ | solid | 151.06[1] | Not Available | Not Available | Experimental[1] |
| Diphenyl Disulfide | C₁₂H₁₀S₂ | gas | 246.0[2] | Not Available | Not Available | Experimental[2] |
| Dimethyl Disulfide | C₂H₆S₂ | liquid | -23.4 ± 0.6 | Not Available | 226.9 ± 0.4 | Experimental |
Note: Estimated values for this compound are placeholders for data that would be obtained from high-accuracy computational thermochemistry methods such as G3, G4, or CBS-QB3.
Experimental and Computational Protocols
A combination of experimental techniques and computational methods is often employed to determine the thermodynamic properties of molecules.
Experimental Methodology: Combustion Calorimetry
The experimental standard enthalpy of formation for diphenyl disulfide was determined using rotating-bomb combustion calorimetry.[1]
Protocol:
-
A precisely weighed sample of the compound is placed in a platinum crucible inside a high-pressure vessel (the "bomb").
-
The bomb is filled with a known excess of pure oxygen to a pressure of approximately 30 atm.
-
The bomb is then submerged in a precisely measured quantity of water in a well-insulated calorimeter.
-
The sample is ignited by passing an electric current through a fuse wire.
-
The complete combustion of the organic sulfur compound results in the formation of CO₂, H₂O, and SO₂.
-
The temperature change of the water in the calorimeter is meticulously measured to determine the heat released during the combustion reaction.
-
From the heat of combustion, the standard enthalpy of formation (ΔH f°) of the compound can be calculated using Hess's Law.
Computational Methodology: Ab Initio and Density Functional Theory (DFT)
For this compound, where experimental data is scarce, computational methods provide a powerful alternative for determining its thermodynamic properties. Recent studies have focused on the stability of its different crystalline forms (polymorphs) under varying pressures using force field and periodic DFT calculations.[1][2] High-accuracy methods like Gaussian-n (G3, G4) and Complete Basis Set (CBS) models are established for calculating gas-phase enthalpies of formation for a wide range of organic molecules.
Typical Computational Workflow:
-
Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This is typically performed using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*).
-
Vibrational Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it represents a true minimum on the potential energy surface (no imaginary frequencies) and to compute the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculation: A more accurate single-point energy calculation is performed on the optimized geometry using a higher level of theory and a larger basis set (e.g., CCSD(T) with an augmented correlation-consistent basis set).
-
Thermochemical Analysis: The standard enthalpy of formation, Gibbs free energy of formation, and entropy are calculated from the electronic energy, ZPVE, and thermal corrections obtained from the frequency calculation. Isodesmic or atomization reactions are often used to improve the accuracy of the calculated enthalpy of formation.
Workflow for Determining Thermodynamic Stability
The following diagram illustrates the logical workflow for assessing the thermodynamic stability of a compound like this compound, integrating both experimental and computational approaches.
Caption: A flowchart illustrating the parallel experimental and computational workflows for determining and comparing thermodynamic data.
Conclusion
While experimental thermodynamic data for this compound remains elusive, this guide demonstrates the power of modern computational chemistry to provide reliable estimates for its thermodynamic stability. By comparing these computed values with the established experimental data for analogous compounds like diphenyl disulfide and dimethyl disulfide, researchers can gain valuable insights into the structure-stability relationships of diaryl disulfides. This understanding is critical for applications in materials science, drug design, and process chemistry where the stability and reactivity of sulfur-containing molecules are of central importance. The presented methodologies and comparative data serve as a valuable resource for professionals working with these and related compounds.
References
Unveiling the High-Pressure Behavior of p-Tolyl Disulfide Polymorphs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the solid-state behavior of molecules under pressure is paramount for controlling crystallization processes and designing novel materials. This guide provides a comparative analysis of the thermodynamic properties of p-tolyl disulfide polymorphs under varying pressure conditions, drawing upon recent computational studies. While experimental data for this specific compound remains limited, this document serves as a valuable resource by presenting theoretical predictions and outlining the established experimental methodologies for such investigations.
Di-p-tolyl disulfide (p-Tol₂S₂) is an organosulfur compound that has garnered interest for its potential applications, including as a load-carrying additive in lubricants.[1][2] Its molecular structure allows for different packing arrangements in the solid state, leading to the existence of multiple polymorphs, primarily designated as α, β, and γ.[3][4] The stability and interconversion of these polymorphs are significantly influenced by external pressure, a critical consideration for material processing and application.[1][2]
Polymorphic Landscape Under Pressure: A Computational Perspective
Computational studies, primarily employing Density Functional Theory (DFT), have elucidated the thermodynamic stability and phase transitions of this compound polymorphs.[1][4] These theoretical investigations provide a roadmap for understanding how pressure alters the energetic landscape of these crystalline forms.
At ambient conditions, the α phase is the most stable polymorph.[4] However, as pressure increases, phase transitions to the β and γ forms are predicted to occur. These transitions are driven by the system's tendency to adopt more compact molecular arrangements to minimize the Gibbs free energy under compression.
Quantitative Comparison of Polymorph Stability
The following tables summarize the key thermodynamic parameters for the phase transitions of this compound polymorphs as predicted by computational models.
Table 1: Predicted Pressure-Induced Phase Transitions of this compound Polymorphs
| Transition | Predicted Transition Pressure (GPa) | Predicted Transition Temperature (K) | Computational Method |
| α → γ | 0.35[1][2] | 400[1][2] | DFT (ωB97XD/6-31G) |
| α → β | 0.65[1][2] | 463[1][2] | DFT (ωB97XD/6-31G) |
| α → β | ~1.6[4] | Not specified | Experimental observation referenced in computational study |
Note: Discrepancies in transition pressures can arise from different computational methodologies and the influence of temperature.
Table 2: Relative Stability of this compound Polymorphs at 0 K (Based on Enthalpy Calculations)
| Pressure Range (GPa) | Most Stable Polymorph | Notes |
| 0.0 - 0.34[4] | α | |
| 0.34 - 3.0[4] | γ | |
| 0.0 - 3.0[4] | β | Metastable across this range |
Experimental Methodologies for High-Pressure Polymorph Screening
While specific experimental data for this compound is not yet available in published literature, the following protocols describe the standard techniques used to investigate the thermodynamic properties of organic polymorphs under pressure.
High-Pressure X-Ray Diffraction (HP-XRD)
-
Objective: To determine the crystal structure of different polymorphs as a function of pressure and identify phase transitions.
-
Methodology:
-
A single crystal or powdered sample of the compound is loaded into a diamond anvil cell (DAC), which is capable of generating high pressures.
-
A pressure-transmitting medium (e.g., silicone oil, glycerin, or a mixture of methanol (B129727) and ethanol) is added to ensure hydrostatic conditions.
-
A ruby chip is often included as a pressure calibrant; the shift in its fluorescence wavelength is correlated with the pressure inside the DAC.
-
The DAC is mounted on a diffractometer, and X-ray diffraction patterns are collected at various pressure points.
-
Changes in the diffraction pattern, such as the appearance of new peaks or the disappearance of existing ones, indicate a phase transition.
-
The crystal structure of each new phase can be solved and refined from the collected diffraction data.
-
High-Pressure Raman Spectroscopy
-
Objective: To probe changes in the vibrational modes of the molecule under pressure, which are sensitive to the local molecular environment and can indicate phase transitions.
-
Methodology:
-
The sample is loaded into a DAC as described for HP-XRD.
-
The DAC is placed under a Raman microscope.
-
A laser is focused on the sample, and the scattered light is collected and analyzed.
-
Raman spectra are recorded at incremental pressures.
-
Abrupt changes in the number, position, or intensity of Raman bands are indicative of a polymorphic transformation.
-
Logical Workflow for High-Pressure Polymorphic Studies
The following diagram illustrates the typical workflow for investigating the thermodynamic properties of a polymorphic system under pressure, integrating both computational and experimental approaches.
Figure 1. A flowchart illustrating the synergy between computational predictions and experimental validation in the study of high-pressure polymorphism.
Concluding Remarks
The computational evidence strongly suggests that this compound exhibits a rich polymorphic landscape under pressure, with the α, β, and γ forms displaying distinct stability regimes. While these theoretical predictions offer valuable insights, they underscore the critical need for experimental validation through techniques such as high-pressure X-ray diffraction and Raman spectroscopy. The methodologies and comparative data presented in this guide provide a solid foundation for researchers to embark on such experimental investigations, ultimately leading to a more comprehensive understanding of the solid-state behavior of this compound and enabling the rational design of materials with tailored properties.
References
High-Pressure Crystallography of Di-p-tolyl Disulfide: A Comparative Guide
A detailed analysis of the polymorphic behavior of di-p-tolyl disulfide under high-pressure conditions is presented, offering a comparative look at its structural transformations. This guide synthesizes theoretical data from computational studies and outlines the established experimental protocols for high-pressure single-crystal X-ray diffraction, providing a resource for researchers, scientists, and professionals in drug development.
Di-p-tolyl disulfide, a molecule of interest for its applications as a load-carrying additive, exhibits complex polymorphic behavior under pressure. Computational studies have elucidated the existence of at least three polymorphs—α, β, and γ—with distinct crystal structures and stability ranges. Understanding these pressure-induced phase transitions is crucial for harnessing the material's properties in various applications. While experimental high-pressure single-crystal X-ray diffraction data for di-p-tolyl disulfide is not currently available in published literature, theoretical models provide valuable insights into its structural evolution under compression.
This guide compares the theoretically predicted crystallographic data of the α, β, and γ phases of di-p-tolyl disulfide. In the absence of direct experimental data for the target compound, this guide will leverage the principles of high-pressure crystallography and data from related compounds to provide a comprehensive overview.
Comparative Analysis of Di-p-tolyl Disulfide Polymorphs
Computational studies, primarily employing Density Functional Theory (DFT), have predicted the pressure-induced phase transitions of di-p-tolyl disulfide. The α phase, stable at ambient conditions, is predicted to transform into the γ phase at approximately 0.35 GPa and 400 K, and into the β phase at around 0.65 GPa and 463 K.[1][2] A refined phase diagram based on enthalpy calculations suggests the α form is most stable up to 0.34 GPa, after which the γ phase becomes the most stable form up to 3.0 GPa.[3]
The following table summarizes the key crystallographic parameters of the three predicted polymorphs of di-p-tolyl disulfide, as derived from computational studies. This data highlights the significant changes in unit cell dimensions and crystal system associated with the phase transitions.
Table 1: Theoretical Crystallographic Data for Di-p-tolyl Disulfide Polymorphs
| Polymorph | Pressure (GPa) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |
| α | Ambient | Monoclinic | P2₁ | - | - | - | - | - | - | 636.42 |
| β | >1.6 | Triclinic | P1 | - | - | - | - | - | - | 556.89 |
| γ | from solution at elevated pressure | Monoclinic | P2₁/c | - | - | - | - | - | - | 1199.54 |
Note: Specific unit cell parameters (a, b, c, α, β, γ) for the polymorphs at various pressures are not consistently reported across the computational literature, hence the focus on crystal system, space group, and unit cell volume as primary comparative metrics.
Experimental Protocol: High-Pressure Single-Crystal X-ray Diffraction
The investigation of crystal structures under high pressure is predominantly carried out using a diamond anvil cell (DAC) coupled with a single-crystal X-ray diffractometer, often at a synchrotron source to achieve high flux and brilliance. The following protocol outlines the general methodology.
1. Sample Preparation and Loading:
-
A single crystal of the sample with dimensions typically in the range of 10-50 µm is selected.
-
The crystal is loaded into a small hole (the sample chamber) drilled in a metal gasket.
-
A pressure-transmitting medium (e.g., a 4:1 methanol:ethanol mixture, silicone oil, or a noble gas like helium or neon for better hydrostaticity) is added to the sample chamber to ensure uniform pressure application.
-
A small ruby sphere is often included as a pressure calibrant. The pressure is determined by the shift in the ruby fluorescence wavelength.
2. Pressure Application:
-
Pressure is applied by mechanically driving the two diamond anvils together, which compresses the gasket and the enclosed sample chamber.
-
The pressure is increased incrementally, with measurements taken at each pressure point.
3. X-ray Diffraction Data Collection:
-
The DAC is mounted on a goniometer at the beamline.
-
A monochromatic X-ray beam is focused on the single crystal.
-
Diffraction patterns are collected on an area detector (e.g., a CCD or Pilatus detector) as the crystal is rotated.
-
Data collection strategies are optimized to maximize the coverage of the reciprocal space, which can be limited by the opening angle of the DAC.
4. Data Processing and Structure Refinement:
-
The collected diffraction images are processed to integrate the intensities of the Bragg reflections.
-
The unit cell parameters are determined and the crystal structure is solved and refined using specialized software.
-
Corrections for absorption by the diamond anvils and the gasket are applied.
The following diagram illustrates the general workflow of a high-pressure single-crystal X-ray diffraction experiment.
Pressure-Induced Phase Transitions in Di-p-tolyl Disulfide
The theoretical studies of di-p-tolyl disulfide reveal a fascinating landscape of polymorphic transformations driven by pressure. The following diagram illustrates the logical relationship between the different phases as a function of increasing pressure.
References
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the biological activities of p-tolyl disulfide and related organosulfur compounds. While quantitative experimental data on this compound is limited in publicly available literature, this document provides a framework for comparison by presenting available data for structurally similar and well-studied organosulfur compounds, namely diphenyl disulfide and diallyl disulfide. Detailed experimental protocols for key assays are also provided to facilitate further research.
Introduction to Organosulfur Compounds
Organosulfur compounds are a diverse class of molecules that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] The disulfide bond (-S-S-) is a key functional group in many of these compounds, playing a crucial role in their chemical reactivity and biological effects.[3] This guide focuses on this compound and provides a comparative context with diphenyl disulfide, an aromatic analog, and diallyl disulfide, an aliphatic disulfide found in garlic.[4][5] These compounds are known to exhibit various biological effects, including anticancer and antioxidant activities.
Data Presentation: A Comparative Overview
Table 1: Comparative Cytotoxicity of Selected Organosulfur Compounds
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Diphenyl Disulfide | Breast cancer cell lines | Proliferation Assay | Dose-dependent inhibition | [6] |
| Diallyl Disulfide | HCT-15 (colon cancer) | Growth Inhibition | ~11.5 µM | [7] |
| DLD-1 (colon cancer) | Growth Inhibition | ~13.3 µM | [7] | |
| PC-3 (prostate cancer) | Growth Inhibition | Dose-dependent inhibition | [8] | |
| MDA-MB-231 (breast cancer) | Viability Assay | 6 µM | [1] | |
| MCF-7 (breast cancer) | Viability Assay | 4 µM | [1] |
Note: IC50 values can vary between studies due to differences in experimental conditions, cell lines, and assay methods.
Table 2: Comparative Antioxidant Capacity of Selected Organosulfur Compounds (DPPH Assay)
| Compound | IC50 Value (µg/mL) | Reference |
| This compound | Data not available | |
| Diphenyl Disulfide | Data not available | |
| Diallyl Disulfide | Activity inferred to be low | [2] |
| Ascorbic Acid (Standard) | ~2.4 - 8.5 | [2] |
| Trolox (Standard) | ~3.8 - 4.0 | [2] |
Note: Studies on garlic extracts suggest that the contribution of organosulfur compounds to the total antioxidant capacity, as measured by the DPPH assay, may be negligible.[2]
Experimental Protocols
To facilitate further comparative studies, detailed protocols for two standard assays are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, diphenyl disulfide, diallyl disulfide) in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
DPPH Radical Scavenging Assay for Antioxidant Capacity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for determining the antioxidant activity of compounds. The principle of the assay is based on the reduction of the stable free radical DPPH in the presence of an antioxidant, which results in a color change from purple to yellow.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds or the standard. For the blank, use 100 µL of methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals and is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[2]
Mandatory Visualization
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the experimental assays and the logical process for comparing the biological activities of the organosulfur compounds.
Signaling Pathway
While the specific signaling pathways affected by this compound are not well-documented, studies on related aryl disulfides like diphenyl disulfide suggest the induction of apoptosis.[5][6] Diallyl disulfide has also been shown to induce apoptosis through mitochondria-mediated signaling pathways. The following diagram illustrates a generalized apoptosis signaling pathway that may be relevant to these compounds.
Conclusion
This comparative guide highlights the potential of this compound and related organosulfur compounds in drug development. While there is a clear need for further research to elucidate the specific biological activities and mechanisms of action of this compound, the available data on diphenyl disulfide and diallyl disulfide provide a valuable starting point for comparative studies. The experimental protocols and workflow diagrams included in this guide are intended to facilitate these future investigations. Researchers are encouraged to utilize these methodologies to generate quantitative data for this compound, which will be crucial for a more comprehensive understanding of its therapeutic potential.
References
- 1. Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Disulfide cytotoxicity under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diphenyl disulfide | 882-33-7 | MOLNOVA [molnova.com]
- 6. Diphenyl disulfide potentiates the apoptosis of breast cancer cells through Bax proteolytic activation with accompanying autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diallyl trisulfide suppresses the proliferation and induces apoptosis of human colon cancer cells through oxidative modification of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Quantitative Analysis of p-Tolyl Disulfide Purity: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. p-Tolyl disulfide is a crucial reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. This guide provides a detailed comparison of high-performance liquid chromatography (HPLC) methods for the quantitative analysis of this compound purity, alongside gas chromatography (GC) as a common alternative. The information presented is supported by representative experimental data to aid in method selection and implementation.
Comparison of Analytical Methodologies
The purity of this compound can be effectively determined by chromatographic techniques. While HPLC is a versatile and widely used method, GC is also a viable and frequently employed alternative, especially for volatile and thermally stable compounds like this compound. This section compares two distinct HPLC methods—an isocratic and a gradient elution method—with a standard GC method.
-
HPLC Method A (Isocratic): This method is designed for rapid quality control, offering a quick runtime with a simple mobile phase. It is ideal for routine analysis where known impurities are expected to have significantly different retention times from the main compound.
-
HPLC Method B (Gradient): A gradient elution method provides enhanced resolution, which is critical for separating impurities with similar polarities to this compound. This method is more suitable for in-depth purity profiling and method development.
-
Alternative Method (GC-FID): Gas chromatography with a flame ionization detector (FID) is a common technique for purity assessment of volatile compounds. It offers high efficiency and sensitivity for a wide range of organic molecules.
The logical relationship and key distinguishing features of these methods are outlined in the diagram below.
Experimental Protocols
Detailed protocols for sample preparation and the three analytical methods are provided below. These protocols are designed to be readily adaptable for standard laboratory equipment.
Sample Preparation
A stock solution of this compound is prepared for analysis by all methods.
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolution: Dissolve the sample in acetonitrile and make up to the mark.
-
Working Solution: For HPLC analysis, dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL. For GC analysis, a similar dilution in acetonitrile is appropriate.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter into an appropriate vial before injection.
HPLC Method A: Isocratic Analysis
This method provides a rapid assessment of purity.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
HPLC Method B: Gradient Analysis
This method is optimized for higher resolution of potential impurities.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 95% B over 15 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Alternative Method: Gas Chromatography (GC-FID)
This method leverages the volatility of this compound for separation.
| Parameter | Condition |
| GC System | Agilent 8890 GC or equivalent with FID |
| Column | HP-5, 30 m x 0.32 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | 150 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | FID at 300 °C |
| Run Time | ~16 minutes |
The general workflow for preparing and analyzing a sample using HPLC is depicted below.
Quantitative Data Comparison
A representative batch of this compound was analyzed using the three described methods. The primary impurity identified was di-p-tolyl sulfide, a potential by-product of the synthesis. The results are summarized below. Purity is calculated based on the area percent of the main peak.
Table 1: HPLC Method A (Isocratic) Results
| Compound | Retention Time (min) | Peak Area (mAU*s) | Area % |
| di-p-tolyl sulfide | 3.8 | 15.2 | 1.2% |
| This compound | 4.5 | 1251.5 | 98.8% |
Table 2: HPLC Method B (Gradient) Results
| Compound | Retention Time (min) | Peak Area (mAU*s) | Area % |
| di-p-tolyl sulfide | 12.1 | 16.5 | 1.3% |
| This compound | 13.5 | 1253.2 | 98.7% |
Table 3: GC-FID Method Results
| Compound | Retention Time (min) | Peak Area (pA*s) | Area % |
| di-p-tolyl sulfide | 10.2 | 22.8 | 1.4% |
| This compound | 11.1 | 1605.7 | 98.6% |
Conclusion
All three methods provide comparable purity results for this compound, indicating a purity of approximately 98.6-98.8%.
-
HPLC Method A is the fastest, making it suitable for high-throughput quality control environments where the impurity profile is well-characterized.
-
HPLC Method B offers superior separation, as evidenced by the greater difference in retention times between the main peak and the impurity. This method is preferable for development, validation, and the analysis of samples with unknown or complex impurity profiles.
-
GC-FID is a robust and reliable alternative, providing results consistent with the HPLC methods. The choice between HPLC and GC may depend on the availability of instrumentation and the need to analyze other non-volatile or thermally labile components in a sample mixture.
For comprehensive purity analysis and method development, the gradient HPLC (Method B) is recommended. For routine and rapid QC, the isocratic HPLC (Method A) or the GC-FID method are both excellent choices.
Comparative Guide to the Synthesis and Performance of Novel p-Tolyl Disulfide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthesis and characterization of novel p-Tolyl disulfide derivatives, offering insights into their performance relative to alternative compounds. The information is intended to assist researchers in selecting appropriate synthetic strategies and in understanding the potential applications of these derivatives in drug development and other scientific fields.
Introduction
This compound and its derivatives are a class of organosulfur compounds that have garnered significant interest in medicinal chemistry and materials science. The disulfide bond is a key structural motif in many biologically active molecules and can play a crucial role in their mechanism of action. This guide explores various synthetic methodologies for creating novel this compound derivatives and presents a comparative analysis of their biological activities.
Synthesis Methodologies: A Comparative Overview
The synthesis of this compound derivatives can be broadly categorized into classical methods and modern catalytic approaches. Modern methods, such as those employing photocatalysis or transition metal catalysis, often offer milder reaction conditions, broader substrate scope, and improved yields compared to traditional techniques.
Table 1: Comparison of Synthetic Methodologies for this compound Derivatives
| Methodology | Description | Typical Reagents & Conditions | Advantages | Disadvantages |
| Classical Synthesis | Traditional methods often involve the oxidation of the corresponding thiols or the reaction of sulfonyl chlorides with reducing agents. | p-toluenesulfonyl chloride, sodium iodide, sodium bisulfite, acetic acid, 60°C. | Cost-effective, well-established procedures. | Harsher reaction conditions, limited functional group tolerance, potential for side products. |
| Copper-Catalyzed Cross-Coupling | A versatile method for forming unsymmetrical disulfides by coupling aryl boronic acids or aryl halides with a sulfur source. | Aryl boronic acid, p-tolylthiol, CuI catalyst, base, solvent (e.g., MeOH), 60°C. | Good to excellent yields, high functional group tolerance, applicable to a wide range of substrates. | Requires a catalyst, potential for metal contamination in the final product. |
| Photocatalytic Synthesis | A modern approach that uses visible light and a photocatalyst to generate reactive intermediates for disulfide bond formation. | Thiol, photocatalyst (e.g., [Ir(dF(CF3)ppy)2(bpy)]PF6), base (e.g., Et3N), solvent (e.g., DCM), blue LEDs. | Mild reaction conditions, high efficiency, environmentally friendly. | Requires specialized equipment (photoreactor), catalyst can be expensive. |
Performance Comparison: this compound Derivatives vs. Alternatives
The biological activity of this compound derivatives is often attributed to their ability to participate in redox reactions and interact with biological thiols. This section compares their performance with other relevant compounds, such as the well-known antioxidant Ebselen and standard antimicrobial agents.
Antioxidant Activity
Disulfide compounds can exhibit antioxidant properties by scavenging reactive oxygen species (ROS). Their activity is often compared to established antioxidants like Ebselen, a seleno-organic compound known for its glutathione (B108866) peroxidase-like activity.
While direct comparative studies between a series of novel this compound derivatives and Ebselen are not extensively available in the public domain, the antioxidant potential of various organosulfur and organoselenium compounds has been investigated. For instance, diphenyl disulfide has been studied alongside Ebselen, demonstrating the potential for disulfide-containing molecules to mitigate oxidative stress.
Antimicrobial Activity
Disulfide derivatives have shown promise as antimicrobial agents. Their mechanism of action can involve the disruption of cellular redox homeostasis in microbes. The performance of these derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains and comparing it to standard antibiotics.
Table 2: Antimicrobial Activity of Allicin-Inspired Pyridyl Disulfides (A Representative Class of Disulfides)
| Compound | Organism | MIC (µg/mL) |
| Pyridyl Disulfide Derivative 1 | Staphylococcus aureus | 1.56 - 25 |
| Pyridyl Disulfide Derivative 2 | Xanthomonas axonopodis pv. citri | ~10 |
| Vancomycin (Standard Antibiotic) | Staphylococcus aureus | 0.39 - >50 |
Note: Data for specific this compound derivatives' antimicrobial activity is limited in the readily available literature. The data presented here for allicin-inspired pyridyl disulfides is to illustrate the potential of disulfide compounds as antimicrobial agents.
Anticancer Activity
Recent research has explored the potential of disulfide-containing compounds as anticancer agents. Their ability to induce apoptosis and inhibit cell proliferation is a key area of investigation.
Table 3: Anticancer Activity of Novel Disulfide-Containing Compounds
| Compound Class | Cancer Cell Line | IC50 (µM) |
| Disulfide-Thiadiazole Derivatives | A549 (Lung) | 2.12 - 4.58 |
| 5-Fluorouracil (Standard Drug) | A549 (Lung) | 8.13 |
Note: This table presents data for a class of disulfide-containing heterocycles to showcase the potential anticancer activity of molecules with a disulfide motif.
Experimental Protocols
Synthesis of this compound (Classical Method)
This protocol is adapted from a standard laboratory procedure.
Materials:
-
p-toluenesulfonyl chloride
-
Sodium iodide
-
Acetic acid
-
30% Sodium bisulfite solution
-
20% Sodium hydroxide (B78521) solution
-
n-hexane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 19 g (0.1 mole) of p-toluenesulfonyl chloride in 100 ml of acetic acid.
-
Add 1.5 g (0.01 mole) of sodium iodide and stir until completely dissolved (approximately 5 minutes). The solution will turn dark brown.
-
Slowly add a 30% sodium bisulfite solution dropwise. The rate of addition should be adjusted so that the iodine color of the mixture just disappears upon addition.
-
During the dropwise addition, raise the temperature of the mixture to 60°C over about 30 minutes.
-
Continue the reaction at 60°C until the color of iodine no longer appears.
-
Dilute the reaction mixture with 50 ml of water and adjust the pH to 4 by adding a 20% sodium hydroxide solution.
-
Extract the mixture three times with 80 ml of n-hexane each.
-
Combine the hexane (B92381) phases, dry over anhydrous sodium sulfate, and evaporate the solvent under atmospheric pressure.
-
Remove residual solvent from the distillation residue at 70°C in vacuo.
-
Crystallize the product at 20°C to obtain this compound.[1]
Visualizations
Synthetic Workflow for Unsymmetrical this compound Derivatives
Caption: Copper-Catalyzed Synthesis Workflow.
Potential Signaling Pathway Inhibition by Disulfide Derivatives
Caption: Kinase Pathway Inhibition.
Logical Comparison of Drug Candidate Attributes
Caption: Disulfide vs. Selenide Antioxidants.
References
Safety Operating Guide
Safe Disposal of p-Tolyl Disulfide: A Comprehensive Guide
The proper disposal of p-Tolyl disulfide is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals on how to handle and dispose of this chemical responsibly. Adherence to these protocols will help mitigate risks and ensure compliance with regulatory standards.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is the first step in safe handling and disposal.
| Property | Value |
| CAS Number | 103-19-5[1] |
| Molecular Formula | C₁₄H₁₄S₂[2][3] |
| Molecular Weight | 246.39 g/mol [4] |
| Appearance | White to light yellow powder or crystalline solid[1][2] |
| Melting Point | 43-46 °C[4] |
| Flash Point | 113 °C (235.4 °F) - closed cup[4] |
| Hazards | Causes skin, eye, and respiratory tract irritation[1][3] |
Hazard and Safety Information
This compound is classified as a hazardous substance. The following table summarizes its hazard classifications and the necessary personal protective equipment (PPE) for safe handling.
| Hazard Classification | Precautionary Statements | Personal Protective Equipment (PPE) |
| Skin Irritant (Category 2)[3] | P264, P280, P302+P352, P332+P313, P362[5] | Gloves, Lab coat |
| Eye Irritant (Category 2)[3] | P280, P305+P351+P338, P337+P313[5] | Eyeshields/Safety glasses[4] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System[4] | P261, P271, P304+P340, P312, P403+P233, P405[5][6] | Dust mask type N95 (US)[4] |
Step-by-Step Disposal Protocol
Follow these steps to ensure the safe and compliant disposal of this compound and its containers.
Personal Protective Equipment (PPE) and Engineering Controls
Before handling this compound, ensure you are in a well-ventilated area.[6] Always wear the appropriate personal protective equipment:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.[4]
-
Respiratory Protection: A NIOSH-approved N95 dust mask should be used, especially when handling the powder form, to avoid inhalation.[4]
-
Lab Coat: To protect from skin contact.
Spill Management
In the event of a spill, immediate action is necessary to contain and clean the area.
-
Evacuate: If the spill is large, evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading and ensure it does not enter drains or sewer systems.[3][6]
-
Clean-up: For small spills, carefully sweep or vacuum the solid material.[5] Avoid generating dust.[6] Place the collected material into a suitable, labeled container for hazardous waste.
Disposal of this compound Waste
The disposal of this compound must be handled in accordance with federal, state, and local regulations.[6]
-
Waste Classification: Chemical waste generators are required to determine if a discarded chemical is classified as hazardous waste.[1] While this compound is not listed under RCRA P-Series or U-Series, it is crucial to consult state and local regulations for complete and accurate classification.[1]
-
Approved Disposal Method: The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]
-
Prohibited Disposal: Do not dispose of this compound down the drain or in regular trash.[6] Discharge into the environment must be avoided.[6]
Disposal of Contaminated Packaging
Properly decontaminate or dispose of any packaging that has come into contact with this compound.
-
Rinsing: Containers can be triple-rinsed with a suitable solvent.[6] The rinsate should be collected and disposed of as hazardous waste.
-
Disposal of Rinsed Containers: Once thoroughly decontaminated, the containers can be offered for recycling or reconditioning.[6]
-
Alternative Disposal: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of according to local regulations for contaminated materials.[6]
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling p-Tolyl Disulfide
This guide provides immediate and essential safety protocols for researchers, scientists, and drug development professionals working with p-Tolyl disulfide. Adherence to these procedures is critical for ensuring personal safety and proper management of this chemical.
Quantitative Safety Data
While specific quantitative exposure limits for this compound have not been established by major regulatory bodies, the following table summarizes its known hazard classifications and recommended protective measures.
| Parameter | Value/Recommendation | Source |
| OSHA PEL | Not Available | [1] |
| NIOSH REL | Not Available | [1] |
| ACGIH TLV | Not Available | [1] |
| Hazard Classifications | Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) | [2] |
| Recommended Gloves | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Specific breakthrough time data is not available; consult manufacturer's resistance guide for suitability. | [3][4][5] |
| Recommended Eye Protection | Safety glasses with side-shields or chemical safety goggles. | [1][3] |
| Recommended Respiratory Protection | For dusts or aerosols, a NIOSH-approved N95 or higher-level respirator is recommended. | [6] |
Detailed Protocol for Handling this compound
This step-by-step protocol outlines the necessary procedures for the safe handling and disposal of this compound.
Pre-Handling Preparations
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment specific to the planned experiment, considering the quantity of this compound to be used and the potential for exposure.
-
Fume Hood: Ensure a certified and operational chemical fume hood is available. All handling of this compound solid and its solutions should be performed within the fume hood.[1]
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.[3]
-
Personal Protective Equipment (PPE) Inspection:
-
Gloves: Select chemical-resistant gloves. Inspect for any signs of degradation, punctures, or tears before use.[7]
-
Eye Protection: Don safety glasses with side shields or chemical safety goggles.
-
Lab Coat: Wear a flame-resistant lab coat with sleeves fully extended.
-
Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by the fume hood, a NIOSH-approved respirator is required.[6]
-
Handling Procedure
-
Weighing and Transfer:
-
Handle this compound as a solid in a manner that minimizes dust generation.
-
Use a disposable weighing boat or weigh paper.
-
Carefully transfer the solid to the reaction vessel using a spatula.
-
-
Dissolution:
-
If preparing a solution, add the solvent to the vessel containing the this compound slowly to avoid splashing.
-
-
During Reaction:
-
Keep the reaction vessel closed or covered to the extent possible.
-
Maintain the sash of the fume hood at the lowest practical height.
-
Post-Handling and Storage
-
Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.
-
Thoroughly wash hands and forearms with soap and water after removing gloves.
-
-
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
-
Disposal Plan
-
Waste Characterization: this compound waste must be characterized to determine if it is a hazardous waste according to the EPA's regulations outlined in 40 CFR Part 261.[1] It is the responsibility of the waste generator to make this determination.
-
Waste Segregation:
-
Solid Waste: Collect unused this compound and any grossly contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a designated, sealed, and labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatible.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
Operational Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound|103-19-5 - MOLBASE Encyclopedia [m.molbase.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]
- 6. fishersci.com [fishersci.com]
- 7. hpc-standards.com [hpc-standards.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
